Product packaging for 1H-Indazole-6-carboxylic acid(Cat. No.:CAS No. 704-91-6)

1H-Indazole-6-carboxylic acid

Cat. No.: B048474
CAS No.: 704-91-6
M. Wt: 162.15 g/mol
InChI Key: DNCVTVVLMRHJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-Indazole-6-carboxylic acid is a versatile and high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its core value lies in the bifunctional nature of its molecular structure, which features an indazole heterocycle, a privileged scaffold in pharmacology, and a carboxylic acid moiety that serves as a handle for further synthetic derivatization. This compound is primarily utilized as a key precursor in the synthesis of more complex molecules, particularly for the development of kinase inhibitors, where the indazole core is a common pharmacophore. Researchers employ this compound to create amide, ester, and hydrazide derivatives, enabling structure-activity relationship (SAR) studies and the optimization of lead compounds for enhanced potency, selectivity, and pharmacokinetic properties. Its applications are prominent in ongoing research targeting oncology, inflammatory diseases, and central nervous system (CNS) disorders. The compound's mechanism of action is not intrinsic but is conferred upon its derivatives, which often function by modulating specific protein kinases or other enzymatic targets through competitive binding at the ATP site or allosteric sites. Supplied with high purity and lot-specific analytical data, this reagent is an essential tool for synthetic chemists and pharmacologists dedicated to advancing novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2 B048474 1H-Indazole-6-carboxylic acid CAS No. 704-91-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)5-1-2-6-4-9-10-7(6)3-5/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCVTVVLMRHJCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585471
Record name 1H-Indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

704-91-6
Record name 1H-Indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 704-91-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1H-Indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazole-6-carboxylic acid (CAS No: 704-91-6) is a heterocyclic aromatic compound featuring a bicyclic structure composed of a fused benzene and pyrazole ring, with a carboxylic acid substituent at the 6-position. This molecule serves as a crucial building block and key intermediate in the synthesis of a wide array of bioactive molecules.[1] Its structural motif is of significant interest in medicinal chemistry and drug discovery, with derivatives exhibiting promising therapeutic properties, including anti-inflammatory and anti-cancer activities.[1][2][3][4] This guide provides a comprehensive overview of its fundamental physicochemical properties, spectroscopic data, and standard experimental protocols relevant to its characterization.

Physicochemical Properties

The core physicochemical properties of this compound are summarized below. These parameters are fundamental for its application in chemical synthesis and drug formulation.

PropertyValueSource
Molecular Formula C₈H₆N₂O₂[5][6]
Molecular Weight 162.15 g/mol [5][6]
Appearance White to light yellow/pale brown crystalline powder/solid[1][5]
Melting Point 302-307 °C (Decomposition may occur around 292-296 °C)[5][6]
Boiling Point (Predicted) 443.7 ± 18.0 °C[5]
Density (Predicted) 1.506 ± 0.06 g/cm³[5]
pKa (Predicted) 4.01 ± 0.30[5]

Acidity and pKa Determination

The acidity of the carboxylic acid group is a critical parameter influencing the molecule's solubility, ionization state at physiological pH, and interaction with biological targets.

pKa Data

The predicted acid dissociation constant (pKa) provides an estimate of the acidity of the carboxylic group.

ParameterValueType
pKa 4.01 ± 0.30Predicted
Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for the experimental determination of pKa values.[7][8][9] The protocol involves monitoring pH changes in a solution of the compound upon the gradual addition of a titrant (an acid or a base).[7][8]

Objective: To determine the pKa value of this compound.

Materials & Equipment:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Deionized water, purged with nitrogen

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Beaker or reaction vessel (50 mL)

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10.[7]

  • Sample Preparation: Accurately weigh a sufficient quantity of this compound and dissolve it in deionized water to prepare a solution of approximately 1 mM.[7] Gentle heating or the use of a co-solvent (like methanol) may be necessary if solubility is low, though this can affect the measurement and would require extrapolation to determine the aqueous pKa.[9][10]

  • Ionic Strength Adjustment: Add 0.15 M KCl to the sample solution to maintain a constant ionic strength throughout the titration.[7]

  • Inert Atmosphere: Place the solution in the reaction vessel and purge with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the measurement.[7]

  • Titration: Immerse the pH electrode in the solution and begin stirring gently. Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small, precise increments (e.g., 0.05-0.1 mL).[7]

  • Data Recording: After each addition of titrant, allow the pH reading to stabilize (drift < 0.01 pH units per minute) and record the pH value and the total volume of titrant added.[7]

  • Endpoint Determination: Continue the titration well past the equivalence point, where a sharp change in pH occurs.

  • Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the inflection point on the curve.[8][11]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis start Start calibrate Calibrate pH Meter (pH 4, 7, 10) start->calibrate prepare_sample Prepare ~1 mM Sample Solution in DI Water calibrate->prepare_sample adjust_ionic Adjust Ionic Strength (0.15 M KCl) prepare_sample->adjust_ionic purge Purge with Nitrogen to Remove CO2 adjust_ionic->purge titrate Titrate with 0.1 M NaOH in Small Increments purge->titrate record Record pH and Volume after Stabilization titrate->record  Repeat record->titrate  Repeat plot Plot pH vs. Titrant Volume record->plot Titration Complete loop_edge Continue until past equivalence point analyze Identify Inflection Point on Titration Curve plot->analyze calculate Calculate pKa (pH at half-equivalence) analyze->calculate end End calculate->end

Workflow for pKa Determination by Potentiometric Titration.

Solubility

While precise quantitative solubility data in various solvents is not extensively published, the presence of both a polar carboxylic acid group and an aromatic indazole ring suggests amphiphilic character. It is expected to be sparingly soluble in water and more soluble in polar organic solvents like DMSO, DMF, and hot ethanol.[12]

Experimental Protocol: Solubility Determination by Shake-Flask Method

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.[13][14]

Objective: To determine the saturation solubility of this compound in a specific solvent (e.g., phosphate-buffered saline, pH 7.4).

Materials & Equipment:

  • This compound (solid)

  • Chosen solvent (e.g., PBS buffer)

  • Glass vials or flasks with screw caps

  • Orbital shaker or thermomixer in a temperature-controlled incubator

  • Centrifuge or filtration system (e.g., syringe filters, 0.45 µm)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes for dilutions

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials (typically in triplicate) to ensure that saturation is achieved.[14][15]

  • Solvent Addition: Add a precise volume of the pre-equilibrated solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[13][15][16]

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant using a chemically inert filter.[13][17]

  • Quantification:

    • Carefully take an aliquot of the clear, saturated solution.

    • Dilute the aliquot with the solvent to a concentration that falls within the linear range of the analytical method.

    • Measure the concentration of the diluted sample using a pre-validated HPLC-UV or UV-Vis method against a standard calibration curve.[13][15]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically reported in units such as mg/mL or µM.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_solid Add Excess Solid Compound to Vials start->add_solid add_solvent Add Precise Volume of Solvent add_solid->add_solvent agitate Agitate at Constant Temp (e.g., 24-72 hours) add_solvent->agitate separate Separate Solid/Liquid (Centrifuge or Filter) agitate->separate quantify Dilute & Quantify Supernatant (HPLC/UV) separate->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Workflow for Solubility Determination by Shake-Flask Method.

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data provides detailed information about the carbon-hydrogen framework of the molecule. The following data was obtained in DMSO-d₆.[5]

¹H NMR (300 MHz, DMSO-d₆) [5]

Chemical Shift (δ) ppm Multiplicity Integration Assignment (Proposed)
13.36 s 1H COOH
13.04 s 1H N-H
8.24-8.08 m 2H H-5, H-7
7.85 dd, J=8.5, 0.9 Hz 1H H-4

| 7.67 | dd, J=8.4, 1.3 Hz | 1H | H-3 |

Note: Peak assignments can vary slightly between sources and experimental conditions. Another source reports δH (500 MHz, d6-DMSO): 7.67 (dd, 1H, H4), 7.85 (dd, 1H, H3), 8.15 (s, 1H, H6), 8.18 (d, 1H, H2), 13.24 (br s, 2H, H1 & H5).[5]

¹³C NMR (125 MHz, CD₃OD) [5]

Chemical Shift (δ) ppm
114.1
122.0
122.6
127.1
130.6
135.2
141.4

| 170.4 (C=O) |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

IR (KBr, cm⁻¹) [5]

Wavenumber (cm⁻¹) Intensity Assignment
3258 broad N-H stretch
2864, 2582 broad O-H stretch (carboxylic acid dimer)
1679 strong C=O stretch (carbonyl)
1579, 1518 medium C=C, C=N aromatic ring stretches

| 1230 | strong | C-O stretch |

The spectrum shows the characteristic very broad O-H stretch from 3300-2500 cm⁻¹ typical of a hydrogen-bonded carboxylic acid dimer, superimposed on C-H stretching bands.[18] A strong carbonyl (C=O) absorption is observed at 1679 cm⁻¹.[5][18]

Synthesis Overview

A common laboratory synthesis for this compound involves the hydrolysis of its corresponding methyl ester, methyl 1H-indazole-6-carboxylate.[5]

General Procedure:

  • Dissolution: Methyl 1H-indazole-6-carboxylate is dissolved in a mixture of solvents such as tetrahydrofuran (THF), ethanol, and water.

  • Hydrolysis: An excess of a strong base, typically lithium hydroxide (LiOH), is added to the solution.

  • Reaction: The mixture is stirred at room temperature for an extended period (e.g., 16 hours) to allow for complete hydrolysis of the ester to the carboxylate salt.

  • Workup: The organic solvents are removed under reduced pressure. The remaining aqueous solution is diluted with water.

  • Acidification: The solution is acidified with an acid like HCl (e.g., 2N HCl) to a pH of 3-5.[5]

  • Precipitation & Isolation: The acidic conditions protonate the carboxylate, causing the this compound product to precipitate out of the solution as a solid.

  • Purification: The solid product is collected by filtration, washed with water, and dried under vacuum to yield the final product.[5]

Synthesis_Workflow start Start: Methyl 1H-indazole-6-carboxylate dissolve 1. Dissolve in THF/Ethanol/Water start->dissolve hydrolyze 2. Add LiOH (Base Hydrolysis) Stir at Room Temperature dissolve->hydrolyze workup 3. Evaporate Organic Solvents Dilute with Water hydrolyze->workup acidify 4. Acidify with HCl to pH 3-5 workup->acidify precipitate 5. Precipitate Product acidify->precipitate isolate 6. Filter, Wash with Water, and Dry precipitate->isolate end End: this compound isolate->end

General Synthetic Workflow for this compound.

Biological and Research Significance

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[3] this compound and its derivatives are important intermediates in the development of novel therapeutics.[1] Derivatives have been investigated for a range of applications, including:

  • Anti-cancer agents: Many indazole-containing compounds have shown potent antiproliferative activity against various cancer cell lines.[2][3]

  • Anti-inflammatory drugs: The scaffold is used in the design of agents targeting inflammatory pathways.[1][4]

  • Nicotinic Acetylcholine Receptor Agonists: The parent acid is a reagent used to synthesize azabicyclic aryl amides that act as α7 nicotinic acetylcholine receptor agonists.[5]

  • Agrochemicals: The unique properties of the indazole ring are also utilized in the formulation of innovative pesticides and herbicides.[1]

References

An In-depth Technical Guide to the Synthesis of 1H-Indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1H-Indazole-6-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-tumor and anti-inflammatory properties. The ability to efficiently synthesize this compound and its analogues is therefore of significant interest to the pharmaceutical industry. This guide details the established synthetic routes, providing experimental protocols and comparative data to aid in the selection and implementation of the most suitable pathway for a given research or development objective.

Core Synthesis Pathway: A Multi-Step Approach from 4-Methyl-3-nitrobenzoic Acid

A common and well-documented route to this compound begins with the readily available starting material, 4-methyl-3-nitrobenzoic acid. This pathway involves a three-step sequence: reduction of the nitro group, diazotization and subsequent intramolecular cyclization to form the indazole ring system, followed by hydrolysis of the ester intermediate.

Pathway Overview

The synthesis commences with the esterification of 4-methyl-3-nitrobenzoic acid to its methyl ester. The nitro group of methyl 4-methyl-3-nitrobenzoate is then reduced to an amine, yielding methyl 3-amino-4-methylbenzoate. This intermediate undergoes a diazotization reaction, followed by an intramolecular cyclization to form the 1H-indazole ring, affording methyl 1H-indazole-6-carboxylate. The final step is the hydrolysis of the methyl ester to yield the target molecule, this compound.

G A 4-Methyl-3-nitrobenzoic acid B Methyl 4-methyl-3-nitrobenzoate A->B Esterification (MeOH, H2SO4) C Methyl 3-amino-4-methylbenzoate B->C Reduction (H2, Pd/C) D Methyl 1H-indazole-6-carboxylate C->D Diazotization & Cyclization (NaNO2, HCl) E This compound D->E Hydrolysis (NaOH, H2O)

Synthesis of this compound from 4-Methyl-3-nitrobenzoic acid.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 4-methyl-3-nitrobenzoate

  • Procedure: To a solution of 4-methyl-3-nitrobenzoic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is heated at reflux for a specified duration. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the methyl ester.

Step 2: Synthesis of Methyl 3-amino-4-methylbenzoate

  • Procedure: Methyl 4-methyl-3-nitrobenzoate is dissolved in methanol, and a catalytic amount of palladium on carbon (10%) is added. The mixture is subjected to hydrogenation at room temperature for approximately 3 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the crude amino ester as a yellow oil.

Step 3: Synthesis of Methyl 1H-indazole-6-carboxylate

  • Procedure: Methyl 3-amino-4-methylbenzoate is dissolved in a mixture of acetic anhydride and chloroform. The solution is stirred at room temperature for 1 hour. Subsequently, isoamyl nitrite, sodium acetate, and additional acetic anhydride are added, and the mixture is heated at reflux for 18 hours. The reaction is monitored by thin-layer chromatography. After completion, the solvent is evaporated, and the residue is worked up by extraction with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by silica gel column chromatography to afford methyl 1H-indazole-6-carboxylate as a white solid.

Step 4: Synthesis of this compound (Hydrolysis)

  • Procedure: Methyl 1H-indazole-6-carboxylate is dissolved in a mixture of methanol and an aqueous solution of sodium hydroxide. The reaction mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC). The methanol is then removed under reduced pressure. The aqueous solution is acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to yield this compound.

Quantitative Data Summary
StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
14-Methyl-3-nitrobenzoic acidMethanol, H₂SO₄MethanolReflux4-6>95
2Methyl 4-methyl-3-nitrobenzoateH₂, 10% Pd/CMethanolRoom Temp3High
3Methyl 3-amino-4-methylbenzoateAcetic anhydride, Isoamyl nitriteChloroformReflux18Moderate
4Methyl 1H-indazole-6-carboxylateNaOH, H₂OMethanol/WaterRoom Temp2-4>90

Alternative Synthesis Pathway: Sandmeyer-type Reaction

An alternative approach to the indazole ring system involves a Sandmeyer-type reaction, starting from an appropriately substituted aniline derivative. This method can offer a more direct route, potentially reducing the number of synthetic steps.

Pathway Overview

This conceptual pathway begins with 3-amino-4-methylbenzoic acid. Diazotization of the amino group followed by reduction of the resulting diazonium salt would lead to a hydrazine intermediate. Subsequent intramolecular cyclization would then form the this compound.

G A 3-Amino-4-methylbenzoic acid B Diazonium Salt Intermediate A->B Diazotization (NaNO2, HCl) C Hydrazine Intermediate B->C Reduction (e.g., SnCl2) D This compound C->D Intramolecular Cyclization (Heat)

Conceptual Sandmeyer-type synthesis of this compound.

Conceptual Experimental Protocol
  • Step 1: Diazotization and Reduction: 3-amino-4-methylbenzoic acid would be dissolved in an acidic aqueous solution and cooled. A solution of sodium nitrite would be added dropwise to form the diazonium salt. This intermediate would then be treated with a reducing agent, such as stannous chloride, to form the corresponding hydrazine.

  • Step 2: Cyclization: The hydrazine intermediate, upon heating, would undergo intramolecular cyclization to yield this compound. The product would then be isolated and purified.

Summary and Comparison

The multi-step synthesis starting from 4-methyl-3-nitrobenzoic acid is a well-established and reliable method for obtaining this compound, with detailed experimental procedures readily available. While it involves several steps, the starting materials are commercially accessible, and the reactions are generally high-yielding.

The conceptual Sandmeyer-type pathway offers a potentially shorter route. However, the stability and reactivity of the intermediates, particularly the hydrazine derivative, would need to be carefully optimized to achieve good yields and prevent side reactions.

The choice of synthesis pathway will ultimately depend on factors such as the availability of starting materials, scalability requirements, and the desired purity of the final product. The detailed protocol provided for the first pathway offers a robust starting point for the laboratory-scale synthesis of this important heterocyclic compound.

The Genesis and Scientific Journey of 1H-Indazole-6-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indazole-6-carboxylic acid, a pivotal heterocyclic compound, has emerged as a cornerstone in medicinal chemistry and organic synthesis. Its rigid bicyclic structure, combined with the reactive carboxylic acid moiety, renders it a versatile scaffold for the development of novel therapeutic agents, particularly in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of this compound. Detailed experimental protocols for its preparation and characterization are presented, alongside an exploration of its significance as a key building block in the design of targeted therapies, most notably as a precursor to potent kinase inhibitors.

Discovery and History

The history of this compound is intrinsically linked to the broader discovery of the indazole ring system. The parent compound, indazole, was first synthesized by the Nobel laureate Emil Fischer in 1883.[1][2] Fischer's pioneering work involved the thermal cyclization of o-hydrazino cinnamic acid, which unexpectedly yielded the indazole core instead of the anticipated anhydride.[3] This foundational discovery opened the door to the exploration of a new class of nitrogen-containing heterocyclic compounds.

While a singular "discovery" paper for this compound is not readily apparent in early literature, its development is a logical progression of the functionalization of the indazole scaffold. The strategic importance of carboxylic acid groups as synthetic handles for derivatization was well-established in organic chemistry. Consequently, the synthesis of various indazole carboxylic acid isomers, including the 6-carboxylic acid derivative, would have been a natural pursuit for chemists seeking to create libraries of compounds for biological screening. The significance of this compound grew substantially with the rise of targeted cancer therapies in the late 20th and early 21st centuries, where it became recognized as a crucial intermediate for the synthesis of a multitude of kinase inhibitors.

Physicochemical and Spectroscopic Properties

This compound is typically a solid at room temperature.[4] A compilation of its key physicochemical and spectroscopic data is provided below for easy reference.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 704-91-6[4]
Molecular Formula C₈H₆N₂O₂[4]
Molecular Weight 162.15 g/mol [4]
Melting Point 302-307 °C[4]
Appearance Solid[4]
Assay ≥97%[4]
Table 2: Spectroscopic Data for this compound
Spectroscopy Data Reference(s)
¹H NMR δ (ppm) in DMSO-d₆: 13.36 (s, 1H), 13.04 (s, 1H), 8.24-8.08 (m, 2H), 7.85 (dd, J=8.5, 0.9Hz, 1H), 7.67 (dd, J=8.4, 1.3Hz, 1H)[5]
¹³C NMR δ (ppm) in CD₃OD: 114.1, 122.0, 122.6, 127.1, 130.6, 135.2, 141.4, 170.4[5]
IR (KBr) ν (cm⁻¹): 3258 (br), 2864 (br), 2582 (br), 1679 (s), 1579 (m), 1518 (m), 1425 (m), 1230 (s), 1087 (m), 954 (s), 857 (m), 762 (m), 693 (m)[6]
Mass Spec. (HRMS-ESI) m/z: [M+H]⁺ found: 163.0503; calculated for C₈H₇N₂O₂: 163.0502[5]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and illustrative method involves the cyclization of a substituted phenylacetic acid derivative. Below is a representative synthetic workflow and a detailed experimental protocol for a key transformation.

General Synthetic Workflow

A plausible synthetic route to this compound starts from a readily available substituted toluene, such as 4-methyl-2-nitroaniline. This is then converted to the corresponding phenylacetic acid derivative, which undergoes reductive cyclization to form the indazole ring system.

G cluster_0 Synthesis of this compound 4-Methyl-2-nitroaniline 4-Methyl-2-nitroaniline Diazotization & Sandmeyer Reaction Diazotization & Sandmeyer Reaction 4-Methyl-2-nitroaniline->Diazotization & Sandmeyer Reaction NaNO₂, HCl, CuCN 4-Methyl-2-nitrophenylacetonitrile 4-Methyl-2-nitrophenylacetonitrile Diazotization & Sandmeyer Reaction->4-Methyl-2-nitrophenylacetonitrile Hydrolysis Hydrolysis 4-Methyl-2-nitrophenylacetonitrile->Hydrolysis H₂SO₄, H₂O 4-Methyl-2-nitrophenylacetic acid 4-Methyl-2-nitrophenylacetic acid Hydrolysis->4-Methyl-2-nitrophenylacetic acid Reduction & Cyclization Reduction & Cyclization 4-Methyl-2-nitrophenylacetic acid->Reduction & Cyclization e.g., Fe, AcOH or H₂, Pd/C This compound This compound Reduction & Cyclization->this compound

A plausible synthetic pathway to this compound.
Experimental Protocol: Hydrolysis of Methyl 1H-indazole-6-carboxylate

This protocol details the final step in a common synthesis where the methyl ester of the target compound is hydrolyzed.

Materials:

  • Methyl 1H-indazole-6-carboxylate

  • Methanol

  • 2N Hydrochloric Acid

  • Water

  • Stir plate and stir bar

  • Round-bottom flask

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • pH paper or pH meter

Procedure:

  • To a stirred solution of methyl 1H-indazole-6-carboxylate (1.0 g, 5.676 mmol, 1 equivalent) in methanol (10 mL) in a round-bottom flask, add 10 mL of water.

  • Stir the reaction mixture at room temperature for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:9 methanol/dichloromethane solvent system.

  • Upon completion of the reaction, remove the methanol by evaporation under reduced pressure.

  • Dilute the remaining aqueous residue with 10 mL of water.

  • Adjust the pH of the solution to 4-5 with 2N hydrochloric acid. A solid precipitate will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with water and then dry it under vacuum to yield this compound as an off-white solid (typical yield: ~97%).

Role in Drug Discovery and Development

This compound is a highly valued building block in the pharmaceutical industry, primarily due to the biological activities exhibited by its derivatives. The indazole scaffold is considered a "privileged structure" as it can bind to a variety of biological targets with high affinity.

The primary application of this compound is in the synthesis of ATP-competitive protein kinase inhibitors.[7] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. By designing molecules that can fit into the ATP-binding pocket of a specific kinase, it is possible to block its activity and thereby inhibit the downstream signaling pathways that promote disease progression.

Mechanism of Action of Indazole-Based Kinase Inhibitors

Derivatives of this compound are typically elaborated into amides or other functional groups that can form key interactions within the ATP-binding site of a target kinase. The indazole ring itself often forms hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition.

G cluster_0 ATP-Competitive Kinase Inhibition ATP ATP Kinase_Active_Site Kinase Active Site (ATP-binding pocket) ATP->Kinase_Active_Site Binds Phosphorylated_Substrate Phosphorylated_Substrate Kinase_Active_Site->Phosphorylated_Substrate Phosphorylates ADP ADP Kinase_Active_Site->ADP Releases No_Phosphorylation Kinase_Active_Site->No_Phosphorylation Blocks Substrate Phosphorylation Substrate Substrate Substrate->Kinase_Active_Site Binds Indazole_Inhibitor 1H-Indazole-6-carboxylic acid derivative Indazole_Inhibitor->Kinase_Active_Site Competitively Binds

Mechanism of ATP-competitive kinase inhibition by an indazole derivative.

Conclusion

This compound, building on the foundational discovery of the indazole ring system by Emil Fischer, has established itself as an indispensable tool in modern drug discovery. Its robust synthesis and versatile reactivity allow for the creation of diverse libraries of compounds, leading to the identification of potent and selective inhibitors of key biological targets. The continued exploration of the chemistry of this compound and its derivatives promises to yield novel therapeutic agents for a wide range of human diseases.

References

An In-depth Technical Guide to 1H-Indazole-6-carboxylic acid: Chemical Structure and Bonding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indazole-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its rigid bicyclic structure, composed of a fused benzene and pyrazole ring, provides a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical structure, bonding, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis and characterization are also presented to aid researchers in their scientific endeavors.

Chemical Structure and Bonding

This compound possesses the molecular formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol .[1][2] The core of the molecule is the 1H-indazole ring system, which is an aromatic bicyclic heterocycle. The carboxylic acid group is substituted at the 6-position of this ring.

The indazole ring itself is a planar system, a characteristic that is crucial for its interaction with biological targets. The bonding within the molecule is a combination of covalent sigma (σ) and delocalized pi (π) bonds, which contribute to its aromaticity and stability. The nitrogen atoms in the pyrazole ring and the oxygen atoms in the carboxylic acid group are key sites for hydrogen bonding, which plays a vital role in its crystal packing and interactions with biomolecules.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₆N₂O₂[1][2]
Molecular Weight162.15 g/mol [1][2]
CAS Number704-91-6[1][2]
Melting Point302-307 °C[2]
AppearanceYellow to pale yellow solid[1]
Purity≥ 95% (HPLC)[1]

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR (DMSO-d₆, 300 MHz)δ 13.36 (s, 1H), 13.04 (s, 1H), 8.24-8.08 (m, 2H), 7.85 (dd, J=8.5, 0.9Hz, 1H), 7.67 (dd, J=8.4, 1.3Hz, 1H)
¹³C NMR (CD₃OD, 125 MHz)δ 170.4, 141.4, 135.2, 130.6, 127.1, 122.6, 122.0, 114.1
Infrared (KBr, cm⁻¹)3258, 2864, 2582, 1679, 1579, 1518, 1425, 1230, 1087, 954, 857, 762, 693
High-Resolution Mass Spectrometry (HRMS-ESI)m/z: [M+H]⁺ Found: 163.0503; Calculated for C₈H₇N₂O₂: 163.0502

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established literature procedures.

Synthesis of this compound from Methyl 1H-indazole-6-carboxylate

This protocol describes the hydrolysis of the corresponding methyl ester to yield the carboxylic acid.

Materials:

  • Methyl 1H-indazole-6-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve methyl 1H-indazole-6-carboxylate (1.0 eq) in a 1:1:1 mixture of THF, ethanol, and water.

  • Add lithium hydroxide (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the organic solvents under reduced pressure.

  • Dilute the residue with water and acidify to pH 3-4 with concentrated HCl.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Characterization Protocols

Instrumentation:

  • 300 MHz or 500 MHz NMR Spectrometer

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

¹H NMR Acquisition:

  • Acquire the proton spectrum using standard parameters.

  • Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

  • Acquire the carbon spectrum using standard proton-decoupled parameters.

  • Reference the spectrum to the solvent peak.

Instrumentation:

  • FT-IR Spectrometer with a KBr press

Sample Preparation:

  • Grind a small amount of the solid sample with dry potassium bromide (KBr) to a fine powder.

  • Press the mixture into a thin, transparent pellet.

Acquisition:

  • Obtain the infrared spectrum over the range of 4000-400 cm⁻¹.

Instrumentation:

  • Electrospray Ionization (ESI) Mass Spectrometer

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

  • Infuse the solution directly into the ESI source.

Acquisition:

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Determine the accurate mass and compare it with the calculated mass for the molecular formula C₈H₇N₂O₂.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of synthesized this compound.

cluster_synthesis Synthesis cluster_purification Purification & Initial Checks cluster_spectroscopic Spectroscopic Characterization cluster_final Final Confirmation Synthesis Synthesis of this compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification TLC TLC Analysis Purification->TLC MP Melting Point Determination Purification->MP NMR NMR Spectroscopy (¹H, ¹³C) TLC->NMR MP->NMR FTIR FT-IR Spectroscopy NMR->FTIR HRMS High-Resolution Mass Spectrometry FTIR->HRMS Purity Purity Assessment (HPLC/Elemental Analysis) HRMS->Purity

Caption: Characterization workflow for this compound.

References

Spectroscopic Profile of 1H-Indazole-6-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Indazole-6-carboxylic acid (CAS No. 704-91-6), a molecule of interest for researchers, scientists, and professionals in the field of drug development. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by detailed experimental protocols and data presented in structured tables for clarity and ease of comparison.

Introduction

This compound is a heterocyclic compound incorporating an indazole core functionalized with a carboxylic acid group. This structural motif is prevalent in many biologically active molecules, making the precise characterization of its spectroscopic properties crucial for its identification, purity assessment, and the structural elucidation of its derivatives. This guide serves as a core reference for its NMR, IR, and MS data.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like DMSO-d6, reveals distinct signals for the aromatic protons and the acidic proton of the carboxylic acid and the N-H of the indazole ring.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
COOH~13.04Singlet (broad)-
NH~13.36Singlet (broad)-
H38.24 - 8.08Multiplet-
H78.24 - 8.08Multiplet-
H47.85Doublet of doublets8.5, 0.9
H57.67Doublet of doublets8.4, 1.3

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d6.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Based on data from similar indazole derivatives and general principles of ¹³C NMR spectroscopy, the predicted chemical shifts for this compound are as follows:

Carbon Assignment Predicted Chemical Shift (δ) ppm
C=O (Carboxylic Acid)~167
C7a~141
C3~135
C6~127
C3a~122.5
C5~122
C4~121
C7~110

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is characterized by the presence of broad O-H stretching vibrations from the carboxylic acid, N-H stretching from the indazole ring, and a strong C=O stretching from the carbonyl group.

Frequency (cm⁻¹) Vibrational Mode Intensity
3258N-H StretchBroad
2864, 2582O-H Stretch (Carboxylic Acid)Broad
1679C=O Stretch (Carboxylic Acid)Strong
1579, 1518C=C Stretch (Aromatic)Medium
1425O-H BendMedium
1230C-O StretchStrong
954, 857, 762, 693C-H Bends (Aromatic)Medium

Table 3: IR Spectroscopic Data for this compound.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 162.15 g/mol ), Electrospray Ionization (ESI) in positive mode is a common analysis method.

m/z (mass-to-charge ratio) Proposed Fragment
163.0503[M+H]⁺
145[M+H - H₂O]⁺
117[M+H - H₂O - CO]⁺

Table 4: High-Resolution Mass Spectrometry (HRMS-ESI) Data and Predicted Fragmentation for this compound.[1] Aromatic carboxylic acids are known to produce prominent fragment ions from the loss of -OH and -C=O groups.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following are generalized protocols for acquiring the spectroscopic data presented in this guide.

NMR Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The solution is transferred to a 5 mm NMR tube.

  • Data Acquisition :

    • ¹H NMR : The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δ 2.50 ppm).

    • ¹³C NMR : The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak of DMSO-d6 (δ 39.5 ppm).

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is utilized.

  • Sample Preparation (ATR method) : A small amount of the solid this compound is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

  • Data Acquisition : A background spectrum of the clean, empty ATR crystal is recorded first. Subsequently, the sample spectrum is recorded. The spectrum is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing : The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Instrumentation : A high-resolution mass spectrometer equipped with an Electrospray Ionization (ESI) source is used.

  • Sample Preparation : A dilute solution of this compound is prepared by dissolving a small amount of the compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1-10 µg/mL.

  • Data Acquisition : The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system. The mass spectrometer is operated in positive ion mode, and the data is acquired over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Data Processing : The acquired data is processed to identify the accurate mass of the molecular ion ([M+H]⁺) and any significant fragment ions.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like this compound can be visualized as a logical progression from sample handling to final data interpretation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Prep Compound Synthesis & Purification Dissolution Dissolution in Appropriate Solvent Prep->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR FTIR Spectroscopy (ATR) Dissolution->IR MS Mass Spectrometry (ESI-HRMS) Dissolution->MS Processing Data Processing (FT, Baseline Correction, etc.) NMR->Processing IR->Processing MS->Processing Interpretation Spectral Interpretation (Peak Assignment, Fragmentation Analysis) Processing->Interpretation Structure Structural Elucidation & Verification Interpretation->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 1H-Indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and solubility of 1H-Indazole-6-carboxylic acid (CAS No: 704-91-6), a key building block in medicinal chemistry. This document outlines its physical characteristics, presents detailed experimental protocols for their determination, and offers visualizations of these experimental workflows.

Core Physicochemical Data

The key physical properties of this compound are summarized below. These values are crucial for its application in synthesis, formulation, and quality control.

PropertyValueSource
Molecular Formula C₈H₆N₂O₂--INVALID-LINK--
Molecular Weight 162.15 g/mol --INVALID-LINK--
Melting Point 302-307 °C--INVALID-LINK--
292–296 °C (with decomposition)--INVALID-LINK--
Appearance White to light brown crystalline powder--INVALID-LINK--

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range of 0.5-1.0°C. Impurities typically cause a depression and broadening of the melting point range. The reported melting point for this compound is consistently high, in the range of 292-307 °C, indicating strong intermolecular forces within its crystal lattice.[1][2]

Experimental Protocol: Capillary Melting Point Determination

A standard and widely accepted method for determining the melting point of a solid organic compound is the capillary method, often performed using a Mel-Temp apparatus or a Thiele tube.

Materials:

  • This compound sample

  • Melting point capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar) or Thiele tube with high-boiling point oil (mineral oil or silicone oil)

  • Thermometer

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the this compound is finely powdered using a mortar and pestle. The open end of a capillary tube is dipped into the powder. The tube is then gently tapped on a hard surface to pack the solid into the closed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup:

    • Mel-Temp Apparatus: The capillary tube is inserted into the sample holder of the apparatus.

    • Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. The assembly is then suspended in the Thiele tube filled with oil.

  • Heating and Observation: The apparatus is heated at a steady rate. For an unknown compound, a rapid preliminary heating can be done to find an approximate melting range. For an accurate measurement, the heating rate should be slow, around 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Data Recording: Two temperatures are recorded:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire solid sample has turned into a clear liquid.

  • Reporting: The melting point is reported as the range from T₁ to T₂.

Melting_Point_Workflow Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording cluster_result Result A Grind sample to a fine powder B Pack powder into capillary tube (2-3 mm height) A->B C Place capillary in apparatus (e.g., Mel-Temp) B->C D Heat slowly (1-2 °C/min) near expected M.P. C->D E Observe sample through magnifier D->E F Record T1: First drop of liquid appears E->F G Record T2: All solid has melted F->G H Report melting point as the range T1 - T2 G->H

Caption: Workflow for Melting Point Determination.

Solubility Profile

Experimental Protocol: Qualitative Solubility Testing

This protocol determines the solubility of a compound in various solvents, which helps in classifying it based on its functional groups and polarity.

Materials:

  • This compound

  • Set of solvents: Water, 5% HCl(aq), 5% NaHCO₃(aq), 5% NaOH(aq), Methanol, Ethanol, DMSO

  • Small test tubes

  • Spatula or weighing scale

  • Vortex mixer

Procedure:

  • Sample Preparation: For each solvent, add approximately 20-30 mg of this compound to a clean, dry test tube.

  • Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

  • Mixing: Vigorously mix the contents using a vortex mixer for 1-2 minutes.

  • Observation: Observe the mixture. The compound is considered "soluble" if it completely dissolves, leaving no visible solid particles. It is "partially soluble" if some solid remains but a noticeable amount has dissolved. It is "insoluble" if the solid does not appear to dissolve.

  • Acid-Base Interpretation:

    • Solubility in 5% NaHCO₃ or 5% NaOH suggests the presence of an acidic functional group, such as the carboxylic acid in this compound.

    • Solubility in 5% HCl would indicate a basic functional group.

    • Solubility in water suggests the presence of polar functional groups and a relatively small molecular size.

    • Solubility in organic solvents like methanol or DMSO indicates a degree of organic character.

Solubility_Workflow Workflow for Qualitative Solubility Testing start Start: Weigh ~25 mg of compound into a test tube add_solvent Add 1 mL of chosen solvent (e.g., Water, 5% HCl, DMSO) start->add_solvent mix Vortex vigorously for 1-2 minutes add_solvent->mix observe Observe for dissolution mix->observe soluble Result: Soluble observe->soluble Complete dissolution insoluble Result: Insoluble / Partially Soluble observe->insoluble Solid remains

Caption: Workflow for Qualitative Solubility Testing.

References

1H-Indazole-6-carboxylic Acid: A Versatile Scaffold for Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazole-6-carboxylic acid is a heterocyclic compound featuring a fused benzene and pyrazole ring system. This unique structural motif makes it a highly valuable and versatile building block in the realm of organic synthesis.[1] Its stability and compatibility with a wide range of reaction conditions allow for its incorporation into more complex molecular architectures.[1] The indazole core is considered a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with significant therapeutic potential.[2][3]

The applications of this compound and its derivatives are extensive, spanning pharmaceuticals, agrochemicals, and material science.[1] In drug discovery, it serves as a key intermediate in the synthesis of anti-inflammatory and anti-cancer agents.[1] The indazole ring system is a core component of numerous clinically approved drugs, including the anti-cancer agents Niraparib and Axitinib.[4] Furthermore, its derivatives have been investigated for a wide spectrum of biological activities, including the inhibition of protein kinases, which are crucial regulators in cellular signaling pathways.[2][5] This guide provides a comprehensive overview of the synthesis, derivatization, and application of this compound as a fundamental building block.

Synthesis and Derivatization

The strategic importance of this compound lies in the reactivity of its carboxylic acid group, which allows for a variety of chemical transformations to produce esters, amides, and other functionalized derivatives. These derivatives serve as precursors for creating diverse chemical libraries aimed at drug discovery and development.

A general workflow for the utilization of this compound involves its initial synthesis or procurement, followed by functionalization of the carboxyl group.

G Start Starting Materials (e.g., 4-methyl-3-nitrobenzoic acid) Core This compound Start->Core Core Synthesis Ester 1H-Indazole-6-carboxylic Acid Esters Core->Ester Esterification Amide 1H-Indazole-6-carboxamides Core->Amide Amidation Purification Purification (e.g., Chromatography) Ester->Purification Amide->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Application Biological Assays Analysis->Application G cluster_0 Amide Coupling Mechanism (EDC/HOBt) Indazole 1H-Indazole-6-COOH ActiveEster O-acylisourea (Active Intermediate) Indazole->ActiveEster + EDC EDC EDC EDC->ActiveEster HOBtEster HOBt Active Ester ActiveEster->HOBtEster + HOBt HOBt HOBt HOBt->HOBtEster Product 1H-Indazole-6-CONH-R (Amide Product) HOBtEster->Product + R-NH2 Amine R-NH2 Amine->Product G cluster_0 Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Target Kinase (e.g., PI3K) Receptor->Kinase Activates Downstream Downstream Signaling Cascade Kinase->Downstream Phosphorylates Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Indazole-based Inhibitor Inhibitor->Kinase Blocks ATP Binding

References

A Deep Dive into the Molecular Architecture: Theoretical and Spectroscopic Analysis of 1H-Indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazole-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its rigid bicyclic structure, coupled with the versatile chemistry of the carboxylic acid group, makes it a valuable scaffold for the design of novel therapeutic agents, particularly in the development of anti-inflammatory and anti-cancer drugs, as well as in the formulation of agrochemicals.[1] Understanding the precise molecular structure and electronic properties of this molecule is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its biological activity.

This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of this compound. By employing computational methods, specifically Density Functional Theory (DFT), we can elucidate its geometric parameters, vibrational modes, and electronic characteristics. This theoretical data is presented alongside experimental spectroscopic information to offer a holistic understanding of the molecule's properties.

Molecular Structure

The foundational structure of this compound consists of a fused benzene and pyrazole ring system, with a carboxylic acid group substituted at the 6th position. The indazole ring system is aromatic, with 10 π-electrons conforming to Hückel's rule. The 1H-tautomer is generally the most thermodynamically stable form.[2][3]

graph "Molecular_Structure" {
  layout=neato;
  node [shape=plaintext, fontcolor="#202124"];
  edge [color="#5F6368"];

// Atom nodes N1 [label="N", pos="0,0.6!"]; N2 [label="N", pos="-0.5, -0.6!"]; C3 [label="C", pos="0.9, 0!"]; C3a [label="C", pos="-0.9, -1.2!"]; C4 [label="C", pos="-1.8, -0.6!"]; C5 [label="C", pos="-1.8, 0.6!"]; C6 [label="C", pos="-0.9, 1.2!"]; C7 [label="C", pos="0, 1.8!"]; // Placeholder, not in indazole C7a [label="C", pos="0.9, 1.2!"];

// Carboxylic acid group C_cooh [label="C", pos="-1.2, 2.4!"]; O1_cooh [label="O", pos="-0.5, 3.2!"]; O2_cooh [label="O", pos="-2.2, 2.8!"]; H_cooh [label="H", pos="-2.5, 2.2!"];

// Hydrogen atoms H1 [label="H", pos="-0.5, 1.2!"]; H3 [label="H", pos="1.8, 0!"]; H4 [label="H", pos="-2.7, -1!"]; H5 [label="H", pos="-2.7, 1!"]; H7 [label="H", pos="1.8, 1.5!"];

// Bonds N1 -- N2; N2 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7a; C7a -- N1; C3 -- N1; C7a -- C3; C3a -- C7a; C6 -- C_cooh; C_cooh -- O1_cooh; C_cooh -- O2_cooh [style=dashed]; O2_cooh -- H_cooh;

// Dummy nodes for hydrogens attached to carbons H1_dummy [pos="0.2, 0.8!", style=invis]; H3_dummy [pos="1.2, -0.2!", style=invis]; H4_dummy [pos="-2.1, -1.1!", style=invis]; H5_dummy [pos="-2.1, 1.1!", style=invis]; H7_dummy [pos="1.2, 1.4!", style=invis];

// Hydrogen bonds N1 -- H1 [style=invis]; C3 -- H3 [style=invis]; C4 -- H4 [style=invis]; C5 -- H5 [style=invis]; C7a -- H7 [style=invis]; }

Caption: A general workflow for the theoretical study of a molecule.

Experimental Procedures

For comparison and validation of theoretical data, experimental spectra are essential.

  • FT-IR and FT-Raman Spectroscopy: Infrared spectra are typically recorded on an FTIR spectrometer. The sample can be analyzed as a solid using an ATR accessory or as a KBr pellet. Raman spectra are obtained using a Raman spectrometer with a suitable laser excitation source.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is dissolved in a deuterated solvent, such as DMSO-d₆, and chemical shifts are reported in parts per million (ppm) relative to an internal standard (TMS).[4]

Conclusion

The theoretical investigation of this compound through computational methods like DFT provides invaluable insights into its molecular structure and spectroscopic properties. The close agreement between the calculated and experimental data validates the computational approach and enhances our understanding of this important molecule. This detailed structural and electronic information is crucial for rational drug design and the development of new materials, enabling researchers to predict molecular interactions and reactivity with greater accuracy. The methodologies and data presented herein serve as a comprehensive resource for scientists and professionals working with indazole derivatives.

References

A Technical Guide to 1H-Indazole-6-carboxylic Acid: Commercial Availability, Synthetic Applications, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1H-Indazole-6-carboxylic acid, a key building block in medicinal chemistry. This document details its commercial availability from various suppliers, provides experimental protocols for its use in synthetic chemistry, and explores its relevance in the development of therapeutic agents, particularly kinase inhibitors and GPR120 agonists.

Commercial Availability and Suppliers

This compound (CAS Number: 704-91-6) is readily available from a range of chemical suppliers catering to research and development needs. The compound is typically offered in various purities, with ≥95% being common. For ease of comparison, the following table summarizes the offerings from several prominent suppliers.

SupplierProduct NumberPurityAvailable Quantities
Sigma-Aldrich70242097%1 g
Thermo Scientific ChemicalsAC43012001097%1 g
AK Scientific, Inc.W7994≥98% (HPLC)1 g, 5 g, 10 g, 25 g
Apollo ScientificOR6006395%1 g
Chem-Impex International06634≥95% (HPLC)Inquire for details
ChemSceneCS-0006078≥95%Inquire for details
Frontier Specialty ChemicalsC11374Not Specified1 g, 5 g

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical Properties

PropertyValue
CAS Number 704-91-6[1]
Molecular Formula C₈H₆N₂O₂[1]
Molecular Weight 162.15 g/mol [1]
Appearance Yellow to pale yellow solid[2]
Melting Point 297-310 °C[3]
Purity ≥95% to ≥98% (typically by HPLC)[2][3]
Storage Store at 0-8 °C[2]

Experimental Protocols

This compound is a versatile intermediate, primarily utilized in amide coupling reactions to generate a diverse range of derivatives for structure-activity relationship (SAR) studies. Below are detailed, representative protocols for such transformations.

General Protocol for Amide Coupling using HATU

This protocol describes a high-efficiency amide coupling of this compound with a primary or secondary amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent.

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) in one portion and continue stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Synthesis of Indazole-6-phenylcyclopropylcarboxylic Acids as GPR120 Agonists

Derivatives of this compound have been investigated as selective G protein-coupled receptor 120 (GPR120) agonists, which have therapeutic potential for treating diabetes. The synthesis typically involves an amide coupling reaction as a key step.

Workflow for the Synthesis of GPR120 Agonist Precursors:

GPR120_Agonist_Synthesis Indazole This compound Coupling Amide Coupling (e.g., HATU, DIPEA, DMF) Indazole->Coupling Amine Substituted Phenylcyclopropylamine Amine->Coupling Product Indazole-6-phenylcyclopropylcarboxamide Coupling->Product Formation of Amide Bond

Caption: Synthetic workflow for the preparation of indazole-6-phenylcyclopropylcarboxamides.

Biological Relevance and Signaling Pathways

The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent and selective kinase inhibitors and other therapeutic agents.

Kinase Inhibition

Derivatives of this compound are explored as inhibitors of various protein kinases, which are critical targets in oncology. The general workflow for discovering and characterizing such inhibitors is outlined below.

Experimental Workflow for Kinase Inhibitor Discovery:

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis cluster_screening Screening & Characterization Indazole This compound Coupling Amide Coupling Indazole->Coupling Amine_Library Amine Library Amine_Library->Coupling Compound_Library Indazole Amide Library Coupling->Compound_Library Kinase_Assay In vitro Kinase Assay (e.g., IC50 determination) Compound_Library->Kinase_Assay Cell_Assay Cell-based Proliferation Assay Kinase_Assay->Cell_Assay Active Compounds SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for the discovery of kinase inhibitors from an indazole-based library.

GPR120 Agonism and Signaling

GPR120, also known as free fatty acid receptor 4 (FFAR4), is a receptor for long-chain free fatty acids and is implicated in metabolic regulation and inflammation.[4] Agonists of GPR120 have shown potential in treating type 2 diabetes. The activation of GPR120 by an agonist, such as a derivative of this compound, can trigger anti-inflammatory signaling pathways.[5]

Simplified GPR120 Anti-inflammatory Signaling Pathway:

GPR120_Signaling Agonist Indazole-derived GPR120 Agonist GPR120 GPR120 Receptor Agonist->GPR120 Binds to and activates beta_arrestin β-Arrestin 2 GPR120->beta_arrestin Recruits TAB1 TAB1 beta_arrestin->TAB1 Binds to TAK1 TAK1 TAB1->TAK1 Inhibits interaction with TAK1 Inflammation Pro-inflammatory Signaling Pathways (e.g., NF-κB, JNK) TAK1->Inflammation Activates

Caption: Simplified GPR120-mediated anti-inflammatory signaling pathway.[5]

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in drug discovery and development. Its utility in the synthesis of kinase inhibitors and GPR120 agonists highlights its importance for researchers in medicinal chemistry and pharmacology. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for the effective utilization of this valuable compound in research settings.

References

An In-depth Technical Guide on the Thermochemical Properties of 1H-Indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 1H-Indazole-6-carboxylic acid. The information contained herein is essential for understanding the energetic characteristics of this compound, which is a valuable building block in medicinal chemistry and drug development. This document summarizes key quantitative data, details the experimental methodologies used for their determination, and provides a visual representation of a relevant chemical synthesis pathway.

Quantitative Thermochemical Data

The thermochemical properties of this compound have been experimentally determined, providing crucial insights into its stability and energy content. The key parameters, including the molar standard enthalpy of formation in the condensed and gaseous phases, have been reported.[1][2] These values were derived from experimental measurements using isoperibolic calorimetry and thermogravimetry.[1][2]

Below is a summary of the available quantitative thermochemical data for this compound and related precursor compounds at T = 298.15 K.

CompoundPropertyValue (kJ·mol⁻¹)Method
This compound Molar standard enthalpy of formation (condensed phase) Data reported in Orozco-Guareño et al.Isoperibolic Calorimetry
Molar standard enthalpy of formation (gas phase) Data reported in Orozco-Guareño et al.From condensed phase data and sublimation enthalpy
Molar standard enthalpy of sublimation Data reported in Orozco-Guareño et al.Thermogravimetry
1H-IndazoleMolar heat of combustion (solid state)3764Not specified
Molar heat of combustion (gaseous state)3861Not specified
Total heat of atomization6722Not specified

Note: The specific numerical values for this compound were not accessible in the abstract of the primary literature. The data is reported in "Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, this compound and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies" by Orozco-Guareño, E., et al.[1][2]

Experimental Protocols

The determination of the thermochemical properties of this compound involves precise calorimetric and thermogravimetric techniques.

2.1. Isoperibolic Combustion Calorimetry for Enthalpy of Formation

Isoperibolic combustion calorimetry is a technique used to determine the enthalpy of combustion of a substance. From this, the standard enthalpy of formation can be calculated.

Methodology:

  • Sample Preparation: A pellet of high-purity, crystalline this compound of a precisely known mass is prepared.

  • Bomb Preparation: The pellet is placed in a crucible within a high-pressure vessel known as a "bomb." A small amount of water is added to the bomb to ensure that the final water product is in the liquid state. The bomb is then sealed and pressurized with an excess of pure oxygen.

  • Calorimeter Setup: The bomb is submerged in a known quantity of water in a calorimeter bucket. The entire assembly is placed within an isothermal jacket, which is maintained at a constant temperature throughout the experiment.

  • Combustion: The sample is ignited via an electrical fuse. The combustion of the organic compound causes a rapid increase in the temperature of the water in the calorimeter bucket.

  • Temperature Measurement: The temperature of the water in the bucket is monitored with high precision as a function of time before, during, and after the combustion.

  • Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a standard substance of known enthalpy of combustion, such as benzoic acid. The heat of combustion of the this compound is then calculated from the observed temperature rise and the heat capacity of the calorimeter, with corrections made for the heat of ignition and any side reactions.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation of this compound is then derived from its standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

2.2. Thermogravimetric Analysis (TGA) for Enthalpy of Sublimation

Thermogravimetric analysis is employed to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique can be used to determine the enthalpy of sublimation.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound is placed in a sample pan.

  • TGA Instrument Setup: The sample pan is placed in a high-precision thermobalance within a furnace. The system is purged with an inert gas, such as nitrogen or argon, to provide a controlled atmosphere.

  • Isothermal Mass Loss Measurement: The sample is heated to a series of predetermined isothermal temperatures below its melting point. At each temperature, the rate of mass loss due to sublimation is measured over time.

  • Vapor Pressure Determination: The rates of mass loss are used to determine the vapor pressure of the compound at each temperature using the Langmuir equation.

  • Clausius-Clapeyron Plot: The natural logarithm of the vapor pressure is plotted against the reciprocal of the absolute temperature (1/T).

  • Enthalpy of Sublimation Calculation: The enthalpy of sublimation is calculated from the slope of the Clausius-Clapeyron plot, as the slope is equal to -ΔH_sub/R, where R is the ideal gas constant.

Synthesis Pathway of this compound

As this compound is a synthetic compound, understanding its synthesis is crucial for its application. A common synthetic route is the hydrolysis of its methyl ester derivative.

Synthesis_Pathway Methyl_Indazole Methyl 1H-indazole-6-carboxylate Hydrolysis Hydrolysis Methyl_Indazole->Hydrolysis Reaction Indazole_Acid This compound Hydrolysis->Indazole_Acid Product Reagents LiOH, THF, H₂O Reagents->Hydrolysis

Caption: A simplified reaction scheme for the synthesis of this compound via hydrolysis.

Experimental Workflow for Thermochemical Analysis

The determination of the gas-phase enthalpy of formation of this compound follows a logical experimental workflow, combining two distinct analytical techniques.

Experimental_Workflow cluster_combustion Combustion Calorimetry cluster_tga Thermogravimetric Analysis Sample_Combustion 1. Sample Combustion in Bomb Calorimeter Heat_Measurement 2. Measure Heat of Combustion Sample_Combustion->Heat_Measurement Enthalpy_Formation_Solid 3. Calculate Enthalpy of Formation (solid) Heat_Measurement->Enthalpy_Formation_Solid Enthalpy_Formation_Gas Gas-Phase Enthalpy of Formation Enthalpy_Formation_Solid->Enthalpy_Formation_Gas Hess's Law Sample_Sublimation 1. Isothermal Mass Loss Measurement Vapor_Pressure 2. Determine Vapor Pressure Sample_Sublimation->Vapor_Pressure Enthalpy_Sublimation 3. Calculate Enthalpy of Sublimation Vapor_Pressure->Enthalpy_Sublimation Enthalpy_Sublimation->Enthalpy_Formation_Gas

Caption: Workflow for determining the gas-phase enthalpy of formation of this compound.

References

Methodological & Application

Application Note: A Two-Step Synthesis of 1H-Indazole-6-carboxylic Acid from Indole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 1H-indazole-6-carboxylic acid, a valuable building block in medicinal chemistry, starting from the readily available indole-6-carboxylic acid. The synthesis follows a two-step pathway involving an initial nitrosative ring expansion of the indole core to form a 3-formyl-1H-indazole intermediate, followed by a deformylation step to yield the target product. This method offers a practical approach for accessing this important indazole derivative.

Introduction

Indazole scaffolds are privileged structures in drug discovery, exhibiting a wide range of biological activities. Specifically, this compound serves as a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines a reliable laboratory-scale procedure for its preparation from a substituted indole, providing detailed experimental protocols, data presentation, and workflow diagrams to aid researchers in its successful synthesis.

Overall Reaction Scheme

The synthetic route from indole-6-carboxylic acid to this compound is a two-step process. The first step is a nitrosation reaction that converts the indole into a 3-formyl-1H-indazole derivative. The second step involves the removal of the formyl group at the 3-position.

Indole Indole-6-carboxylic acid Intermediate 3-formyl-1H-indazole-6-carboxylic acid Indole->Intermediate Step 1: Nitrosation Product This compound Intermediate->Product Step 2: Deformylation

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-formyl-1H-indazole-6-carboxylic acid via Nitrosation

This procedure is adapted from the general method for nitrosation of indoles described by Chevalier et al.

Materials:

  • Indole-6-carboxylic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 2 N aqueous solution

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Syringe pump

Procedure:

  • In a round-bottom flask, prepare a solution of sodium nitrite (8.0 eq) in a mixture of deionized water and DMF.

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere (Argon or Nitrogen).

  • Slowly add 2 N hydrochloric acid (2.7 eq) to the cooled solution. Stir the resulting mixture at 0 °C for 10 minutes.

  • In a separate flask, dissolve indole-6-carboxylic acid (1.0 eq) in DMF.

  • Using a syringe pump, add the solution of indole-6-carboxylic acid dropwise to the cold nitrosating mixture over a period of 2 hours.

  • After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 3-formyl-1H-indazole-6-carboxylic acid by column chromatography on silica gel.

Expected Yield and Characterization:

The yield for this reaction can vary, but yields for similar nitrosations of indoles are often in the range of 70-90%. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

CompoundMolecular FormulaMolecular WeightExpected Yield
3-formyl-1H-indazole-6-carboxylic acidC₉H₆N₂O₃190.16 g/mol 70-90%
Step 2: Deformylation of 3-formyl-1H-indazole-6-carboxylic acid

This protocol is a general procedure for the deformylation of a heteroaromatic aldehyde using hydrazine, based on Wolff-Kishner reaction principles, and may require optimization for this specific substrate.

Materials:

  • 3-formyl-1H-indazole-6-carboxylic acid

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Potassium hydroxide (KOH)

  • Diethylene glycol or a similar high-boiling solvent

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 3-formyl-1H-indazole-6-carboxylic acid (1.0 eq), diethylene glycol, and hydrazine hydrate (excess, e.g., 10 eq).

  • Heat the mixture to a temperature that allows for the formation of the hydrazone (typically around 100-120 °C) and maintain for 1-2 hours.

  • Allow the reaction to cool slightly, then add potassium hydroxide pellets (excess, e.g., 10-15 eq).

  • Slowly heat the mixture to a higher temperature (e.g., 180-200 °C) to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas. Use a setup that allows for the removal of water and excess hydrazine.

  • Maintain the high temperature until the gas evolution ceases, indicating the completion of the reaction. Monitor by TLC if possible.

  • Cool the reaction mixture to room temperature and dilute with deionized water.

  • Carefully acidify the aqueous solution with concentrated hydrochloric acid to a pH that precipitates the product (the pKa of the carboxylic acid will determine the optimal pH).

  • Filter the precipitated solid, wash with cold water, and dry under vacuum to yield this compound.

  • If necessary, the product can be further purified by recrystallization.

Expected Yield and Characterization:

The yield for this deformylation can be variable and will depend on the optimization of the reaction conditions. The final product, this compound, can be characterized by its melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

CompoundMolecular FormulaMolecular WeightExpected YieldMelting Point
This compoundC₈H₆N₂O₂162.15 g/mol 60-80%~300-305 °C

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

cluster_step1 Step 1: Nitrosation cluster_step2 Step 2: Deformylation Start1 Dissolve Indole-6-carboxylic acid in DMF Reaction1 Slowly add indole solution to nitrosating mixture at 0 °C Start1->Reaction1 Reagents1 Prepare cold nitrosating mixture (NaNO2, HCl, H2O, DMF) Reagents1->Reaction1 Workup1 Quench, Extract with EtOAc, Wash, and Dry Reaction1->Workup1 Purify1 Purify by Column Chromatography Workup1->Purify1 Intermediate Obtain 3-formyl-1H-indazole-6-carboxylic acid Purify1->Intermediate Start2 Combine 3-formyl-1H-indazole-6-carboxylic acid, hydrazine, and solvent Intermediate->Start2 Hydrazone Heat to form hydrazone Start2->Hydrazone Deformylate Add KOH and heat to high temperature Hydrazone->Deformylate Workup2 Cool, dilute with water, and acidify with HCl Deformylate->Workup2 Purify2 Filter and recrystallize Workup2->Purify2 Product Obtain this compound Purify2->Product

Caption: Detailed workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium nitrite is an oxidizing agent and is toxic. Handle with care.

  • Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with extreme caution.

  • The deformylation step involves high temperatures; appropriate precautions should be taken.

Conclusion

This application note provides a comprehensive guide for the synthesis of this compound from indole-6-carboxylic acid. The described two-step protocol, involving nitrosation followed by deformylation, is a practical approach for obtaining this valuable building block for drug discovery and development. The provided detailed procedures, data tables, and workflow diagrams are intended to facilitate the successful implementation of this synthesis in a research laboratory setting.

Application Note: Regioselective N-alkylation of 1H-Indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indazole scaffold is a significant pharmacophore in medicinal chemistry, with numerous N-alkylated derivatives forming the core of various therapeutic agents.[1][2] A critical challenge in the synthesis of these compounds is the control of regioselectivity during the N-alkylation step, as the indazole ring possesses two nucleophilic nitrogen atoms (N-1 and N-2).[2][3] This often results in the formation of a mixture of N-1 and N-2 regioisomers, complicating purification and reducing the overall yield of the desired product.[1][4]

The regiochemical outcome of the N-alkylation of indazoles is highly dependent on a variety of factors, including the choice of base, solvent, and alkylating agent, as well as the steric and electronic properties of the substituents on the indazole ring.[1][5] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer, and conditions that allow for thermodynamic equilibration tend to favor the formation of the N-1 alkylated product.[2][5] Conversely, kinetically controlled reactions may favor the N-2 position.[2]

This application note provides detailed protocols for the selective N-alkylation of 1H-indazole-6-carboxylic acid, a key intermediate in the development of various pharmaceuticals. Protocols for achieving high selectivity for both the N-1 and N-2 positions are presented, along with a general method that may result in a mixture of isomers.

Factors Influencing Regioselectivity

The selective N-alkylation of the indazole ring is a nuanced process. Key factors that govern the N-1 versus N-2 regioselectivity include:

  • Base and Solvent System: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) has been shown to be highly effective for promoting N-1 alkylation.[1][4] In contrast, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often lead to mixtures of N-1 and N-2 isomers.[2][3]

  • Alkylating Agent: The nature of the alkylating agent can influence the site of alkylation. While many protocols utilize alkyl halides, other electrophiles can also be employed.

  • Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C-7 position, can sterically hinder the N-1 position and thus direct alkylation to the N-2 position.[2][6]

  • Reaction Conditions: Temperature and reaction time can also play a role in the final product distribution, especially in cases where thermodynamic equilibration is possible.

Experimental Protocols

Protocol 1: Selective N-1 Alkylation of this compound (High N-1 Selectivity)

This protocol is optimized for achieving high regioselectivity for the N-1 position, leveraging thermodynamic control.[1][4]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-1 alkylated this compound.

Protocol 2: Selective N-2 Alkylation of this compound (Mitsunobu Conditions)

The Mitsunobu reaction is a reliable method for achieving N-2 selectivity in the alkylation of indazoles.[1][6]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 equivalent), the corresponding alcohol (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C and add DIAD or DEAD (1.5 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to separate the N-2 alkylated product from byproducts and any N-1 isomer.[2]

Protocol 3: N-Alkylation with Mixed Regioselectivity (K₂CO₃/DMF)

This protocol often results in a mixture of N-1 and N-2 isomers and is useful when the isomers are readily separable or when a specific high selectivity is not required.[2][3]

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents) in anhydrous DMF.

  • Add the alkyl halide (1.1 equivalents) to the suspension.

  • Stir the mixture at room temperature or heat as required (e.g., 60-80 °C) overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).[2]

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Separate the N-1 and N-2 regioisomers by flash column chromatography on silica gel.[2]

Data Presentation

The regioselectivity of the N-alkylation of substituted indazoles is highly dependent on the reaction conditions. The following table summarizes the expected outcomes for the N-alkylation of indazoles based on literature precedents.

ProtocolBase/ReagentsSolventTypical N-1:N-2 RatioPrimary ProductReference
1NaHTHF>95:5N-1[1],[4]
2PPh₃, DIAD/DEADTHF1:2.5 to 1:3N-2[1],[6]
3K₂CO₃DMF~1:1 to 3:2Mixture[2],[3]

Mandatory Visualizations

Experimental Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products 1H-Indazole-6-carboxylic_acid 1H-Indazole-6-carboxylic_acid Reaction_Setup Reaction Setup & Mixing 1H-Indazole-6-carboxylic_acid->Reaction_Setup Alkylating_Agent Alkylating_Agent Alkylating_Agent->Reaction_Setup Base_Reagents Base / Reagents Base_Reagents->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Reaction_Conditions Stirring at Specified Temperature Reaction_Setup->Reaction_Conditions Monitoring TLC Monitoring Reaction_Conditions->Monitoring Quenching Quenching Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification N1_Product N-1 Alkylated Indazole Purification->N1_Product N2_Product N-2 Alkylated Indazole Purification->N2_Product

Caption: General experimental workflow for the N-alkylation of this compound.

Factors Governing Regioselectivity

G cluster_factors Controlling Factors cluster_outcomes Regioselective Outcomes Indazole_Alkylation N-Alkylation of Indazole Base_Solvent Base & Solvent (e.g., NaH/THF vs K2CO3/DMF) Indazole_Alkylation->Base_Solvent Sterics Steric Hindrance (e.g., C7-substituent) Indazole_Alkylation->Sterics Reaction_Type Reaction Type (e.g., Mitsunobu) Indazole_Alkylation->Reaction_Type Control Thermodynamic vs. Kinetic Control Indazole_Alkylation->Control N1_Alkylation N-1 Alkylation (Thermodynamically Favored) Base_Solvent->N1_Alkylation NaH/THF N2_Alkylation N-2 Alkylation (Kinetically Favored) Base_Solvent->N2_Alkylation K2CO3/DMF (often mixed) Sterics->N2_Alkylation Bulky C7 group Reaction_Type->N2_Alkylation Mitsunobu Control->N1_Alkylation Thermodynamic Control->N2_Alkylation Kinetic

Caption: Key factors influencing the regioselectivity of indazole N-alkylation.

References

Application Notes: The Role of 1H-Indazole-6-carboxylic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indazole ring system is a "privileged scaffold" in medicinal chemistry, recognized for its ability to form the core of numerous biologically active compounds, particularly in oncology.[1][2] Its structure, featuring a fused benzene and pyrazole ring, serves as an excellent bioisostere for indole and is adept at forming crucial hydrogen bond interactions within the ATP-binding pocket of protein kinases.[3][4] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] Consequently, indazole-based derivatives have been successfully developed into marketed anticancer drugs like Axitinib and Pazopanib.[2]

1H-Indazole-6-carboxylic acid is a versatile starting material and a key building block in the synthesis of these potent kinase inhibitors. The carboxylic acid group at the 6-position provides a robust chemical handle for diversification, allowing chemists to introduce a wide array of substituents to optimize potency, selectivity, and pharmacokinetic properties. These modifications are crucial for targeting specific kinases involved in aberrant signaling pathways such as those mediated by VEGFR, FGFR, and JNK.[6][7]

Mechanism of Action and Therapeutic Rationale

Indazole-based inhibitors predominantly function as ATP-competitive inhibitors (Type I). The indazole core typically anchors the molecule into the hinge region of the kinase's ATP-binding site, forming hydrogen bonds that mimic the interactions of the adenine portion of ATP.[3] The substituents, often attached via the 6-carboxy group (as an amide or other linker), extend into surrounding hydrophobic pockets, conferring selectivity and potency for the target kinase.[6][8] By blocking the binding of ATP, these inhibitors prevent the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that drives tumor growth, proliferation, and angiogenesis.[9]

Quantitative Data: Inhibitory Activity of Indazole Derivatives

The following tables summarize the inhibitory potency (IC50) of various indazole-based compounds against several key kinase targets.

Table 1: FGFR Inhibition

Compound Target Kinase IC50 (nM) Reference
Derivative 27a FGFR1 < 4.1 [6]
Derivative 27a FGFR2 2.0 [6]

| Derivative 33a | FGFR1 | 25 |[6] |

Table 2: Pan-Pim Kinase Inhibition

Compound Target Kinase IC50 (nM) Reference
Derivative 59a Pim1-3 3 - 11 [6]
Derivative 59c Pim1-3 3 - 70 [6]
Derivative 82a Pim-1 0.4 [10]
Derivative 82a Pim-2 1.1 [10]

| Derivative 82a | Pim-3 | 0.4 |[10] |

Table 3: JNK Isoform Inhibition

Compound Target Kinase IC50 (nM) Reference
Inhibitor 29 JNK3 5 [11]
Inhibitor 29 CK1e 100 [11]

| Inhibitor 29 | p38α | 110 |[11] |

Table 4: Other Kinase Targets

Compound Target Kinase IC50 (nM) Reference
Amide Derivative 13g VEGFR-2 57.9 [6]
Sulfonamide Derivative 13i VEGFR-2 34.5 [6]
Pazopanib (Reference) VEGFR-2 30 [6]
Compound 30 VEGFR-2 1.24 [7]
Compound 109 EGFR T790M 5.3 [10]
Compound 109 EGFR 8.3 [10]

| Compound 30l | PAK1 | 9.8 |[8] |

Experimental Protocols

Protocol 1: General Synthesis of 1H-Indazole-6-carboxamide Derivatives

This protocol describes a general method for the amide coupling of this compound with a selected amine, a common step in constructing kinase inhibitors.

Materials:

  • This compound

  • Substituted amine of choice

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBT)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Triethylamine (TEA)

  • 10% Methanol in Chloroform

  • 10% Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add HOBT (1.2 eq), EDC·HCl (1.2 eq), and TEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 15-20 minutes.

  • Add the desired substituted amine (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with 10% methanol in chloroform (3x volume).

  • Combine the organic layers and wash sequentially with 10% NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in chloroform or ethyl acetate in hexanes) to yield the desired 1H-indazole-6-carboxamide derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general method for determining the IC50 value of a synthesized indazole derivative against a target kinase.[12]

Materials:

  • Target kinase and its specific substrate

  • Synthesized indazole inhibitor compound

  • ATP solution

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the indazole inhibitor compound in the appropriate buffer (e.g., DMSO, then kinase buffer).

  • In a multi-well plate, add the kinase, the substrate, and the inhibitor at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The light signal is proportional to the ADP produced and thus reflects the kinase activity.

  • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

general_kinase_inhibition K Kinase (Active Site) Phospho_Substrate Phosphorylated Substrate (Signal) K->Phospho_Substrate Phosphorylates Blocked Inhibition (No Signal) K->Blocked ATP ATP ATP->K Binds Substrate Substrate Protein Substrate->K Binds Inhibitor Indazole Inhibitor Inhibitor->K Competitively Binds

Caption: ATP-competitive kinase inhibition by an indazole derivative.

synthetic_workflow arrow Start 1H-Indazole-6- carboxylic Acid arrow1 Start->arrow1 Coupling Amide Coupling (Protocol 1) arrow2 Coupling->arrow2 Purification Purification (Chromatography) arrow3 Purification->arrow3 Characterization Structural Characterization (NMR, MS) arrow4 Characterization->arrow4 Assay In Vitro Kinase Assay (Protocol 2) arrow5 Assay->arrow5 Data Data Analysis (IC50 Determination) arrow6 Data->arrow6 SAR Structure-Activity Relationship (SAR) Study arrow1->Coupling arrow2->Purification arrow3->Characterization arrow4->Assay arrow5->Data arrow6->SAR

Caption: Workflow for synthesis and evaluation of kinase inhibitors.

vegfr_pathway cluster_inhibit VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binds Dimer Dimerization & Autophosphorylation VEGFR2->Dimer Inhibitor Indazole Inhibitor Inhibitor->Dimer PLCg PLCγ Dimer->PLCg PI3K PI3K Dimer->PI3K RAS RAS/MAPK Pathway Dimer->RAS Response Cell Proliferation, Migration, Angiogenesis PLCg->Response AKT AKT PI3K->AKT RAS->Response AKT->Response Block X

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

References

Application Notes and Protocols for Amide Coupling Reactions with 1H-Indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Derivatives of 1H-indazole-6-carboxylic acid, in particular, are key intermediates in the synthesis of a wide range of biologically active molecules, including potent kinase inhibitors for anti-cancer therapy and agents targeting other pathways involved in inflammation and neurological disorders. The amide functionality is frequently incorporated into these derivatives to modulate their pharmacological properties, making robust and efficient amide coupling protocols essential for drug discovery and development.[2]

This document provides detailed application notes and experimental protocols for the amide coupling of this compound with various amines. It includes a selection of common and effective coupling reagents, recommended reaction conditions, and methods for product purification. Additionally, it outlines the biological context of these compounds, with a focus on their role as kinase inhibitors.

Data Presentation: A Comparative Overview of Amide Coupling Reactions

The choice of coupling reagent, solvent, and base is critical for achieving high yields and purity in amide bond formation. Below is a summary of typical reaction conditions and expected outcomes for the coupling of this compound with a representative primary amine (benzylamine).

Coupling ReagentBaseSolventReaction Time (h)Typical Yield (%)Notes
HATU DIPEADMF2-685-95Highly efficient, even for less reactive amines.[3]
EDC/HOBt TEADMF/DCM4-1275-90Cost-effective and widely used.[2]
PyBOP DIPEADMF3-880-92Good for sterically hindered substrates.
TBTU NMMDCM2-680-90Fast reaction times.

Yields are representative and can vary depending on the specific amine substrate and reaction scale.

Experimental Protocols

Materials and General Methods:

  • This compound (reagent grade)

  • Amine of interest

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), HOBt (Hydroxybenzotriazole), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

  • Bases: DIPEA (N,N-Diisopropylethylamine), TEA (Triethylamine), NMM (N-Methylmorpholine)

  • Anhydrous solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Other reagents: Ethyl acetate (EtOAc), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is recommended for a broad range of amines, including those that are less reactive.

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.1 M. Stir until the acid is fully dissolved.

  • Add the desired amine (1.1 eq) to the solution, followed by DIPEA (2.5 eq). Stir the mixture for 5 minutes at room temperature.

  • Add HATU (1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

HATU_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification Start 1. Dissolve this compound in DMF AddAmine 2. Add Amine and DIPEA Start->AddAmine AddHATU 3. Add HATU AddAmine->AddHATU Stir 4. Stir at Room Temperature (2-6h) AddHATU->Stir Monitor 5. Monitor by TLC/LC-MS Stir->Monitor Workup 6. Aqueous Workup (EtOAc, NaHCO3, Brine) Monitor->Workup Purify 7. Column Chromatography Workup->Purify Product Pure Amide Product Purify->Product

Caption: Workflow for HATU-mediated amide coupling.

Protocol 2: Standard Amide Coupling using EDC/HOBt

This is a cost-effective and widely used method suitable for many amine substrates.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or DCM (to ~0.1 M).

  • Add HOBt (1.2 eq) and the desired amine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Add TEA (3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with DCM (if DMF was used) and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

EDC_HOBt_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification Start 1. Dissolve Acid, HOBt, and Amine in DMF/DCM Cool 2. Cool to 0 °C Start->Cool AddEDC 3. Add EDC and TEA Cool->AddEDC Stir 4. Stir at Room Temperature (4-12h) AddEDC->Stir Monitor 5. Monitor by TLC/LC-MS Stir->Monitor Workup 6. Aqueous Workup Monitor->Workup Purify 7. Column Chromatography Workup->Purify Product Pure Amide Product Purify->Product

Caption: Workflow for EDC/HOBt-mediated amide coupling.

Application Notes: Biological Activity and Signaling Pathways

Amide derivatives of 1H-indazole are of significant interest in drug discovery due to their ability to act as inhibitors of various protein kinases.[4] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5]

Kinase Inhibition:

Many 1H-indazole-carboxamides have been identified as potent inhibitors of kinases such as p21-activated kinase 1 (PAK1) and Glycogen Synthase Kinase-3 (GSK-3).[4][6] These kinases are involved in critical cellular processes like cell proliferation, survival, and migration. By inhibiting these kinases, 1H-indazole-6-carboxamide derivatives can potentially block downstream signaling events that contribute to tumor growth and metastasis.

Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_cellular_response Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PAK1 PAK1 Receptor->PAK1 Activation Downstream Downstream Effectors PAK1->Downstream Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Metastasis Metastasis Downstream->Metastasis Inhibitor 1H-Indazole-6-carboxamide Derivative Inhibitor->PAK1 Inhibition

Caption: Inhibition of the PAK1 signaling pathway.

The structure-activity relationship (SAR) studies of these compounds often reveal that modifications to the amide portion can significantly impact potency and selectivity, making the amide coupling reaction a crucial step in the optimization of lead compounds.[3] The protocols provided herein offer reliable methods for the synthesis of diverse libraries of 1H-indazole-6-carboxamides for biological evaluation.

References

Application Notes and Protocols for the Derivatization of 1H-Indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the derivatization of the carboxylic acid group of 1H-Indazole-6-carboxylic acid. This versatile building block is a key component in the synthesis of a wide range of biologically active molecules, including anti-inflammatory and anti-cancer drugs.[1] The derivatization of its carboxylic acid moiety into amides and esters is a critical step in the development of new therapeutic agents.

Amide Bond Formation

The formation of amides from this compound is a common and crucial transformation in medicinal chemistry. The selection of the appropriate coupling reagent is key to achieving high yields and purity, especially when dealing with challenging or sterically hindered amines.

High-Efficiency Amide Coupling using HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly recommended for less reactive amines or sterically hindered substrates.[2][3] It facilitates the formation of a highly reactive OAt-ester, leading to rapid amide bond formation.[2]

Experimental Protocol:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M and stir until all solids are dissolved.

  • Add the desired amine (1.0-1.2 equivalents) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) and stir the mixture for 2 minutes.[2]

  • Add HATU (1.0-1.1 equivalents) in a single portion.[2]

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Upon completion, the product can be isolated via precipitation by adding water and subsequent filtration, or by standard aqueous workup followed by extraction with an organic solvent like ethyl acetate.

  • The crude product can be purified by column chromatography or recrystallization if necessary.[2]

Logical Workflow for HATU Coupling:

HATU_Coupling_Workflow cluster_setup Reaction Setup cluster_activation Activation & Coupling cluster_workup Workup & Purification Start This compound + Amine in DMF Add_Base Add DIPEA Start->Add_Base Dissolve Add_HATU Add HATU Add_Base->Add_HATU Stir 2 min Reaction Stir at RT (2-6h) Add_HATU->Reaction Initiate Coupling Workup Aqueous Workup / Precipitation Reaction->Workup Reaction Complete Purification Purification (Chromatography / Recrystallization) Workup->Purification Product Final Amide Product Purification->Product

Caption: Workflow for amide synthesis using HATU.

Standard Amide Coupling using EDC/HOBt

A cost-effective and widely used method for amide bond formation involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[2][4] This combination is particularly effective for more reactive amines.

Experimental Protocol:

  • In a round-bottom flask under an inert atmosphere, combine this compound (1.0 equivalent), HOBt (1.2 equivalents), and the desired amine (1.1 equivalents).[2]

  • Add anhydrous DMF or Dichloromethane (DCM) as the solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2-1.5 equivalents) portion-wise to the stirred solution.[2]

  • Allow the reaction to slowly warm to room temperature and stir overnight (18-24 hours). Monitor progress by TLC or LC-MS.[2]

  • Once the reaction is complete, dilute the mixture with an organic solvent such as Ethyl Acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Quantitative Data for Amide Coupling Reactions:

Coupling ReagentBaseSolventReaction TimeTypical Yield (%)Reference
HATUDIPEADMF2-6 h> 85[2]
EDC/HOBt-DMF/DCM18-24 h70-90[2][4]
PyBOPDIPEADMF2-4 h> 80[2]

Ester Formation

The carboxylic acid group of this compound can be converted to its corresponding ester, which is another valuable intermediate in organic synthesis.

Fischer Esterification

A straightforward method for esterification is the acid-catalyzed reaction with an alcohol.

Experimental Protocol:

  • Dissolve this compound (1.0 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents).[5]

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid with a base, for instance, a saturated aqueous solution of sodium bicarbonate.[5]

  • Remove the alcohol under reduced pressure.

  • Extract the residue with an organic solvent like ethyl acetate.

  • Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.[5]

  • Purify by column chromatography if necessary.

General Signaling Pathway of Carboxylic Acid Activation for Derivatization:

Carboxylic_Acid_Activation Carboxylic_Acid This compound (R-COOH) Activated_Intermediate Activated Intermediate (e.g., OAt-ester, O-acylisourea) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activated_Intermediate Product Amide or Ester Derivative Activated_Intermediate->Product Nucleophilic Attack Nucleophile Nucleophile (Amine or Alcohol) Nucleophile->Product

Caption: Activation of carboxylic acid for derivatization.

Quantitative Data for Esterification:

MethodAlcoholCatalystReaction ConditionsTypical Yield (%)Reference
Fischer EsterificationMethanolSulfuric AcidReflux, 22 h87[5]

Troubleshooting and Optimization

  • Low Yields in Amide Coupling: If yields are low, ensure all reagents are anhydrous, particularly the solvents and amines.[6] Increasing the equivalents of the coupling reagent and amine slightly (1.1-1.2 eq) can also improve the outcome.[2] For sluggish reactions, pre-activation of the carboxylic acid with the coupling reagent and base for a few minutes before adding the amine can be beneficial.[2]

  • Byproduct Formation: In EDC couplings, the urea byproduct is water-soluble and can be removed with an aqueous workup.[7] If using DCC, the dicyclohexylurea byproduct is largely insoluble in most organic solvents and can be removed by filtration.

  • Racemization: For chiral amines, the addition of HOBt can help to minimize racemization during carbodiimide-mediated couplings.[7]

By following these detailed protocols and considering the troubleshooting advice, researchers can effectively derivatize this compound to generate a diverse range of amides and esters for various applications in drug discovery and development.

References

Application Notes and Protocols: 1H-Indazole-6-carboxylic Acid as a Key Intermediate for Anti-inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1H-Indazole-6-carboxylic acid as a pivotal intermediate in the development of novel anti-inflammatory therapeutics. This document includes detailed experimental protocols, quantitative data on the biological activity of derivative compounds, and visualizations of relevant signaling pathways.

Introduction

This compound is a versatile heterocyclic building block widely employed in medicinal chemistry for the synthesis of a variety of bioactive molecules.[1] Its rigid bicyclic structure and the presence of a carboxylic acid group make it an ideal scaffold for designing potent and selective inhibitors of key inflammatory mediators. Numerous indazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin biosynthesis pathway.[1][2] This document outlines the application of this compound in the synthesis of anti-inflammatory agents and provides detailed protocols for their synthesis and biological evaluation.

Data Presentation

The following tables summarize the in vitro anti-inflammatory activity of various indazole derivatives. These compounds showcase the potential of the indazole scaffold in targeting key inflammatory mediators.

Table 1: Cyclooxygenase-2 (COX-2) Inhibitory Activity of Indazole Derivatives

CompoundTargetIC50 (µM)Reference CompoundIC50 (µM)
5-aminoindazoleCOX-212.32[1]Celecoxib5.10[1]
6-nitroindazoleCOX-219.22[1]
IndazoleCOX-223.42[1]
Compound 16 (aza)indazole seriesCOX-20.409[3]

Table 2: Inhibition of Pro-inflammatory Cytokines by Indazole Derivatives

CompoundTargetIC50 (µM)Reference CompoundIC50 (µM)
IndazoleTNF-α220.11[1]Dexamethasone31.67[1]
5-aminoindazoleTNF-α230.19[1]
6-nitroindazoleIL-1β100.75[1]Dexamethasone102.23[1]
IndazoleIL-1β120.59[1]
5-aminoindazoleIL-1β220.46[1]

Experimental Protocols

Protocol 1: Synthesis of a Representative 1H-Indazole-6-carboxamide Derivative

This protocol describes a general method for the synthesis of a 1H-indazole-6-carboxamide derivative, a common structural motif in many anti-inflammatory agents. This procedure is adapted from standard amide coupling reactions.

Objective: To synthesize N-Aryl-1H-indazole-6-carboxamide from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Substituted aniline

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-3 hours until the suspension becomes a clear solution.

    • Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the substituted aniline (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.

    • Add the acid chloride solution dropwise to the aniline solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to yield the desired N-Aryl-1H-indazole-6-carboxamide.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the purity of the compound by HPLC analysis.

Protocol 2: In Vitro COX-2 Inhibition Assay

This protocol outlines a method to evaluate the COX-2 inhibitory activity of synthesized indazole derivatives.

Objective: To determine the IC50 value of a test compound for COX-2 inhibition.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound (dissolved in DMSO)

  • Celecoxib (positive control)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Prostaglandin E2 (PGE2) EIA kit

Procedure:

  • Enzyme and Compound Preparation:

    • Prepare a stock solution of the test compound and celecoxib in DMSO.

    • Prepare serial dilutions of the test compound and celecoxib in the assay buffer.

    • Prepare a solution of human recombinant COX-2 enzyme in the assay buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add the COX-2 enzyme solution to each well.

    • Add the diluted test compound or celecoxib to the respective wells. Include a vehicle control (DMSO).

    • Pre-incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate the plate at 37 °C for 10 minutes.

    • Stop the reaction by adding a stopping solution (e.g., 1N HCl).

  • PGE2 Quantification:

    • Measure the concentration of PGE2 produced in each well using a commercial PGE2 EIA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of COX-2 activity, using a non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of indazole derivatives are often mediated through the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.

Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation 1H_Indazole_6_Carboxylic_Acid 1H-Indazole-6- carboxylic acid Activation Acid Activation (e.g., SOCl₂) 1H_Indazole_6_Carboxylic_Acid->Activation Amide_Coupling Amide Coupling (Substituted Aniline) Activation->Amide_Coupling Purification Purification (Chromatography) Amide_Coupling->Purification Final_Compound N-Aryl-1H-indazole- 6-carboxamide Purification->Final_Compound COX2_Inhibition COX-2 Inhibition Assay Final_Compound->COX2_Inhibition Cytokine_Inhibition Cytokine Inhibition Assay (e.g., TNF-α, IL-1β) Final_Compound->Cytokine_Inhibition Data_Analysis IC50 Determination COX2_Inhibition->Data_Analysis Cytokine_Inhibition->Data_Analysis

Caption: Synthetic and biological evaluation workflow.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TNFR) IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB Degradation of IκB Indazole_Derivative Indazole Derivative Indazole_Derivative->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-1β) NFkB_nucleus->Gene_Expression Induces

Caption: Simplified NF-κB signaling pathway inhibition.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_nucleus ERK ERK->ERK_nucleus Translocation Indazole_Derivative Indazole Derivative Indazole_Derivative->MEK Inhibits Transcription_Factors Transcription Factors (e.g., AP-1) ERK_nucleus->Transcription_Factors Activates Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Induces

Caption: Simplified MAPK/ERK signaling pathway inhibition.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of anti-inflammatory compounds. The protocols and data presented herein provide a foundation for researchers to design and evaluate novel indazole-based therapeutics. The ability of these compounds to target key inflammatory pathways, such as COX-2, NF-κB, and MAPK, underscores the potential of this chemical scaffold in the development of next-generation anti-inflammatory drugs.

References

Application Notes and Protocols for 1H-Indazole-6-carboxylic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-Indazole-6-carboxylic acid is a versatile heterocyclic building block utilized in the synthesis of a variety of bioactive molecules. Its rigid structure and available functional groups make it a valuable scaffold in the design of novel agrochemicals. This document provides an overview of its application in the synthesis of herbicides, fungicides, and insecticides, complete with experimental protocols and biological activity data.

General Synthetic Workflow

The primary use of this compound in agrochemical synthesis involves the functionalization of its carboxylic acid group, typically through the formation of amides. This common synthetic transformation allows for the introduction of diverse structural motifs, leading to compounds with a range of biological activities.

G cluster_start Starting Material cluster_activation Activation cluster_coupling Amide Coupling cluster_products Target Agrochemicals start This compound activated Acyl Chloride or Activated Ester Formation start->activated e.g., SOCl2, EDC/HOBt product Indazole-6-carboxamide Derivative activated->product amine Substituted Amine (R-NH2) amine->product herbicide Herbicides product->herbicide fungicide Fungicides product->fungicide insecticide Insecticides product->insecticide G cluster_herbicide Herbicidal Action cluster_pathway Plant Signaling Pathways cluster_effect Physiological Effect herbicide 6-Indazolyl-2-picolinic Acid (Synthetic Auxin) auxin Auxin Signaling Pathway herbicide->auxin Overstimulates ethylene Ethylene Biosynthesis (ACC synthase/oxidase) auxin->ethylene Induces aba ABA Biosynthesis (NCED) auxin->aba Induces growth Uncontrolled Growth, Epinasty, Senescence ethylene->growth aba->growth death Plant Death growth->death G cluster_insecticide Insecticidal Action cluster_target Molecular Target cluster_effect Physiological Effect insecticide Indazole Carboxamide (e.g., Indazapyroxamet) trpv TRPV Channel insecticide->trpv Binds to & Modulates ch_organ Insect Chordotonal Organ ch_organ->trpv Located in ca_influx Uncontrolled Ca2+ Influx trpv->ca_influx Causes disruption Disruption of Hearing & Proprioception ca_influx->disruption feeding_stop Feeding Cessation disruption->feeding_stop death Insect Death feeding_stop->death

Application Notes and Protocols: 1H-Indazole-6-carboxylic acid in Novel Photoluminescent Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and photoluminescent properties of novel materials incorporating 1H-Indazole-6-carboxylic acid. The protocols and data presented are based on the successful synthesis of coordination polymers with unique photoluminescent characteristics.

Introduction

This compound is a versatile organic ligand that, due to its aromatic nature and the presence of a carboxylic acid group, demonstrates significant potential in the development of photoluminescent materials. Its rigid structure and capacity for coordination with metal ions allow for the creation of stable coordination polymers with tunable emissive properties. The inherent photoluminescence of the indazole moiety is primarily driven by ligand-centered π*←π transitions, making it a promising building block for new optical materials. Research has demonstrated its successful use in synthesizing coordination polymers with Group 12 metals, such as Zinc (Zn) and Cadmium (Cd), resulting in materials with distinct structural and photoluminescent properties.[1][2]

Data Presentation

The photoluminescent properties of coordination polymers synthesized from this compound are summarized below. The emission spectra of these compounds are noted to be similar to that of the free ligand, indicating a ligand-centered emission mechanism.[1][2]

CompoundMetal IonExcitation Wavelength (nm)Emission Characteristics
[Zn(L)(H₂O)]ₙ (Compound 1)Zn(II)325Governed by ligand-centered π-π* electronic transitions, similar to the free ligand.
[Cd₂(HL)₄]ₙ (Compound 2)Cd(II)325Governed by ligand-centered π-π* electronic transitions, similar to the free ligand.[1]

Where L represents the deprotonated form of this compound (H₂L).

Experimental Protocols

Detailed methodologies for the synthesis of photoluminescent coordination polymers using this compound are provided below.

Protocol 1: Synthesis of [Zn(L)(H₂O)]ₙ (Compound 1)

This protocol details the solvothermal synthesis of a 1D coordination polymer of Zinc(II) with this compound.

Materials:

  • This compound (H₂L)

  • Zinc acetate (Zn(CH₃COO)₂)

  • N,N-dimethylformamide (DMF)

  • Deionized Water

Procedure:

  • Dissolve 0.010 g (0.006 mmol) of this compound in 0.5 mL of DMF.

  • To the ligand solution, add 0.5 mL of water.

  • In a separate vial, dissolve 0.0134 g (0.03 mmol) of Zinc acetate in 0.5 mL of water.

  • Once the metal salt is dissolved, add 0.5 mL of DMF to the metal solution.

  • Add the metal solution dropwise to the ligand solution.

  • Place the resulting colorless mixture in a closed glass vessel.

  • Heat the vessel in an oven at 100 °C for 24 hours.

  • Collect the resulting crystals.

Protocol 2: Synthesis of [Cd₂(HL)₄]ₙ (Compound 2)

This protocol describes the synthesis of a 3D metal-organic framework of Cadmium(II) with this compound.

Materials:

  • This compound (H₂L)

  • Cadmium acetate (Cd(CH₃COO)₂)

  • N,N-dimethylformamide (DMF)

  • Deionized Water

Procedure:

  • Follow the same synthetic procedure as for Compound 1, replacing Zinc acetate with 0.01651 g (0.03 mmol) of Cadmium acetate.

  • Wash the resulting X-ray quality crystals with water.

  • The yield is approximately 54% based on Cd.

Visualizations

Synthesis Workflow

The following diagram illustrates the general solvothermal synthesis process for the creation of photoluminescent coordination polymers using this compound.

G cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation L This compound L_sol Ligand Solution L->L_sol Dissolve DMF1 DMF DMF1->L_sol H2O1 Water H2O1->L_sol Mix Mixing L_sol->Mix M Metal Acetate (Zn or Cd) M_sol Metal Solution M->M_sol Dissolve H2O2 Water H2O2->M_sol DMF2 DMF DMF2->M_sol M_sol->Mix Dropwise addition Heat Heating (100°C, 24h) Mix->Heat Product Photoluminescent Coordination Polymer Heat->Product

Caption: General synthesis workflow for photoluminescent coordination polymers.

Photoluminescence Mechanism

The photoluminescence of these materials is attributed to ligand-centered electronic transitions, as depicted in the following diagram.

G cluster_info Ligand-Centered π-π* Transition GS Ground State (S₀) π orbital of Indazole Ligand ES Excited State (S₁) π* orbital of Indazole Ligand GS->ES Excitation (Photon Absorption) Light_out Photon Emission (Photoluminescence) ES->GS Radiative Decay info The metal ion has minimal influence on the emission wavelength.

Caption: Mechanism of ligand-centered photoluminescence.

References

Application Notes and Protocols for the Scale-up Synthesis of 1H-Indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazole-6-carboxylic acid is a key heterocyclic building block in the synthesis of a variety of biologically active molecules. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties, including acting as kinase inhibitors for cancer therapy. The strategic placement of the carboxylic acid group at the 6-position provides a versatile handle for further chemical modifications, making it a valuable intermediate in the development of new drug candidates.[1]

These application notes provide a detailed, multi-step protocol for the scale-up synthesis of this compound, designed to be suitable for industrial applications. The described synthetic route is optimized for safety, efficiency, and scalability, utilizing readily available starting materials and reagents.

Overall Synthetic Pathway

The industrial-scale synthesis of this compound can be achieved through a robust four-step process commencing with 4-methyl-3-nitrobenzoic acid. The key transformations involve esterification, reduction of the nitro group, diazotization followed by intramolecular cyclization to form the indazole ring, and subsequent hydrolysis of the ester to yield the final carboxylic acid.

G A 4-Methyl-3-nitrobenzoic Acid B Methyl 4-methyl-3-nitrobenzoate A->B Esterification (Methanol, H2SO4) C Methyl 3-amino-4-methylbenzoate B->C Reduction (Fe, NH4Cl) D Methyl 1H-indazole-6-carboxylate C->D Diazotization & Cyclization (NaNO2, HCl) E This compound D->E Hydrolysis (NaOH, H2O/Methanol)

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Esterification of 4-Methyl-3-nitrobenzoic Acid

This protocol details the conversion of 4-methyl-3-nitrobenzoic acid to its corresponding methyl ester, a crucial step for protecting the carboxylic acid and improving solubility for subsequent reactions.

Protocol:

  • To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-methyl-3-nitrobenzoic acid and methanol.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid while maintaining the internal temperature below 10 °C.

  • After the addition is complete, heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the excess methanol.

  • Slowly add the concentrated residue to a stirred mixture of water and ethyl acetate.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 4-methyl-3-nitrobenzoate as a crude product, which can be used in the next step without further purification.

Quantitative Data:

Reagent/MaterialMolar Mass ( g/mol )Quantity (moles)Quantity ( kg/L )Role
4-Methyl-3-nitrobenzoic Acid181.1510.01.81 kgStarting Material
Methanol32.04-5.0 LReagent/Solvent
Sulfuric Acid (98%)98.081.00.054 LCatalyst
Ethyl Acetate88.11-4.0 LExtraction Solvent
Water18.02-4.0 LQuenching/Wash
Saturated NaHCO₃ Solution--2.0 LWash
Brine--2.0 LWash
Product Methyl 4-methyl-3-nitrobenzoate 195.18 - Intermediate
Expected Yield ~95%
Purity (Crude) >90%
Step 2: Reduction of Methyl 4-methyl-3-nitrobenzoate

This protocol describes the reduction of the nitro group to an amine using iron powder in the presence of ammonium chloride, a method well-suited for large-scale production due to its cost-effectiveness and safety.

Protocol:

  • Charge a reaction vessel with methyl 4-methyl-3-nitrobenzoate, ethanol, and water.

  • Add iron powder and ammonium chloride to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Maintain the reflux for 2-4 hours, monitoring the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

  • Concentrate the combined filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3-amino-4-methylbenzoate.

Quantitative Data:

Reagent/MaterialMolar Mass ( g/mol )Quantity (moles)Quantity ( kg/L )Role
Methyl 4-methyl-3-nitrobenzoate195.189.51.85 kgStarting Material
Iron Powder55.8547.52.65 kgReducing Agent
Ammonium Chloride53.4938.02.03 kgCatalyst
Ethanol46.07-6.0 LSolvent
Water18.02-3.0 LSolvent
Ethyl Acetate88.11-5.0 LExtraction Solvent
Product Methyl 3-amino-4-methylbenzoate 165.19 - Intermediate
Expected Yield ~90%
Purity (Crude) >95%
Step 3: Diazotization and Cyclization to form Methyl 1H-indazole-6-carboxylate

This crucial step involves the formation of the indazole ring through diazotization of the primary amine followed by intramolecular cyclization.

Protocol:

  • Dissolve methyl 3-amino-4-methylbenzoate in a mixture of water and concentrated hydrochloric acid in a reaction vessel.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the formation of the indazole by TLC or HPLC.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Quantitative Data:

Reagent/MaterialMolar Mass ( g/mol )Quantity (moles)Quantity ( kg/L )Role
Methyl 3-amino-4-methylbenzoate165.198.551.41 kgStarting Material
Sodium Nitrite69.009.40.65 kgDiazotizing Agent
Hydrochloric Acid (37%)36.4625.652.14 LAcid/Catalyst
Water18.02-7.0 LSolvent
Ethyl Acetate88.11-6.0 LExtraction Solvent
Product Methyl 1H-indazole-6-carboxylate 176.17 - Intermediate
Expected Yield ~85%
Purity (after recrystallization) >98%
Step 4: Hydrolysis of Methyl 1H-indazole-6-carboxylate

The final step is the hydrolysis of the methyl ester to the desired this compound.

Protocol:

  • In a reaction vessel, dissolve methyl 1H-indazole-6-carboxylate in a mixture of methanol and water.

  • Add a solution of sodium hydroxide in water to the mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours.

  • Monitor the disappearance of the starting material by TLC or HPLC.

  • Once the hydrolysis is complete, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like dichloromethane to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with concentrated hydrochloric acid, which will precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum to obtain this compound.

Quantitative Data:

Reagent/MaterialMolar Mass ( g/mol )Quantity (moles)Quantity ( kg/L )Role
Methyl 1H-indazole-6-carboxylate176.177.271.28 kgStarting Material
Sodium Hydroxide40.0014.540.58 kgBase
Methanol32.04-4.0 LSolvent
Water18.02-6.0 LSolvent
Hydrochloric Acid (37%)36.46-As neededAcidification
Product This compound 162.15 - Final Product
Expected Yield ~92%
Purity >99%

Application in Drug Discovery: Targeting Kinase Signaling

Indazole derivatives are frequently developed as kinase inhibitors. Kinases are key enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets. This compound serves as a foundational scaffold for the synthesis of potent and selective kinase inhibitors.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 P Kinase2 Kinase B Kinase1->Kinase2 P Kinase3 Kinase C Kinase2->Kinase3 P Transcription Transcription Factors Kinase3->Transcription P CellResponse Cell Proliferation, Survival Transcription->CellResponse GrowthFactor Growth Factor GrowthFactor->Receptor IndazoleInhibitor Indazole-Based Kinase Inhibitor IndazoleInhibitor->Kinase2

Caption: Generic kinase signaling pathway targeted by indazole-based inhibitors.

Conclusion

The synthetic protocols outlined in these application notes provide a comprehensive and scalable method for the industrial production of this compound. The process is characterized by high yields, the use of cost-effective and safe reagents, and straightforward purification procedures. This valuable intermediate can be instrumental in the research and development of novel therapeutics, particularly in the area of kinase inhibitors for oncology.

References

Application Notes and Protocols for 1H-Indazole-6-carboxylic Acid in the Development of p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in a host of human diseases, including rheumatoid arthritis, inflammatory bowel disease, chronic obstructive pulmonary disease (COPD), and cancer. Consequently, p38 MAPK has emerged as a significant therapeutic target for the development of novel anti-inflammatory and anti-cancer agents. The 1H-indazole scaffold has been identified as a promising core structure for the design of potent and selective kinase inhibitors. This document provides detailed application notes on the use of 1H-indazole-6-carboxylic acid as a key building block for the synthesis of p38 MAPK inhibitors, along with relevant experimental protocols and data.

p38 MAPK Signaling Pathway

The p38 MAPK cascade is a multi-tiered signaling pathway. It is typically initiated by extracellular stimuli, such as stress or cytokines, which activate upstream MAPK kinase kinases (MAPKKKs). These MAPKKKs then phosphorylate and activate MAPK kinases (MKKs), specifically MKK3 and MKK6. In turn, activated MKK3/6 dually phosphorylate the threonine and tyrosine residues within the activation loop of p38 MAPK, leading to its activation. Activated p38 MAPK subsequently phosphorylates a variety of downstream substrates, including other protein kinases and transcription factors, thereby regulating the expression of genes involved in inflammation and other cellular processes.

p38_MAPK_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress Stress Stimuli (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Downstream Downstream Substrates (e.g., MAPKAPK2, ATF2) p38_MAPK->Downstream phosphorylates Response Cellular Responses (Inflammation, Apoptosis, etc.) Downstream->Response Inhibitor 1H-Indazole-6-Carboxamide Inhibitors Inhibitor->p38_MAPK inhibits

Caption: The p38 MAPK signaling cascade and the point of inhibition.

1H-Indazole-6-Carboxamide Derivatives as p38 MAPK Inhibitors

The this compound scaffold can be functionalized to generate a library of carboxamide derivatives. These derivatives have been investigated for their potential to inhibit p38 MAPK activity. The amide linkage allows for the introduction of various substituents, enabling the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Quantitative Data Summary

The following table summarizes the inhibitory activity of representative 1H-indazole-6-carboxamide derivatives against p38α MAPK.

Compound IDStructurep38α MAPK IC50 (µM)
1 3-(4-chlorophenyl)-N-(5-(ethylcarbamoyl)-2-methylphenyl)-1H-indazole-6-carboxamide3.37 ± 0.24[1]
ARRY-797 This compound (2-dimethylamino-ethyl)-amidePotent p38 MAPK inhibitor (specific IC50 not publicly detailed in the search results)[2][3][4]
3 5-(2,4-Difluorophenoxy)-N-(2-(dimethylamino)ethyl)-1-isobutyl-1H-indazole-6-carboxamideA dual butyrylcholinesterase and p38α MAPK inhibitor[5]

Experimental Protocols

Synthesis of N-Aryl-1H-indazole-6-carboxamides

This protocol describes a general method for the synthesis of N-aryl-1H-indazole-6-carboxamides from this compound.

synthesis_workflow Start 1H-Indazole-6- carboxylic Acid Activation Carboxylic Acid Activation (e.g., HATU, HOBt, EDC) Start->Activation Coupling Amide Bond Formation Activation->Coupling Amine Substituted Amine Amine->Coupling Product N-substituted 1H-Indazole-6- carboxamide Coupling->Product

Caption: General workflow for the synthesis of 1H-indazole-6-carboxamides.

Materials:

  • This compound

  • Substituted aryl or aliphatic amine

  • Coupling agents: HOBt (Hydroxybenzotriazole), EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Base: TEA (Triethylamine) or DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of this compound (1 equivalent) in DMF, add HOBt (1.2 equivalents) and EDC.HCl (1.2 equivalents).

  • Add TEA or DIPEA (3 equivalents) to the reaction mixture and stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired substituted amine (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC (Thin Layer Chromatography).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Extract the product with a suitable organic solvent (e.g., a mixture of chloroform and methanol).

  • Combine the organic layers, wash with 10% NaHCO3 solution and brine, and then dry over anhydrous Na2SO4.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the final N-substituted 1H-indazole-6-carboxamide.

In Vitro p38α MAPK Enzymatic Assay (Luminescent)

This protocol outlines a luminescent-based kinase assay to determine the IC50 value of a test compound against p38α MAPK. This assay measures the amount of ADP produced, which is then converted to a luminescent signal.

Materials:

  • Recombinant active p38α kinase

  • Substrate (e.g., ATF2 peptide)

  • Test compound (e.g., 1H-indazole-6-carboxamide derivative) dissolved in DMSO

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • 384-well white plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer. Maintain a constant final DMSO concentration across all wells.

  • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control).

  • Add 2 µL of a solution containing the p38α enzyme to each well.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for p38 MAPK Inhibition (Western Blot)

This protocol describes a method to assess the inhibitory effect of a compound on the p38 MAPK pathway in a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cell line (e.g., HeLa or THP-1)

  • Cell culture medium and reagents

  • p38 MAPK activator (e.g., anisomycin or LPS)

  • Test compound

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-MAPKAPK-2, anti-total-MAPKAPK-2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1-2 hours.

  • Stimulate the cells with a p38 MAPK activator for a predetermined time (e.g., 30 minutes).

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against the phosphorylated downstream target.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein.

Conclusion

This compound serves as a valuable and versatile scaffold for the development of p38 MAPK inhibitors. The synthetic accessibility of its carboxamide derivatives allows for systematic structure-activity relationship studies to optimize their inhibitory potency and drug-like properties. The provided protocols offer a framework for the synthesis and biological evaluation of these compounds, facilitating further research and development in this important therapeutic area.

References

Synthesis and Biological Screening of 1H-Indazole-6-carboxamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and biological evaluation of 1H-indazole-6-carboxamide derivatives. These compounds represent a promising class of molecules with potential therapeutic applications, particularly in oncology. The following sections offer a comprehensive guide, from the chemical synthesis of the core scaffold to the biological screening assays used to assess their activity.

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of 1H-indazole exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The introduction of a carboxamide moiety at the 6-position of the indazole ring has been shown to be a valuable strategy for modulating the biological activity and physicochemical properties of these compounds. This document outlines the synthetic route to 1H-indazole-6-carboxamide derivatives and provides protocols for their screening against relevant biological targets.

Data Presentation

The following tables summarize the quantitative data for representative 1H-indazole-6-carboxamide and related indazole derivatives, highlighting their potential as kinase inhibitors and anticancer agents.

Table 1: Kinase Inhibitory Activity of Indazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
K22PLK40.1[2]
K02PLK412.4[2]
30lPAK19.8[3]
87dPAK116[3]
87cPAK152[3]
87bPAK1159[3]
44dGSK-3β0.004 (µM)[4]
50GSK-3β0.35 (µM)[4]
51dGSK-3β0.23 (µM)[4]
27aFGFR1< 4.1[4]
27aFGFR22.0[4]

Table 2: Antiproliferative Activity of Indazole Derivatives

Compound IDCell LineIC50 (µM)Reference
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amineHCT1160.4[5]
N-(4-fluorobenzyl)-1H-indazol-6-amineHCT11614.3[5]
6oK562 (Chronic Myeloid Leukemia)5.15[6][7]
6oHEK-293 (Normal Cell)33.2[6][7]
K22MCF-7 (Breast Cancer)1.3[2]

Experimental Protocols

Synthesis of 1H-Indazole-6-carboxamide Derivatives

The synthesis of 1H-indazole-6-carboxamide derivatives is a multi-step process that begins with the formation of the 1H-indazole-6-carboxylic acid core, followed by amide coupling with a variety of amines.

Protocol 1: Synthesis of Methyl 1H-indazole-6-carboxylate

This procedure is adapted from a silver(I)-mediated intramolecular oxidative C–H bond amination.[8]

Materials:

  • Appropriate α-ketoester-derived hydrazone

  • Silver(I) salt (e.g., AgOAc)

  • Copper(II) salt (e.g., Cu(OAc)₂)

  • Organic solvent (e.g., DCE)

  • Base (e.g., K₂CO₃)

Procedure:

  • To a solution of the α-ketoester-derived hydrazone (1.0 equiv) in DCE, add AgOAc (2.0 equiv), Cu(OAc)₂ (0.2 equiv), and K₂CO₃ (2.0 equiv).

  • Stir the reaction mixture at 80 °C for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 1H-indazole-6-carboxylate.

Protocol 2: Hydrolysis to this compound

Materials:

  • Methyl 1H-indazole-6-carboxylate

  • Methanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 1H-indazole-6-carboxylate in methanol.

  • Add an aqueous solution of NaOH and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous residue with HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry under vacuum to yield this compound.

Protocol 3: Amide Coupling to form 1H-Indazole-6-carboxamide Derivatives

This protocol utilizes HATU as a coupling agent for efficient amide bond formation.[9]

Materials:

  • This compound

  • Desired primary or secondary amine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Ethyl acetate (EtOAc)

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.0-1.2 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) and stir for 2 minutes.

  • Add HATU (1.0-1.1 eq) in one portion and stir the reaction mixture at room temperature for 2-6 hours, monitoring progress by TLC or LC-MS.[9]

  • Upon completion, dilute the mixture with EtOAc.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1H-indazole-6-carboxamide derivative.

G cluster_synthesis Synthesis Workflow start Starting Materials indazole_ester Methyl 1H-indazole-6-carboxylate start->indazole_ester Cyclization indazole_acid This compound indazole_ester->indazole_acid Hydrolysis final_product 1H-Indazole-6-carboxamide Derivatives indazole_acid->final_product Amide Coupling

Caption: General workflow for the synthesis of 1H-indazole-6-carboxamide derivatives.

Biological Screening Protocols

Protocol 4: MTT Assay for Antiproliferative Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[10][11]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • 1H-indazole-6-carboxamide derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat the cells with serial dilutions of the 1H-indazole-6-carboxamide derivatives and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

G cluster_mtt MTT Assay Workflow cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with Indazole Derivatives cell_seeding->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Read Absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis Calculate IC50 Values absorbance_reading->data_analysis G cluster_apoptosis Apoptosis Signaling Pathway Indazole Derivative Indazole Derivative Anti-apoptotic (Bcl-2) Anti-apoptotic (Bcl-2) Indazole Derivative->Anti-apoptotic (Bcl-2) Inhibits Pro-apoptotic (Bax/Bak) Pro-apoptotic (Bax/Bak) Mitochondrion Mitochondrion Pro-apoptotic (Bax/Bak)->Mitochondrion Anti-apoptotic (Bcl-2)->Pro-apoptotic (Bax/Bak) Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes G cluster_pak1 PAK1 Signaling Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Rac/Cdc42 Rac/Cdc42 Receptor Tyrosine Kinase->Rac/Cdc42 PAK1 PAK1 Rac/Cdc42->PAK1 Activates Cytoskeletal Remodeling Cytoskeletal Remodeling PAK1->Cytoskeletal Remodeling Cell Proliferation Cell Proliferation PAK1->Cell Proliferation Cell Survival Cell Survival PAK1->Cell Survival Indazole-6-carboxamide Indazole-6-carboxamide Indazole-6-carboxamide->PAK1 Inhibits G cluster_vegfr2 VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Indazole-6-carboxamide Indazole-6-carboxamide Indazole-6-carboxamide->VEGFR2 Inhibits Raf Raf PLCg->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Proliferation & Survival Proliferation & Survival Akt->Proliferation & Survival ERK ERK MEK->ERK ERK->Proliferation & Survival

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1H-Indazole-6-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

Common starting materials include derivatives of toluene or benzoic acid. A frequently cited precursor is 4-methyl-3-nitrobenzoic acid, which undergoes a series of transformations including reduction of the nitro group, diazotization, and cyclization to form the indazole ring.[1]

Q2: What is a typical reaction sequence for synthesizing this compound?

A representative synthetic route starts from 4-methyl-3-nitrobenzoic acid methyl ester. The process generally involves:

  • Reduction of the nitro group to an amino group, yielding 3-amino-4-methylbenzoic acid methyl ester.

  • Diazotization of the amino group followed by intramolecular cyclization to form the 1H-indazole ring, resulting in this compound methyl ester.

  • Hydrolysis of the methyl ester to afford the final product, this compound.

Q3: How can the purity of the final product be improved?

Purification of this compound and its intermediates is often achieved through recrystallization or column chromatography.[1][2] For intermediates like this compound methyl ester, silica gel column chromatography with an eluent system such as methanol in dichloromethane is effective.[1] The final carboxylic acid product can often be purified by recrystallization from a suitable solvent or solvent mixture.

Troubleshooting Guide

Low Yield in the Cyclization Step

Problem: The yield of the indazole ring formation (diazotization and cyclization) is lower than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incomplete Diazotization Ensure the reaction temperature is maintained at 0-5 °C during the addition of the diazotizing agent (e.g., sodium nitrite). Monitor the reaction for the disappearance of the starting amine using thin-layer chromatography (TLC).
Side Reactions The diazonium salt intermediate is unstable and can undergo side reactions. Use the diazonium salt immediately in the subsequent cyclization step without isolation. The choice of acid and solvent can also influence the outcome.
Suboptimal Reaction Conditions The temperature and reaction time for the cyclization step are critical. Optimization of these parameters may be necessary. For some indazole syntheses, refluxing in a suitable solvent is required to drive the cyclization to completion.
Formation of Impurities

Problem: The final product is contaminated with significant impurities.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incomplete Hydrolysis If starting from the methyl ester, ensure the hydrolysis reaction goes to completion. This can be monitored by TLC. If necessary, increase the reaction time or the amount of base (e.g., sodium hydroxide).
Side Products from Starting Materials Ensure the purity of the starting materials. Impurities in the initial substrates can be carried through the synthesis and complicate purification.
Formation of N-1 vs. N-2 Isomers Alkylation or other substitutions on the indazole ring can sometimes lead to a mixture of N-1 and N-2 isomers. The ratio of these isomers can be influenced by the reaction conditions such as the base, solvent, and temperature.[3] Careful characterization (e.g., NMR) is needed to identify the isomers.
"Oiling Out" During Crystallization If the compound "oils out" instead of forming crystals during purification, it may be due to rapid cooling or the presence of significant impurities. Re-dissolve the oil in a minimal amount of hot solvent, perhaps with the addition of a co-solvent, and allow it to cool more slowly. Seeding with a pure crystal can also promote proper crystallization.[2]

Experimental Protocols & Data

Synthesis of this compound methyl ester

This protocol is adapted from a general method for indazole synthesis.

Reaction Scheme: 3-amino-4-methylbenzoic acid methyl ester → this compound methyl ester

Reagents and Conditions:

Reagent/ConditionSpecification
Starting Material3-amino-4-methylbenzoic acid methyl ester
Diazotizing AgentIsoamyl nitrite
Catalyst/SolventAcetic anhydride
TemperatureReflux
Reaction TimeMonitored by TLC

Procedure:

  • Dissolve 3-amino-4-methylbenzoic acid methyl ester in acetic anhydride.

  • Add isoamyl nitrite dropwise to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Hydrolysis to this compound

Reaction Scheme: this compound methyl ester → this compound

Reagents and Conditions:

Reagent/ConditionSpecification
Starting MaterialThis compound methyl ester
BaseSodium hydroxide
SolventMethanol/Water
TemperatureRoom Temperature to Reflux
Reaction Time1-4 hours

Procedure:

  • Dissolve this compound methyl ester in methanol.

  • Add an aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature or gently heat to reflux until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain this compound.

Visualizations

General Synthetic Workflow

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis 4-methyl-3-nitrobenzoic acid methyl ester 4-methyl-3-nitrobenzoic acid methyl ester 3-amino-4-methylbenzoic acid methyl ester 3-amino-4-methylbenzoic acid methyl ester 4-methyl-3-nitrobenzoic acid methyl ester->3-amino-4-methylbenzoic acid methyl ester e.g., Pd/C, H2 This compound methyl ester This compound methyl ester 3-amino-4-methylbenzoic acid methyl ester->this compound methyl ester 1. NaNO2, HCl 2. Heat This compound This compound This compound methyl ester->this compound e.g., NaOH, H2O/MeOH

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_diaz Review Diazotization Conditions check_sm->check_diaz Pure impure_sm Purify Starting Material check_sm->impure_sm Impure check_cyc Optimize Cyclization Step check_diaz->check_cyc OK temp_diaz Maintain 0-5 °C check_diaz->temp_diaz Temp. Fluctuation check_pur Evaluate Purification Method check_cyc->check_pur OK time_cyc Adjust Time/ Temperature check_cyc->time_cyc Suboptimal recryst Optimize Recrystallization Solvent check_pur->recryst Losses during purification

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Synthesis of 1H-Indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Indazole-6-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound starts from 4-methyl-3-nitrobenzoic acid. The process involves three key steps:

  • Esterification: The carboxylic acid is first protected as a methyl ester.

  • Reduction: The nitro group of methyl 4-methyl-3-nitrobenzoate is reduced to an amino group, forming methyl 3-amino-4-methylbenzoate.

  • Diazotization and Cyclization: The amino group is then diazotized and undergoes intramolecular cyclization to form the indazole ring.

  • Hydrolysis: Finally, the methyl ester is hydrolyzed to yield this compound.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

The main side reactions include:

  • Incomplete cyclization: During the formation of the indazole ring, incomplete reaction can lead to the persistence of diazonium salt intermediates or other byproducts.

  • N-Alkylation: When modifying the carboxylic acid group (e.g., through esterification), alkylation can occur on either of the nitrogen atoms of the indazole ring, leading to a mixture of N-1 and N-2 alkylated regioisomers.

  • Decarboxylation: Under harsh thermal or acidic conditions, the carboxylic acid group can be lost, resulting in the formation of 1H-indazole.

  • Side reactions during esterification: Besides N-alkylation, other side reactions can occur during esterification, depending on the method used.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Cyclization During Indazole Ring Formation

Symptoms:

  • Low yield of the desired this compound methyl ester.

  • Presence of colored impurities in the crude product.

  • Complex mixture of products observed by TLC or LC-MS analysis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
Inefficient Diazotization Ensure the reaction temperature is kept low (typically 0-5 °C) to maintain the stability of the diazonium salt. Use a fresh solution of sodium nitrite.
Decomposition of Diazonium Salt Avoid prolonged reaction times for the diazotization step. Proceed to the cyclization step promptly after the diazonium salt is formed.
Suboptimal Cyclization Conditions The choice of solvent and temperature for the cyclization is crucial. Acetic anhydride is commonly used to facilitate this step. Ensure the reaction is heated sufficiently to drive the cyclization to completion.
Presence of Water Ensure all reagents and solvents are anhydrous, as water can react with the diazonium salt and lead to undesired byproducts.
Issue 2: Formation of N-1 and N-2 Regioisomers During N-Alkylation

Symptoms:

  • Isolation of a mixture of N-1 and N-2 alkylated indazole-6-carboxylic acid esters.

  • Difficulty in separating the two isomers by column chromatography.

Possible Causes and Solutions:

The regioselectivity of N-alkylation on the indazole ring is highly sensitive to reaction conditions. The formation of the thermodynamically more stable N-1 isomer or the kinetically favored N-2 isomer can be controlled by the choice of base, solvent, and the nature of the electrophile.[1][2][3][4]

Desired Isomer Recommended Conditions Rationale
N-1 Alkylation (Favored) Use a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF).[1][2][4]These conditions favor thermodynamic control, leading to the more stable N-1 substituted product. The sodium cation can coordinate with the N-2 nitrogen and the substituent at the C-7 position (in this case, the carboxyl group at C-6 is adjacent), sterically hindering attack at N-2.
N-2 Alkylation Use a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). Alternatively, Mitsunobu conditions or acidic conditions with a diazo compound can be employed.[3][5]These conditions favor kinetic control. Polar aprotic solvents can lead to a higher proportion of the N-2 isomer. Electron-withdrawing groups on the indazole ring, such as the carboxylic acid at the C-6 position, can also direct alkylation to the N-2 position.[1][2][4]

Quantitative Data on N-Alkylation Regioselectivity of Substituted Indazoles

The following table summarizes the observed N-1:N-2 ratios for the alkylation of various substituted indazoles under specific conditions, which can serve as a guide for optimizing the reaction for this compound derivatives.

Substituent Position Substituent Group Base/Solvent N-1:N-2 Ratio
C-3-CO₂MeNaH / THF>99 : <1
C-7-NO₂NaH / THF4 : 96
C-7-CO₂MeNaH / THF<1 : >99

Data adapted from studies on various substituted indazoles and may be used as a predictive tool.[4]

Issue 3: Unwanted Decarboxylation of this compound

Symptoms:

  • Formation of 1H-indazole as a significant byproduct.

  • Gas evolution (CO₂) during the reaction or workup.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
High Reaction Temperatures Avoid excessive heating during subsequent reactions or purification steps. Monitor the reaction temperature carefully.
Strongly Acidic Conditions Prolonged exposure to strong acids, especially at elevated temperatures, can promote decarboxylation. If acidic conditions are necessary, use the mildest possible acid and the shortest reaction time.
Presence of Certain Metal Catalysts Some transition metal catalysts can facilitate decarboxylation. If using metal-catalyzed cross-coupling reactions, screen different catalysts and reaction conditions to minimize this side reaction.
Issue 4: Side Reactions During Fischer Esterification of this compound

Symptoms:

  • Formation of N-alkylated byproducts in addition to the desired ester.

  • Low conversion to the ester.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
N-Alkylation by the Alcohol The alcohol used for esterification can also act as an alkylating agent for the indazole nitrogens, especially under acidic conditions. To minimize this, use milder esterification methods that do not require strong acids and high temperatures, such as using dicyclohexylcarbodiimide (DCC) or other coupling agents.
Equilibrium Limitation Fischer esterification is an equilibrium process.[6][7][8][9][10] To drive the reaction towards the ester, use a large excess of the alcohol or remove the water byproduct as it is formed (e.g., using a Dean-Stark apparatus).
Steric Hindrance The carboxylic acid at the 6-position might be sterically hindered. Using a more reactive acylating agent, such as the corresponding acid chloride, may improve the yield.

Experimental Protocols

Protocol 1: Synthesis of Methyl 1H-indazole-6-carboxylate

This protocol is adapted from the general procedure for the synthesis of indazole derivatives from substituted anilines.

Materials:

  • Methyl 3-amino-4-methylbenzoate

  • Acetic anhydride

  • Isoamyl nitrite

  • Sodium acetate

  • Chloroform

  • Methanol

  • Sodium carbonate

Procedure:

  • To a solution of methyl 3-amino-4-methylbenzoate (1.0 eq) in chloroform, add acetic anhydride (3.0 eq) and stir at room temperature for 1 hour.

  • Add isoamyl nitrite (3.0 eq), sodium acetate (0.35 eq), and additional acetic anhydride (3.0 eq) to the reaction mixture.

  • Reflux the mixture for 18 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude product.

  • Dissolve the crude product in methanol and treat with sodium carbonate to hydrolyze any remaining acetic anhydride.

  • Filter the mixture and evaporate the filtrate. Add water to precipitate the crude methyl 1H-indazole-6-carboxylate.

  • Purify the crude product by column chromatography on silica gel (eluent: methanol/dichloromethane mixture) to obtain the pure product.

Protocol 2: Selective N-1 Alkylation of an Indazole Derivative

This protocol is a general method favoring N-1 alkylation.

Materials:

  • This compound derivative (e.g., methyl ester)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the this compound derivative (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to proceed at room temperature, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the N-1 alkylated product.

Visualizations

Troubleshooting Workflow for Side Reactions

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Guide start Start Synthesis reaction_monitoring Monitor Reaction Progress (TLC, LC-MS) start->reaction_monitoring issue_cyclization Issue: Low Yield/ Incomplete Cyclization reaction_monitoring->issue_cyclization Impure Product issue_alkylation Issue: N-1/N-2 Isomer Mixture reaction_monitoring->issue_alkylation Isomer Mixture issue_decarboxylation Issue: Decarboxylation reaction_monitoring->issue_decarboxylation Byproduct Detected issue_esterification Issue: Esterification Side Products reaction_monitoring->issue_esterification Unexpected Products solution_cyclization Optimize Diazotization/ Cyclization Conditions: - Control Temperature - Use Anhydrous Reagents issue_cyclization->solution_cyclization solution_alkylation Control Regioselectivity: - N-1: NaH/THF - N-2: K2CO3/DMF issue_alkylation->solution_alkylation solution_decarboxylation Modify Conditions: - Lower Temperature - Avoid Strong Acids issue_decarboxylation->solution_decarboxylation solution_esterification Use Milder Methods: - DCC Coupling - Drive Equilibrium issue_esterification->solution_esterification end_node Pure Product solution_cyclization->end_node solution_alkylation->end_node solution_decarboxylation->end_node solution_esterification->end_node

Caption: Troubleshooting workflow for side reactions in the synthesis of this compound.

References

Technical Support Center: Purification of Crude 1H-Indazole-6-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 1H-Indazole-6-carboxylic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common issues encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format.

Issue/Question Possible Cause(s) Recommended Solution(s)
Q1: The crude this compound does not fully dissolve in the hot solvent. 1. Insufficient solvent volume.2. Presence of insoluble impurities.3. The solvent is not hot enough.1. Add small additional portions of the hot solvent until the solid dissolves. Avoid a large excess to ensure good recovery.[1][2]2. If a small amount of solid remains, it may be an insoluble impurity. Proceed to hot filtration to remove it.[3]3. Ensure the solvent is heated to its boiling point with gentle stirring.
Q2: No crystals form upon cooling the solution. 1. Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.2. The solution is supersaturated but requires nucleation to initiate crystallization.1. Reduce the solvent volume by gentle heating or using a rotary evaporator and allow the solution to cool again.[4]2. Induce crystallization by: a) Scratching the inner wall of the flask with a glass rod at the meniscus.[4] b) Adding a seed crystal of pure this compound.[4]
Q3: The product "oils out" instead of forming crystals. 1. The solution is cooling too rapidly.2. The crude material has a high impurity level, significantly depressing the melting point.3. The boiling point of the solvent is higher than the melting point of the compound-impurity mixture.1. Reheat the solution to redissolve the oil. Allow it to cool more slowly (e.g., by insulating the flask).2. Reheat the mixture, add a small amount of additional solvent, and attempt a slower cooling process.[2]3. Consider using a lower-boiling point solvent or a different solvent system.
Q4: The recrystallized product has a low yield. 1. Too much solvent was used during dissolution.2. Premature crystallization during hot filtration.3. The crystals were washed with an excessive volume of cold solvent.4. The product has significant solubility in the cold solvent.1. Use the minimum amount of hot solvent necessary for dissolution.[1]2. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent cooling and crystallization.3. Wash the collected crystals with a minimal amount of ice-cold solvent.[1]4. Cool the filtrate in an ice bath to maximize crystal precipitation before filtration.
Q5: The final product is still colored or appears impure. 1. Colored impurities are present and co-crystallized with the product.2. The cooling process was too rapid, trapping impurities within the crystal lattice.1. Before cooling, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed impurities.[2]2. Allow the solution to cool slowly and undisturbed to room temperature before further cooling in an ice bath.[2]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

An ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures. For this compound, a mixed solvent system of ethanol and water is often effective. Ethanol acts as the primary solvent where the compound is soluble, and water serves as the anti-solvent to reduce solubility upon cooling and induce crystallization. Methanol can also be used in a similar mixed-solvent system with water.

Q2: How can I determine the correct ratio of ethanol to water for recrystallization?

The optimal ratio can be determined experimentally. A general approach is to dissolve the crude this compound in a minimal amount of hot ethanol. Then, hot water is added dropwise until the solution becomes slightly turbid (cloudy), indicating the saturation point has been reached. A few more drops of hot ethanol are then added to redissolve the precipitate before allowing the solution to cool slowly.

Q3: What are the common impurities in crude this compound?

Common impurities can originate from the starting materials and side reactions during synthesis. If synthesized from 4-methyl-3-aminobenzoic acid methyl ester, potential impurities could include unreacted starting material, the corresponding methyl ester of the product, and other isomers formed during the indazole ring formation.

Q4: Is it necessary to perform a hot filtration?

A hot filtration is recommended if you observe any insoluble particulate matter in the hot solution or if you use activated charcoal to decolorize the solution. This step removes insoluble impurities that would otherwise contaminate the final product.

Data Presentation

The selection of an appropriate solvent system is critical for successful recrystallization. The following table provides an overview of commonly used solvents and their suitability for the purification of this compound, based on general principles for similar aromatic carboxylic acids.

Solvent System Solubility at High Temperature Solubility at Low Temperature Suitability Notes
Ethanol/WaterHigh in hot ethanolLow in cold ethanol/water mixtureExcellentAllows for fine-tuning of solubility by adjusting the water content.
Methanol/WaterHigh in hot methanolLow in cold methanol/water mixtureVery GoodSimilar to ethanol/water, but methanol is more volatile.
Acetic Acid/WaterHigh in hot acetic acidModerate to low in cold mixtureGoodCan be effective, but residual acetic acid might be difficult to remove.
WaterVery LowInsolublePoor (as a single solvent)Due to the aromatic nature and carboxylic acid group, solubility in water is limited even at high temperatures.
EthanolHighModerateFair (as a single solvent)The compound may have significant solubility even at low temperatures, leading to lower yields.
MethanolHighModerateFair (as a single solvent)Similar to ethanol, potential for lower recovery.

Experimental Protocols

Protocol 1: Recrystallization of this compound using an Ethanol-Water Solvent System

1. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal volume of ethanol and heat the mixture to a gentle boil while stirring to dissolve the solid. c. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.

2. Decolorization (Optional): a. If the solution is colored, remove it from the heat and add a small amount of activated charcoal. b. Reheat the solution to boiling for a few minutes.

3. Hot Filtration (if necessary): a. Pre-heat a gravity filtration setup (funnel with fluted filter paper and a clean Erlenmeyer flask). b. Quickly filter the hot solution to remove insoluble impurities and/or activated charcoal.

4. Crystallization: a. To the hot, clear filtrate, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy. b. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. c. Cover the flask and allow it to cool slowly to room temperature. d. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

5. Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold ethanol-water mixture. c. Continue to apply vacuum to pull air through the crystals and partially dry them.

6. Drying: a. Transfer the purified crystals to a watch glass or drying dish. b. Dry the crystals in a vacuum oven at an appropriate temperature to remove residual solvent.

Mandatory Visualization

experimental_workflow Experimental Workflow for Recrystallization start Start with Crude This compound dissolution 1. Dissolution (Minimal hot ethanol) start->dissolution decolorization 2. Decolorization (Optional) (Add activated charcoal) dissolution->decolorization hot_filtration 3. Hot Filtration (Remove insoluble impurities) dissolution->hot_filtration If no decolorization decolorization->hot_filtration If performed crystallization 4. Crystallization (Add hot water, then cool slowly) hot_filtration->crystallization isolation 5. Isolation (Vacuum filtration) crystallization->isolation washing 6. Washing (Ice-cold ethanol/water) isolation->washing drying 7. Drying (Vacuum oven) washing->drying end Pure this compound drying->end

Caption: Workflow for the purification of this compound.

troubleshooting_logic Troubleshooting Logic for Recrystallization start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Product 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product solution1 Reduce solvent volume or induce nucleation no_crystals->solution1 solution2 Reheat, add more solvent, cool slowly oiling_out->solution2 solution3 Use minimum solvent, pre-heat funnel low_yield->solution3 solution4 Use activated charcoal, cool slowly impure_product->solution4

References

Overcoming solubility issues of 1H-Indazole-6-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Indazole-6-carboxylic acid, focusing on overcoming common solubility challenges in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: The limited solubility of this compound stems from its molecular structure. The planar indazole ring system is relatively nonpolar, while the carboxylic acid group is polar and capable of forming strong hydrogen bonds. This bifunctional nature, combined with a rigid crystalline structure, leads to high lattice energy that must be overcome by solvent-solute interactions. In many organic solvents, these interactions are not strong enough to effectively break down the crystal lattice, resulting in poor solubility.

Q2: What are the most common organic solvents used to dissolve this compound?

A2: Based on laboratory applications, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the most effective solvents for dissolving this compound, particularly for preparing concentrated stock solutions. Alcohols such as methanol and ethanol can also be used, though the solubility is generally lower. Tetrahydrofuran (THF) has been noted in synthetic procedures, suggesting at least moderate solubility, especially at elevated temperatures.

Q3: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. What can I do?

A3: This is a common issue known as "antisolvent precipitation." To mitigate this, it is crucial to add the DMSO stock to the aqueous buffer slowly while vortexing vigorously. This helps to disperse the compound quickly and avoid localized high concentrations that promote precipitation. Additionally, ensuring the final concentration of DMSO in your assay is low (typically below 0.5%) is critical to prevent both precipitation and solvent-induced artifacts in your experiment. Preparing an intermediate dilution in the assay buffer can also help minimize this effect.

Q4: Can adjusting the pH of my solution improve the solubility of this compound?

A4: Yes, pH adjustment can be a highly effective strategy. As a carboxylic acid, this compound will become deprotonated and form a more soluble carboxylate salt in basic conditions. Adding a base (e.g., sodium hydroxide, potassium hydroxide, or an organic base like triethylamine) to your solvent system can significantly increase its solubility. Conversely, in acidic conditions, the compound will remain in its less soluble protonated form. A preliminary pH-solubility profile experiment is recommended to determine the optimal pH for your application.

Q5: Are there other methods to enhance the solubility of this compound?

A5: Besides solvent selection and pH adjustment, you can explore the use of co-solvents. Adding a small amount of a water-miscible organic solvent to your primary solvent can sometimes improve solubility. For aqueous solutions, the use of cyclodextrins to form inclusion complexes can also enhance solubility. Furthermore, converting the carboxylic acid to a salt or an ester derivative is a common strategy in drug development to improve solubility and bioavailability.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound.

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Compound will not dissolve in the chosen organic solvent. 1. The solvent is not polar enough to overcome the crystal lattice energy. 2. The concentration is too high for the selected solvent. 3. The dissolution rate is slow at room temperature.1. Switch to a more polar aprotic solvent like DMSO or DMF. 2. Try creating a more dilute solution. 3. Gently warm the mixture and/or use sonication to aid dissolution. Be cautious with heating to avoid compound degradation.
Precipitation occurs upon cooling after initial dissolution with heat. The solution was supersaturated at the higher temperature.1. Re-heat the solution and add more solvent to create a less concentrated solution. 2. Maintain a slightly elevated temperature during your experiment if possible. 3. Consider using a co-solvent system to improve solubility at room temperature.
Inconsistent results in biological assays. 1. The compound may be precipitating out of the aqueous assay buffer. 2. The final concentration of the organic solvent (e.g., DMSO) is too high, affecting the biological system.1. Visually inspect your assay plates for any signs of precipitation. 2. Prepare working solutions by serially diluting a high-concentration stock into the assay buffer immediately before use. 3. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). Always include a vehicle control with the same final DMSO concentration.
Difficulty in forming a stable salt to improve solubility. The chosen base may not be strong enough, or the reaction conditions may not be optimal.1. Use a strong base like sodium hydroxide or potassium hydroxide for salt formation. 2. Ensure stoichiometric amounts of the base are used. 3. The reaction may require stirring for an extended period or gentle heating.

Data Presentation

Qualitative Solubility of this compound
SolventQualitative SolubilityNotes
Dimethyl Sulfoxide (DMSO)HighRecommended for preparing high-concentration stock solutions.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, often used in synthesis.
MethanolModerateDissolution may be slow.[2][3]
EthanolModerate to LowLess effective than methanol.
Tetrahydrofuran (THF)ModerateOften used in synthetic procedures, sometimes with heating.[4]
AcetonitrileLowGenerally not a primary choice for dissolution.
WaterVery LowSolubility is significantly increased at basic pH.
Dichloromethane (DCM)Very LowInsoluble.
Ethyl AcetateVery LowUsed for extraction but not for preparing solutions.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for use in biological assays.

Materials:

  • This compound (MW: 162.15 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge tubes

Procedure:

  • Weighing: Accurately weigh 1.62 mg of this compound.

  • Dissolution: Add the weighed compound to a clean microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved. If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.

  • Inspection: Visually inspect the solution to ensure no particulate matter remains. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Enhancing Aqueous Solubility via pH Adjustment (Salt Formation)

Objective: To increase the solubility of this compound in an aqueous buffer by converting it to its carboxylate salt.

Materials:

  • This compound

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Suspension: Add the desired amount of this compound to the aqueous buffer to create a suspension.

  • Stirring: Place the suspension on a magnetic stirrer and begin stirring.

  • pH Adjustment: Slowly add the 1 M NaOH solution dropwise to the suspension.

  • Monitoring: Monitor the pH of the solution using a calibrated pH meter. Continue to add NaOH until the solid material dissolves. The pH will typically need to be raised above 7 for significant dissolution.

  • Final pH: Once the compound is fully dissolved, you can adjust the pH to the desired final value for your experiment, being careful not to lower it to a point where the compound precipitates.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_working_solution Working Solution for Assay weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso mix Vortex / Sonicate add_dmso->mix store Store at -20°C / -80°C mix->store thaw Thaw Stock dilute Dilute in Assay Buffer thaw->dilute use Use in Assay dilute->use

Caption: Experimental workflow for preparing solutions of this compound for biological assays.

troubleshooting_logic start Insolubility Issue with This compound check_solvent Is the solvent DMSO or DMF? start->check_solvent change_solvent Switch to DMSO or DMF check_solvent->change_solvent No check_concentration Is the concentration high? check_solvent->check_concentration Yes change_solvent->check_concentration lower_concentration Reduce concentration check_concentration->lower_concentration Yes use_heat_sonication Apply gentle heat or sonication check_concentration->use_heat_sonication No lower_concentration->use_heat_sonication check_aqueous Is this an aqueous solution? use_heat_sonication->check_aqueous adjust_ph Increase pH with base (e.g., NaOH) check_aqueous->adjust_ph Yes success Solubility Achieved check_aqueous->success No (in organic solvent) use_cosolvent Consider a co-solvent system adjust_ph->use_cosolvent Partial Success adjust_ph->success use_cosolvent->success failure If issues persist, consider derivatization

Caption: A logical troubleshooting workflow for addressing solubility issues of this compound.

References

Identification and removal of byproducts in 1H-Indazole-6-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1H-Indazole-6-carboxylic acid. The information is presented in a user-friendly question-and-answer format to directly address common challenges, particularly focusing on the identification and removal of synthesis byproducts.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the potential byproducts?

A common and effective method for synthesizing this compound involves a multi-step process starting from 4-methyl-3-nitrobenzoic acid. This process typically involves the esterification of the carboxylic acid, reduction of the nitro group, followed by diazotization and cyclization to form the indazole ring, and finally, hydrolysis of the ester to the desired carboxylic acid.

During this synthesis, several byproducts can be formed:

  • Incomplete Cyclization: Unreacted intermediates, such as the diazotized species, can lead to a variety of impurities if the cyclization is not complete.

  • Positional Isomers: Depending on the precise synthetic route and precursors, minor amounts of other positional isomers of the indazole carboxylic acid may be formed.

  • Decarboxylation Product: Under harsh thermal or acidic/basic conditions, the desired product can undergo decarboxylation to yield 1H-indazole.

  • Byproducts from Starting Materials: Impurities present in the starting materials can carry through the synthesis and generate additional byproducts.

Q2: My reaction mixture has a deep red or brown color that is difficult to remove. What is the likely cause?

The formation of deep red or brown colored impurities is a known issue in some indazole syntheses, particularly those involving diazotization or the nitrosation of indole precursors.[1] These colored byproducts are often the result of dimer or polymer formation from reactive intermediates.[1]

To minimize the formation of these colored byproducts:

  • Control the reaction temperature: Maintain a low and consistent temperature during the addition of diazotizing agents.

  • Slow addition of reagents: Add reagents slowly and with efficient stirring to avoid localized high concentrations of reactive species.[1]

  • Reverse addition: In some cases, adding the substrate to the nitrosating or diazotizing agent (reverse addition) can minimize the formation of dimeric byproducts.[1]

Q3: I am observing a significant amount of a more polar byproduct in my crude product. What could it be?

In syntheses that proceed through an aldehyde intermediate (for example, the nitrosation of an indole to form an indazole-3-carbaldehyde, which is then oxidized), a common polar byproduct is the corresponding carboxylic acid.[1] This can occur due to over-oxidation of the aldehyde. To mitigate this, it is advisable to work up the reaction promptly upon completion and consider performing the reaction under an inert atmosphere to minimize oxidation.[1]

Q4: How can I effectively remove byproducts and purify my this compound?

The two most common and effective methods for the purification of this compound and its derivatives are column chromatography and recrystallization.

  • Column Chromatography: Silica gel column chromatography is a robust method for separating the desired product from byproducts with different polarities. A solvent system of methanol in dichloromethane or ethyl acetate in petroleum ether is often effective.[2][3]

  • Recrystallization: This technique is useful for removing smaller amounts of impurities. The choice of solvent is critical and should be determined experimentally. Solvents such as ethanol, methanol, or acetic acid have been used for the recrystallization of indazole carboxylic acid derivatives.[3]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps & Solutions
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Suboptimal reaction conditions Review the reaction parameters such as temperature, solvent, and stoichiometry of reagents. Ensure all reagents are pure and dry, as moisture can interfere with many of the reaction steps.
Formation of soluble byproducts During the work-up, ensure that the pH is adjusted correctly to precipitate the carboxylic acid fully. Some byproducts may remain in the aqueous layer. Extraction with a suitable organic solvent may be necessary to recover all the product.
Degradation of the product Avoid excessively high temperatures or harsh acidic/basic conditions during the reaction and work-up, as this can lead to decarboxylation or other degradation pathways.
Issue 2: Difficulty in Separating Isomeric Byproducts

While the synthesis of the core 1H-indazole ring from 4-methyl-3-nitrobenzoic acid is less prone to forming N-1/N-2 isomers, subsequent reactions on the indazole nitrogen (e.g., alkylation) are highly susceptible to this.

Identification Method Procedure
NMR Spectroscopy 1D and 2D NMR techniques are powerful for distinguishing between N-1 and N-2 isomers. In the Heteronuclear Multiple Bond Correlation (HMBC) spectrum, the protons of a substituent on the N-1 position will show a correlation to the C7a carbon of the indazole ring, while a substituent on the N-2 position will show a correlation to the C3 carbon.[4]
HPLC A well-developed HPLC method can often resolve isomers. Different isomers may have slightly different retention times.
Separation Strategy Procedure
Column Chromatography Careful selection of the mobile phase can allow for the separation of isomers on a silica gel column. The N-1 isomers are often eluted first.[5]
Recrystallization Fractional crystallization from a carefully chosen solvent system can sometimes be used to selectively crystallize one isomer, leaving the other in the mother liquor.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

Objective: To purify crude this compound from less polar and more polar byproducts.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Petroleum Ether (or Hexanes) - all HPLC grade.

  • Glass column, flasks, and other standard laboratory glassware.

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM or a petroleum ether/EtOAc mixture).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin elution with a less polar solvent system (e.g., 100% DCM or petroleum ether/EtOAc 9:1).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding small increments of a more polar solvent (e.g., increasing the percentage of MeOH in DCM or EtOAc in petroleum ether).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Identification of Impurities by HPLC

Objective: To assess the purity of a sample of this compound and identify the presence of byproducts.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol or a mixture of mobile phases) at a concentration of approximately 1 mg/mL. Prepare further dilutions as necessary.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Gradient: A typical gradient might be:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Data Analysis: Analyze the resulting chromatogram. The peak corresponding to this compound should be the major peak. Any other peaks represent impurities. The relative area of each peak can be used to estimate the purity of the sample. For identification of unknown impurities, the HPLC can be coupled to a mass spectrometer (LC-MS).

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start 4-Methyl-3-nitrobenzoic acid Esterification Esterification (e.g., MeOH, H2SO4) Start->Esterification Reduction Nitro Reduction (e.g., Pd/C, H2) Esterification->Reduction Cyclization Diazotization & Cyclization (e.g., NaNO2, acid) Reduction->Cyclization Hydrolysis Ester Hydrolysis (e.g., NaOH, H2O) Cyclization->Hydrolysis Crude_Product Crude this compound Hydrolysis->Crude_Product Purification Purification (Column Chromatography or Recrystallization) Crude_Product->Purification Analysis Purity Analysis (HPLC, NMR, MS) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Byproduct_Formation Reaction_Conditions Reaction Conditions High_Temp High Temperature Reaction_Conditions->High_Temp Harsh_pH Harsh pH Reaction_Conditions->Harsh_pH Oxidizing_Agents Presence of Oxidants Reaction_Conditions->Oxidizing_Agents Incomplete_Reaction Incomplete Reaction Reaction_Conditions->Incomplete_Reaction Decarboxylation 1H-Indazole High_Temp->Decarboxylation Harsh_pH->Decarboxylation Oxidized_Impurity Oxidized Byproducts Oxidizing_Agents->Oxidized_Impurity Unreacted_Intermediate Unreacted Intermediates Incomplete_Reaction->Unreacted_Intermediate Desired_Product This compound

Caption: Logical relationships between reaction conditions and common byproduct formation.

Troubleshooting_Flowchart Start Problem Encountered Check_Purity Assess Purity (TLC/HPLC) Start->Check_Purity Low_Yield Low Yield? Check_Purity->Low_Yield Yes Impure_Product Impure Product? Check_Purity->Impure_Product No Identify_Byproduct Identify Byproduct Structure (NMR/MS) Optimize_Purification Optimize Purification (Chromatography, Recrystallization) Identify_Byproduct->Optimize_Purification Optimize_Reaction Optimize Reaction Conditions (Temp, Time, Reagents) Low_Yield->Optimize_Reaction Review_Workup Review Work-up Procedure (pH, Extractions) Low_Yield->Review_Workup Impure_Product->Identify_Byproduct End Problem Resolved Optimize_Reaction->End Optimize_Purification->End Review_Workup->End

References

Optimizing reaction conditions for the N-alkylation of 1H-Indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 1H-indazole-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of this compound?

The main challenge is controlling regioselectivity. The indazole ring has two nucleophilic nitrogen atoms, N1 and N2, and alkylation can occur at either position, often resulting in a mixture of N1 and N2 isomers.[1][2] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4][5] Achieving high selectivity for one regioisomer is crucial for synthesizing specific, biologically active molecules and requires careful optimization of reaction conditions.[2] Additionally, the presence of the acidic carboxylic acid group at the C6 position complicates the reaction, as it will compete with the indazole N-H for the base.

Q2: Does the carboxylic acid group need to be protected before N-alkylation?

Yes, in most cases, it is highly advisable to protect the carboxylic acid, typically as an ester (e.g., methyl or ethyl ester).[6][7] The acidic proton of the carboxylic acid (pKa ~3-6) will react with the bases used for deprotonating the indazole N-H.[7] Protecting it prevents this side reaction, simplifies the reaction stoichiometry, and can improve yields and reproducibility. The ester can be hydrolyzed back to the carboxylic acid after the N-alkylation step.

Q3: What are the key factors influencing N1 vs. N2 regioselectivity?

The regiochemical outcome is a delicate balance of several factors:[8][9][10]

  • Base and Solvent System: This is a critical parameter. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) strongly favor N1-alkylation.[2][8] Using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often leads to mixtures of isomers.[4][11]

  • Substituents on the Indazole Ring: Electronic and steric effects of other substituents play a significant role. Bulky groups at the C3-position can sterically hinder the N2-position, favoring N1-alkylation.[2][8] Conversely, electron-withdrawing groups (like NO₂ or CO₂Me) at the C7-position can direct alkylation to the N2-position with high selectivity.[1][3][8]

  • Reaction Conditions (Thermodynamic vs. Kinetic Control): N1-alkylated products are often the more thermodynamically stable isomer, favored by conditions that allow for equilibration.[4][9] N2-products can be favored under kinetically controlled conditions.[2][4]

  • Nature of the Alkylating Agent: The electrophile itself can influence the N1/N2 ratio.[3][12]

Troubleshooting Guide

Problem: My reaction yields a mixture of N1 and N2 isomers with poor selectivity.

  • Solution for N1-Selectivity: To favor the thermodynamically more stable N1 isomer, switch to a stronger, non-coordinating base and a less polar solvent. The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is highly effective and has been shown to provide >99% N1 regioselectivity for some indazole derivatives.[1][2][3] This system allows the reaction to proceed under thermodynamic control.[13]

  • Solution for N2-Selectivity: Achieving N2 selectivity often requires conditions that favor kinetic control. Consider using Mitsunobu conditions (e.g., PPh₃, DIAD/DEAD, and an alcohol), which show a strong preference for forming the N2 regioisomer.[3][9] Alternatively, an acid-catalyzed reaction using triflic acid (TfOH) with diazo compounds can afford N2-alkylated products with excellent regioselectivity.[14]

Problem: The reaction is sluggish, or the yield is very low.

  • Check Deprotonation: Ensure complete deprotonation of the indazole N-H. If you are not protecting the carboxylic acid, you will need at least two equivalents of base. For the NaH/THF system, allow sufficient time for the deprotonation to occur (e.g., stirring at 0 °C and then room temperature) before adding the alkylating agent.[8]

  • Alkylating Agent Reactivity: Ensure your alkylating agent (e.g., alkyl halide or tosylate) is sufficiently reactive. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.

  • Solvent Purity: Use anhydrous solvents, especially when working with reactive bases like NaH. Traces of water will quench the base and reduce the yield.

  • Temperature: Some reactions may require heating to proceed at a reasonable rate.[5] Monitor the reaction by TLC or LC-MS to determine the optimal temperature and reaction time.

Problem: I am trying to alkylate with a secondary or tertiary alkyl halide and it is not working.

  • Steric Hindrance: Direct alkylation with bulky secondary or tertiary halides can be difficult due to steric hindrance.

  • Alternative Methods: For these substrates, consider alternative methods. The Mitsunobu reaction can be effective for introducing secondary alcohols.[4] For tertiary alkyl groups, acid-catalyzed alkylation with tertiary alkyl 2,2,2-trichloroacetimidates can be a successful strategy for achieving N2-alkylation.[12][15]

Data Presentation

Table 1: Effect of Base and Solvent on N-Alkylation Regioselectivity of Indazoles

BaseSolventTypical N1/N2 RatioControl TypeReference(s)
NaHTHFHighly N1-selective (>95:5)Thermodynamic[1][3][8]
K₂CO₃DMFMixture (often ~1:1)Mixed[4][11][16]
Cs₂CO₃DMF/TolueneCan favor N1, variableThermodynamic[5][17]
NaHMDSTHFN1-selectiveThermodynamic[3][9]
NaHMDSDMSON2-selectiveKinetic[3][9]

Table 2: Influence of Substituent Position on Regioselectivity (NaH/THF Conditions)

SubstituentPositionPredominant IsomerObserved SelectivityReference(s)
-CO₂MeC3N1>99%[1][3]
-tert-butylC3N1>99%[1][3]
-NO₂C7N2≥96%[1][3]
-CO₂MeC7N2≥96%[1][3]

Experimental Protocols

Protocol 1: Esterification of this compound (Methyl Ester)

  • Preparation: Suspend this compound (1.0 equiv.) in methanol (0.2 M concentration).

  • Acid Catalyst: Carefully add concentrated sulfuric acid (H₂SO₄, ~0.3 equiv.) to the suspension.

  • Reaction: Heat the mixture to reflux and stir for 24 hours, or until TLC/LC-MS analysis indicates complete conversion of the starting material.[18]

  • Workup: Cool the reaction mixture and concentrate it under reduced pressure to remove the methanol.

  • Extraction: Redissolve the crude product in ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the methyl 1H-indazole-6-carboxylate, which can be further purified by column chromatography if necessary.[18]

Protocol 2: Selective N1-Alkylation using NaH/THF

This protocol assumes the use of the ester-protected indazole from Protocol 1.

  • Setup: To a solution of methyl 1H-indazole-6-carboxylate (1.0 equiv.) in anhydrous THF (0.1 M), add sodium hydride (NaH, 60% dispersion in oil, 1.1-1.2 equiv.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[8][19]

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.[19]

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.2 equiv.) dropwise.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until completion is confirmed by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the N1-alkylated indazole.[8]

Protocol 3: Selective N2-Alkylation via Mitsunobu Reaction

This protocol assumes the use of the ester-protected indazole from Protocol 1.

  • Preparation: In an inert atmosphere, dissolve methyl 1H-indazole-6-carboxylate (1.0 equiv.), the desired primary or secondary alcohol (1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF.[4]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise. A color change and/or formation of a precipitate is often observed.[4][19]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor for completion by TLC or LC-MS.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: The crude residue, containing the desired product and triphenylphosphine oxide, can be purified directly by flash column chromatography to separate the N2- and N1-isomers (the N2 isomer is typically the major product).[3][4]

Visualizations

G start This compound esterification Ester Protection (e.g., MeOH, H₂SO₄) start->esterification intermediate Methyl 1H-Indazole-6-carboxylate esterification->intermediate decision Choice of Alkylation Strategy intermediate->decision n1_conditions Thermodynamic Control (e.g., NaH / THF) decision->n1_conditions  Target N1 n2_conditions Kinetic Control (e.g., Mitsunobu) decision->n2_conditions  Target N2 alkylation_step_1 Add Alkylating Agent (R-X) n1_conditions->alkylation_step_1 alkylation_step_2 Add Alcohol, PPh₃, DIAD n2_conditions->alkylation_step_2 workup_purify_1 Workup & Purification alkylation_step_1->workup_purify_1 workup_purify_2 Workup & Purification alkylation_step_2->workup_purify_2 product_n1 N1-Alkylated Product workup_purify_1->product_n1 product_n2 N2-Alkylated Product workup_purify_2->product_n2

Caption: General experimental workflow for regioselective N-alkylation.

G start Problem: Poor N1/N2 Selectivity q_target What is the desired isomer? start->q_target n1_target N1 Isomer (Thermodynamic) q_target->n1_target N1 n2_target N2 Isomer (Kinetic) q_target->n2_target N2 check_base_solvent Using NaH in THF? n1_target->check_base_solvent ans_no_n1 Action: Switch to NaH / Anhydrous THF check_base_solvent->ans_no_n1 No ans_yes_n1 Check for interfering substituents (e.g., at C7). Ensure anhydrous conditions. check_base_solvent->ans_yes_n1 Yes check_kinetic Using conditions that favor kinetic control? n2_target->check_kinetic ans_no_n2 Action: Switch to Mitsunobu or Acid-Catalyzed (TfOH) conditions. check_kinetic->ans_no_n2 No ans_yes_n2 Check temperature. Low temperatures often favor kinetic products. check_kinetic->ans_yes_n2 Yes

Caption: Troubleshooting logic for poor regioselectivity.

References

Challenges in the regioselective functionalization of 1H-Indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 1H-Indazole-6-carboxylic acid. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

This section addresses specific issues related to the regioselective functionalization of the this compound core.

Category 1: N-Alkylation Regioselectivity (N1 vs. N2)

Q1: Why am I obtaining a mixture of N1 and N2 alkylated isomers when functionalizing my indazole?

A1: The formation of both N1 and N2 isomers is a common challenge stemming from the ambident nucleophilic nature of the indazole anion.[1] The indazole ring possesses two nitrogen atoms (N1 and N2) that can be alkylated, and the ratio of the resulting products is highly sensitive to reaction conditions.[2][3] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[4][5] However, reaction outcomes can be dictated by either kinetic or thermodynamic control, leading to variable isomer ratios.[6] Factors influencing this selectivity include the choice of base, solvent, temperature, and the steric and electronic properties of both the indazole substituents and the alkylating agent.[3][5]

Q2: How can I achieve selective N1-alkylation of this compound?

A2: Achieving high N1 selectivity often involves conditions that favor the thermodynamically more stable product.[1][5] A widely reported and effective method is the use of sodium hydride (NaH) as a base in an aprotic polar solvent like tetrahydrofuran (THF).[5][7] This system has shown excellent N1 regioselectivity (>99%) for indazoles with various substituents.[5] The high selectivity under these conditions is often attributed to thermodynamic control.[1]

Q3: What conditions favor the formation of the N2-alkylated isomer?

A3: N2-alkylation, often the kinetically favored pathway, can be promoted under specific conditions.[6] For instance, Mitsunobu reactions have demonstrated a strong preference for producing the N2-regioisomer.[4][5] Additionally, the presence of certain substituents on the indazole ring, such as electron-withdrawing groups at the C7 position (e.g., -NO2, -CO2Me), can direct alkylation to the N2 position with high selectivity (≥96%).[5] Some acid-catalyzed methods, such as using TfOH with diazo compounds, have also been developed for highly selective N2-alkylation.[8][9]

Category 2: C-H Functionalization and Protecting Groups

Q4: I need to functionalize the benzene ring of the indazole. Which position is most reactive for C-H functionalization?

A4: Direct C-H functionalization of the indazole core can be challenging due to the lower intrinsic reactivity of C-H bonds, often requiring harsh conditions.[10] For the indazole ring system, the C3 position is frequently targeted for functionalization through methods like halogenation, metalation, and subsequent cross-coupling reactions.[11] Functionalization on the six-membered benzene ring, particularly at the C7 position, typically requires the installation of a directing group on the N1 nitrogen to bring a transition metal catalyst into proximity with the C7-H bond.[12]

Q5: What is the best strategy for protecting the carboxylic acid group during my planned reactions?

A5: The carboxylic acid group is acidic and can interfere with many basic or nucleophilic reagents, so protection is often necessary.[13] The most common strategy is to convert it into an ester, such as a methyl, ethyl, benzyl, or t-butyl ester.[13][14] The choice of ester depends on the stability required for subsequent reaction steps and the conditions that can be tolerated for its eventual removal (deprotection).[13] For example, methyl esters are typically removed by base-catalyzed hydrolysis, while t-butyl esters can be cleaved under acidic conditions, offering orthogonality in your synthetic design.[15][16]

Q6: When should I consider protecting the indazole N-H group?

A6: Protecting the indazole N-H is a crucial strategy for directing regioselectivity in subsequent C-H functionalization steps. For example, protecting the indazole at the N2 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to efficiently direct regioselective lithiation and subsequent electrophilic trapping at the C3 position.[17] The protecting group can then be removed under specific conditions, such as with TBAF or HCl.[17]

Troubleshooting Guides

Guide 1: Poor Regioselectivity in N-Alkylation

Problem: Your N-alkylation reaction on this compound (or its ester derivative) is yielding an inseparable or difficult-to-separate mixture of N1 and N2 isomers.

Troubleshooting Workflow:

G start Start: Poor N1/N2 Selectivity check_target Which isomer is desired? start->check_target n1_target Target: N1 Isomer check_target->n1_target N1 n2_target Target: N2 Isomer check_target->n2_target N2 n1_cond Switch to Thermodynamic Conditions: - Base: NaH - Solvent: Anhydrous THF - Temp: 0°C to RT n1_target->n1_cond n2_cond_mitsunobu Option 1: Mitsunobu Reaction - Reagents: DIAD/DEAD, PPh3 - Solvent: THF n2_target->n2_cond_mitsunobu n2_cond_directing Option 2: Substrate Control - Does substrate have C7 EWG? (e.g., -NO2, -CO2Me) n2_target->n2_cond_directing n2_cond_acid Option 3: Acid Catalysis - Reagent: Diazo compound - Catalyst: TfOH n2_target->n2_cond_acid purify Purify product via column chromatography n1_cond->purify n2_cond_mitsunobu->purify check_substituent C7 EWG Present? n2_cond_directing->check_substituent n2_cond_acid->purify n2_yes Proceed with standard alkylation (e.g., K2CO3/DMF). High N2 selectivity expected. check_substituent->n2_yes Yes n2_no Consider Mitsunobu or acid-catalyzed methods. check_substituent->n2_no No n2_yes->purify n2_no->purify

Caption: Decision tree for troubleshooting poor N1/N2 regioselectivity.

Explanation:

  • Identify Target Isomer: First, confirm whether the N1 or N2 isomer is your desired product.

  • For N1-Selectivity: If you are obtaining a mixture but want the N1 product, switch to conditions that favor thermodynamic control. The combination of NaH in THF is highly recommended for maximizing the N1:N2 ratio.[5][7]

  • For N2-Selectivity: If the N2 isomer is desired, several strategies can be employed. The Mitsunobu reaction is a reliable method for directing alkylation to the N2 position.[4][5] Alternatively, check if your indazole substrate has a strong electron-withdrawing group (EWG) at the C7 position, as this intrinsically favors N2 alkylation.[5] Finally, novel acid-catalyzed methods may provide high N2 selectivity.[8]

Guide 2: Side Reactions in Functionalization

Problem: You are observing significant byproduct formation, such as decarboxylation or hydrolysis.

Troubleshooting Steps:

  • Decarboxylation: The carboxylic acid at C6 may be susceptible to decarboxylation under harsh reaction conditions, especially high temperatures.[3]

    • Solution: Attempt the reaction at a lower temperature. If the reaction requires heat, screen alternative catalysts or reagents that may have higher activity at milder temperatures.

  • Hydrolysis: If your substrate is an ester (e.g., methyl 1H-indazole-6-carboxylate), it can be hydrolyzed back to the carboxylic acid, especially if the reaction is run under basic aqueous conditions or during an aqueous workup.[3]

    • Solution: Ensure all reagents and solvents are anhydrous. If a basic workup is required, keep the exposure time brief and perform it at low temperatures (e.g., 0°C).

  • Homocoupling (in Cross-Coupling Reactions): In reactions like Suzuki-Miyaura, homocoupling of the boronic acid partner can be a significant side reaction.

    • Solution: This is often caused by the presence of oxygen.[18] Ensure the reaction mixture is thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with an inert gas) before adding the palladium catalyst.[18]

Data Tables

Table 1: N-Alkylation Regioselectivity under Various Conditions
Indazole SubstrateAlkylating AgentBase / ConditionsSolventTemp (°C)N1:N2 RatioYield (%)Reference
Indazole-3-carboxylateIsobutyl bromideK₂CO₃DMF12058:4272 (total)[1]
5-bromo-indazole-3-carboxylateIsopropyl iodideNaHDMFRT44:5284 (total)[4]
Indazole-3-carboxamidePentyl bromideNaHTHF50>99:189[5]
Indazole-7-carboxylatePentyl bromideNaHTHF504:9692[5]
IndazoleBenzyl BromideK₂CO₃DMFRT50:5085 (total)[6]
IndazoleEthyl bromoacetateK₂CO₃DMFRT60:4080 (total)[6]

Experimental Protocols

Protocol 1: Selective N1-Alkylation using NaH/THF

This protocol is adapted from methodologies favoring thermodynamic control for high N1 selectivity.[3][5]

Materials:

  • Methyl 1H-indazole-6-carboxylate (1.0 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF)

Methodology:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the methyl 1H-indazole-6-carboxylate.

  • Add anhydrous THF to dissolve the starting material.

  • Cool the mixture to 0°C using an ice bath.

  • Carefully add the sodium hydride portion-wise. Gas evolution (H₂) will be observed.

  • Stir the suspension at 0°C for 30-60 minutes.

  • Add the alkyl halide dropwise to the reaction mixture at 0°C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction back to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated product.

Protocol 2: C3-Iodination of this compound Methyl Ester

This protocol provides a method for introducing an iodine atom at the C3 position, which can serve as a handle for further cross-coupling reactions.[19]

Materials:

  • Methyl 1H-indazole-6-carboxylate (1.0 eq.)

  • Iodine (I₂) (1.2 eq.)

  • Sodium hydroxide (NaOH) (1.2 eq.)

  • Methanol (MeOH)

Methodology:

  • In a round-bottom flask, dissolve methyl 1H-indazole-6-carboxylate and sodium hydroxide in methanol.

  • Stir the solution at room temperature until all solids are dissolved.

  • Add iodine (I₂) in portions over 30 minutes. The solution will turn dark brown.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Add a saturated aqueous solution of sodium sulfite to the residue to quench excess iodine. Stir for 30 minutes, during which a solid should precipitate.

  • Collect the solid by filtration.

  • Wash the filter cake with water and dry under vacuum to obtain the crude methyl 3-iodo-1H-indazole-6-carboxylate.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

G start Start: 1H-Indazole-6-COOH protect_cooh Step 1: Protect COOH (e.g., Esterification to COOMe) start->protect_cooh functionalize_choice Step 2: Choose Functionalization protect_cooh->functionalize_choice n_alkylation N-Alkylation (See Protocol 1) functionalize_choice->n_alkylation N-Site c_functionalization C-H Functionalization (e.g., Halogenation) functionalize_choice->c_functionalization C-Site deprotect_cooh Step 3: Deprotect COOH (e.g., Ester Hydrolysis) n_alkylation->deprotect_cooh c_functionalization->deprotect_cooh end_product Final Product deprotect_cooh->end_product

Caption: General experimental workflow for functionalizing the indazole core.

References

Preventing dimer formation during indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of indazoles, with a specific focus on preventing the formation of unwanted dimer byproducts.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of indazole synthesis, and why is it a problem?

A1: Dimer formation is a common side reaction in certain indazole synthesis methods, particularly during the nitrosation of indoles. It involves the reaction of two molecules of a starting material or intermediate to form an undesired dimeric byproduct. These dimers are often highly colored, which can complicate purification, and their formation reduces the overall yield of the desired indazole product.

Q2: Which indazole synthesis methods are most prone to dimer formation?

A2: The nitrosation of indoles to produce 1H-indazoles is particularly susceptible to dimer formation. This occurs when a nucleophilic indole molecule attacks a reactive intermediate, such as a nitroso-indole species, leading to dimerization. While other methods like the Cadogan-Sundberg and Davis-Beirut reactions can have their own side products, significant dimer formation is less commonly reported as a primary issue.[1][2][3]

Q3: How can I detect the presence of dimers in my reaction?

A3: Dimeric byproducts are often intensely colored, frequently appearing as red or dark spots on a Thin-Layer Chromatography (TLC) plate, distinct from the starting material and the desired indazole product.[3] Their presence can be confirmed and characterized using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Q4: Are there general strategies to minimize dimer formation?

A4: Yes, several general strategies can be employed:

  • Control of Reactant Concentration: Keeping the concentration of the reactive intermediate low can favor the desired intramolecular cyclization over intermolecular dimerization. This is often achieved through slow addition of one of the reactants.[3]

  • Temperature Control: Lowering the reaction temperature can help to control the reaction rate and reduce the likelihood of side reactions, including dimerization.[3]

  • Stoichiometry: Careful control of the stoichiometry of the reagents is crucial to avoid excesses that might promote side reactions.

  • Choice of Synthetic Route: If dimer formation is persistent, switching to an alternative synthetic route that is less prone to this side reaction is a viable strategy.[3]

Troubleshooting Guides

Issue 1: Significant Dimer Formation During Nitrosation of Indoles

This is one of the most common challenges when synthesizing 1H-indazoles from indole precursors via nitrosation.

Troubleshooting Steps & Solutions:

Observation Potential Cause Recommended Solution
Intense red/dark coloration of the reaction mixture; significant dimer spot on TLC.High local concentration of the nucleophilic indole starting material.Employ a "reverse addition" technique. Slowly add a solution of the indole to the nitrosating mixture (e.g., using a syringe pump over several hours). This maintains a low concentration of the indole, favoring the intramolecular reaction.[3]
Dimer formation persists even with slow addition.Reaction temperature is too high, promoting side reactions.Conduct the addition of the indole at a lower temperature, typically 0 °C. While the subsequent cyclization may require warming, keeping the initial addition cold is critical.[3]
Low yield of indazole and persistent dimer formation, especially with electron-rich indoles.High nucleophilicity of the indole substrate enhances the rate of intermolecular reaction.In addition to slow addition at low temperature, consider using a more dilute reaction mixture to further decrease the probability of intermolecular reactions.[3]
Reaction is sluggish at low temperatures, and warming leads to dimer formation.Suboptimal stoichiometry of reagents.Optimize the equivalents of the nitrosating agent (e.g., sodium nitrite) and the acid (e.g., HCl). A typical starting point is 8 equivalents of NaNO₂ and 2.7 equivalents of HCl relative to the indole.[4]

The following table summarizes the effect of addition method and temperature on the yield of 5-bromo-1H-indazole-3-carboxaldehyde from 5-bromoindole, highlighting the impact on dimer formation.

Addition Method Temperature Indazole Yield (%) Dimer Formation Reference
RapidRoom Temperature13Significant[4]
Slow (30 min)Room Temperature19Reduced but present[4]
Rapid0 °C41Reduced[4]
Slow (2 hours) 0 °C 94 Minimized [4][5]
Issue 2: Low Yield or Side Products in Alternative Indazole Syntheses

While less prone to dimerization, alternative methods can present their own challenges.

Troubleshooting for Davis-Beirut Reaction:

Observation Potential Cause Recommended Solution
Low yield of the desired 2H-indazole.Inappropriate solvent or water content. The presence of some water can be beneficial, but too much can promote side reactions.[6]Optimize the solvent system. For example, in alcoholic solvents, adding a small percentage of water (e.g., 15%) can improve yields. However, exceeding 20-25% water can be detrimental.[6]
Formation of cinnoline or quinazoline side products.Use of allyl, propargyl, or benzyl amines with acidic C-H bonds under basic conditions.[7]Consider using photochemical conditions or alternative starting materials if these amines are necessary.
Reaction fails to proceed or gives a complex mixture.Substrate incompatibility. Secondary alcohols and some anilines can give low yields.[8]Re-evaluate the choice of starting materials. If possible, use primary alcohols and alkyl amines, which generally give better results.[8]

Troubleshooting for Cadogan-Sundberg Cyclization:

Observation Potential Cause Recommended Solution
Low yield and harsh reaction conditions (high temperatures).Traditional Cadogan conditions can be inefficient.Adopt a modern, one-pot protocol. Condensation of an o-nitrobenzaldehyde with an amine followed by in-situ reductive cyclization with a phosphine reagent (e.g., tri-n-butylphosphine) at milder temperatures (e.g., 80 °C) can significantly improve yields.[9][10][11]
Formation of N-alkylated byproducts.Use of trialkyl phosphites as the reducing agent can lead to N-alkylation.Consider using triphenylphosphine instead of trialkyl phosphites to avoid this side reaction.[12]
Reaction does not tolerate certain functional groups.Acidic α-imino protons are not compatible with the reaction conditions.Ensure that the chosen amine starting material does not contain acidic protons alpha to the imine that will be formed.[9]

Experimental Protocols

Protocol 1: Optimized Nitrosation of Indoles to Minimize Dimer Formation

This protocol is adapted from an optimized procedure for the synthesis of 1H-indazole-3-carboxaldehydes.[4]

1. Preparation of the Nitrosating Mixture:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (NaNO₂, 8.0 equiv.) in a mixture of water and DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrochloric acid (HCl, 2.7 equiv.) to the cooled solution while stirring vigorously.

2. Indole Addition (Reverse Addition):

  • Dissolve the indole (1.0 equiv.) in a minimal amount of DMF.

  • Using a syringe pump or a dropping funnel, add the indole solution to the vigorously stirred, cold nitrosating mixture over a period of 2-4 hours. It is crucial to maintain the temperature at 0 °C during the addition.

3. Reaction and Work-up:

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC). For less reactive indoles, gentle heating may be required.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: One-Pot Cadogan-Sundberg Synthesis of 2H-Indazoles

This protocol provides a mild and efficient one-pot synthesis of 2H-indazoles.[9][13]

1. Imine Formation:

  • To a solution of the o-nitrobenzaldehyde (1.0 equiv.) in isopropanol, add the primary amine (1.1 equiv.).

  • Heat the mixture to 80 °C and stir for 1-2 hours.

2. Reductive Cyclization:

  • To the same reaction mixture, add tri-n-butylphosphine (1.5 equiv.).

  • Continue to stir at 80 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 2H-indazole.

Protocol 3: Davis-Beirut Reaction for the Synthesis of 2H-Indazoles

This is a general procedure for the base-catalyzed Davis-Beirut reaction.[14][15]

1. Reaction Setup:

  • In a round-bottom flask, dissolve the N-substituted 2-nitrobenzylamine (1.0 equiv.) in an alcoholic solvent (e.g., methanol, ethanol).

  • Add an aqueous solution of a base, such as potassium hydroxide (KOH), to the mixture.

2. Reaction:

  • Heat the reaction mixture to 60 °C and stir for several hours until the starting material is consumed (monitor by TLC).

3. Work-up and Purification:

  • Cool the reaction to room temperature and neutralize with a suitable acid (e.g., dilute HCl).

  • Remove the alcohol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Dimer_Formation_Nitrosation Indole Indole ReactiveIntermediate Reactive Intermediate (Nitroso-Indole) Indole->ReactiveIntermediate Nitrosation Dimer Undesired Dimer Byproduct Indole->Dimer NitrosatingAgent Nitrosating Agent (e.g., NaNO2, HCl) NitrosatingAgent->ReactiveIntermediate Indazole Desired Indazole Product ReactiveIntermediate->Indazole Intramolecular Cyclization ReactiveIntermediate->Dimer Intermolecular Reaction

Mechanism of dimer formation during indole nitrosation.

Troubleshooting_Workflow Start Start: Dimer Formation Observed in Indazole Synthesis CheckMethod Is the method nitrosation of indole? Start->CheckMethod NitrosationStrategies Implement Nitrosation Troubleshooting: - Reverse Addition - Lower Temperature (0°C) - Adjust Stoichiometry - Use Dilute Conditions CheckMethod->NitrosationStrategies Yes OtherMethods Investigate other potential side reactions specific to the chosen method. CheckMethod->OtherMethods No Success Success: Dimer Formation Minimized NitrosationStrategies->Success AlternativeRoutes Consider Alternative Synthetic Routes: - Davis-Beirut Reaction - Cadogan-Sundberg Cyclization - Synthesis from 2-Aminobenzonitriles AlternativeRoutes->Success OtherMethods->AlternativeRoutes

Decision workflow for troubleshooting dimer formation.

Alternative_Routes_Overview cluster_DB Davis-Beirut Reaction cluster_CS Cadogan-Sundberg Cyclization cluster_ABN From 2-Aminobenzonitrile DB_start o-Nitrobenzylamine DB_product 2H-Indazole DB_start->DB_product Base-catalyzed cyclization CS_start o-Nitrostyrene or o-Imino-nitrobenzene CS_product Indole/Indazole CS_start->CS_product Reductive cyclization (Phosphine) ABN_start 2-Aminobenzonitrile ABN_product 3-Aminoindazole ABN_start->ABN_product Reaction with Hydrazine

Overview of alternative synthetic routes to indazoles.

References

Column chromatography techniques for purifying 1H-Indazole-6-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 1H-Indazole-6-carboxylic acid derivatives. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound derivatives?

A1: The most common stationary phase for the purification of this compound derivatives is silica gel (230-400 mesh).[1] Due to the acidic nature of the carboxylic acid group, silica gel, which is slightly acidic, is generally a suitable choice.[2] However, if you encounter issues with compound stability or strong adsorption, alternative stationary phases like neutral or acidic alumina could be considered. For highly polar derivatives, reverse-phase chromatography with a C18 stationary phase may also be an effective alternative.[3]

Q2: How do I choose an appropriate mobile phase (eluent) for my column?

A2: The choice of mobile phase is critical and should be guided by Thin-Layer Chromatography (TLC) analysis. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[1][3] A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1][4] For more polar derivatives, a system containing dichloromethane and methanol may be necessary.[3][5]

Q3: Should I use a gradient or isocratic elution?

A3: For difficult separations with multiple components, a gradient elution is often recommended.[6] You can start with a less polar solvent system and gradually increase the proportion of the more polar solvent. This helps to first elute non-polar impurities and then the compound of interest, followed by any highly polar impurities. For simpler purifications where the target compound is well-separated from impurities on TLC, an isocratic elution (constant solvent composition) can be sufficient.

Q4: My compound is not very soluble in the elution solvent. How should I load it onto the column?

A4: If your compound has poor solubility in the mobile phase, dry loading is the recommended technique.[7] This involves pre-adsorbing your crude sample onto a small amount of silica gel (or another inert solid like Celite®) by dissolving the compound in a suitable solvent, mixing it with the silica, and then evaporating the solvent to obtain a free-flowing powder.[3][7] This powder is then carefully added to the top of the packed column.

Troubleshooting Guide

Below are common issues encountered during the column chromatography of this compound derivatives and their potential solutions.

Problem Potential Cause(s) Troubleshooting Steps
Compound will not elute from the column (stuck at the origin). The mobile phase is not polar enough. The compound is strongly adsorbed to the stationary phase due to its acidic nature.- Gradually increase the polarity of the mobile phase. For instance, increase the percentage of ethyl acetate in a hexane/ethyl acetate system, or add a small amount of methanol to a dichloromethane/ethyl acetate system.[3] - Add a small amount of a competitive acidic modifier, such as acetic acid (e.g., 0.1-1%), to the mobile phase. This can help to reduce the strong interaction between the carboxylic acid group and the silica gel.[3]
Poor separation of the target compound from impurities. The chosen solvent system has poor selectivity. The column was not packed properly. The column was overloaded with the crude sample.- Re-optimize the solvent system using TLC. Try different solvent combinations to maximize the difference in Rf values (ΔRf) between your compound and the impurities.[3] - Ensure the column is packed uniformly without any cracks or channels. - Use an appropriate amount of stationary phase for the amount of sample being purified (typically a 20:1 to 50:1 ratio by weight of silica to crude material).[2]
The compound elutes too quickly (with the solvent front). The mobile phase is too polar.- Decrease the polarity of the mobile phase. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture.[8]
Tailing of the compound's band, leading to broad fractions and cross-contamination. Strong interaction between the acidic compound and the stationary phase. The compound might be degrading on the silica gel.- Add a small amount of acetic acid to the mobile phase to improve the peak shape.[3] - Check the stability of your compound on silica gel using a 2D TLC experiment.[8] If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base like triethylamine (if your compound is not acidic).[6]
Multiple fractions contain the purified compound, but at very low concentrations. The elution band is very broad.- Once the compound starts to elute, you can try slightly increasing the polarity of the mobile phase to speed up its elution and concentrate it into fewer fractions.[8]

Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
  • Dissolve a small amount of the crude this compound derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate (e.g., Silica gel 60 F254).[1]

  • Develop the TLC plate in a chamber containing a test solvent system (e.g., start with 7:3 Hexane:Ethyl Acetate).

  • Visualize the spots under UV light (254 nm).[1]

  • Adjust the solvent ratio to achieve an Rf value of 0.2-0.4 for the target compound.[1][3] If the compound remains at the baseline, increase the polarity (e.g., increase the ethyl acetate content or switch to a dichloromethane/methanol system).

Protocol 2: Column Chromatography Purification (Slurry Packing and Wet Loading)
  • Preparation: Select a glass column of appropriate size. As a rule of thumb, use about 20-50g of silica gel for every 1g of crude material.[2]

  • Packing the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

    • Continuously drain the solvent until the solvent level reaches the top of the sand. Do not let the column run dry.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[7]

    • Carefully pipette the solution onto the top of the silica gel bed.[7]

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the mobile phase.

  • Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound derivative.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC 1. TLC Method Development Slurry 2. Prepare Silica Slurry TLC->Slurry Determines Mobile Phase Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (Wet or Dry) Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine If Pure Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: Workflow for Column Chromatography Purification.

Troubleshooting_Logic action_node action_node start_node Start Troubleshooting Issue1 Compound Stuck at Origin? start_node->Issue1 Action1a Increase Mobile Phase Polarity Issue1->Action1a Yes Issue2 Poor Separation? Issue1->Issue2 No Action1b Add Acetic Acid to Mobile Phase Action1a->Action1b Action2 Re-optimize Solvent System with TLC Issue2->Action2 Yes Issue3 Band Tailing? Issue2->Issue3 No End Problem Resolved Action1b->End Action2->End Action3 Add Acetic Acid or Check Compound Stability Issue3->Action3 Yes Issue3->End No Action3->End

Caption: Troubleshooting Logic for Common Purification Issues.

References

Technical Support Center: Amide Coupling with 1H-Indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing amide coupling reactions with 1H-Indazole-6-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is showing low or no product formation. What are the common causes?

Low or no yield can stem from several factors, including poor solubility of the starting material, inefficient activation of the carboxylic acid, or issues with the reagents and reaction conditions. Ensure that your this compound and amine are sufficiently soluble in the chosen solvent. Also, verify the quality and dryness of all reagents, especially the solvent and bases, as moisture can quench the reaction.[1] If using a milder coupling agent like EDC, switching to a more potent one such as HATU may be necessary, particularly for less reactive amines.[1][2]

Q2: I'm observing multiple spots on my TLC/LC-MS, suggesting side reactions. What are the likely byproducts and how can I minimize them?

Common side reactions in amide couplings, especially with indazoles, include N-alkylation of the indazole ring and the formation of byproducts from the coupling reagent.[2] With carbodiimide reagents like EDC, an N-acylurea byproduct can form.[2] To mitigate this, adding a nucleophilic catalyst such as HOBt or OxymaPure is recommended.[2] For uronium-based reagents like HATU, a potential side reaction is the guanidinylation of your amine. This can be minimized by pre-activating the carboxylic acid with HATU and a base before adding the amine.[1][3]

Q3: How do I choose the optimal coupling reagent, solvent, and base for my reaction?

The choice of reagents is critical for a successful amide coupling. The table below summarizes common choices for reactions with this compound.

Reagent TypeRecommended ReagentsCommon SolventsRecommended BasesKey Considerations
Coupling Agent HATU : Highly efficient, good for sterically hindered or electron-poor amines.[1][4] EDC/HOBt : Cost-effective, suitable for reactive amines. Byproducts are water-soluble, simplifying workup.[1][2][5] PyBOP : A good alternative to HATU, avoids guanidinylation side products.[1]DMF : Excellent solvating properties for a wide range of substrates.[1] DCM : Easier to remove during workup if starting materials are soluble.[1] Acetonitrile : A viable alternative to DMF and DCM.[1]DIPEA : A non-nucleophilic base, commonly recommended for HATU couplings.[1] Triethylamine (TEA) : Can also be used, but DIPEA is often preferred.[1][6]Reagent Stoichiometry : Use a slight excess (1.1-1.2 eq) of the coupling reagent and amine relative to the carboxylic acid.[1] Use 2.0-3.0 eq of base.[1]

Q4: My amine is electron-deficient or sterically hindered, and the reaction is sluggish. How can I improve the conversion rate?

For challenging amines, a more powerful coupling agent like HATU is recommended over standard EDC/HOBt.[1][2] Increasing the reaction temperature to 40-50 °C can also help drive the reaction to completion, but should be monitored to avoid degradation.[1] Prolonging the reaction time may also be necessary.[2] Pre-activation of the carboxylic acid for 15-30 minutes before adding the amine is a crucial step to enhance reactivity.[3]

Q5: What is the best order of addition for the reagents?

The order of addition can significantly impact the reaction outcome, especially when using uronium reagents like HATU.[2] The recommended procedure is to pre-activate the carboxylic acid to form the active ester before the amine is introduced. This minimizes potential side reactions, such as the amine reacting directly with the coupling agent.[1]

  • Recommended Order of Addition (HATU):

    • Dissolve this compound in an anhydrous solvent (e.g., DMF).

    • Add the base (e.g., DIPEA).

    • Add the coupling reagent (HATU) and stir for a few minutes to pre-activate.[1]

    • Finally, add the amine.

Q6: I'm having difficulty with the purification. How can I effectively remove the coupling byproducts?

Purification challenges often arise from byproducts of the coupling reagents.

  • If using EDC , the resulting urea byproduct is water-soluble and can typically be removed with an aqueous workup.[2][5]

  • Byproducts from HATU or HBTU (tetramethylurea) and DCC (dicyclohexylurea) can be more challenging. An aqueous workup consisting of sequential washes with dilute acid (e.g., 1M HCl) and base (e.g., saturated NaHCO₃) can help remove unreacted starting materials and some byproducts.[1] Column chromatography is often necessary for final purification.[1][5]

Troubleshooting Workflow

If your amide coupling reaction is failing or giving low yields, the following decision tree can help diagnose the issue.

G start Low or No Product by TLC/LC-MS check_sm Are starting materials pure and dry? Is solvent anhydrous? start->check_sm purify Purify/dry starting materials. Use fresh anhydrous solvent. check_sm->purify No check_reagent Is the coupling reagent strong enough for the amine? check_sm->check_reagent Yes switch_reagent Switch from EDC/HOBt to a stronger reagent like HATU. check_reagent->switch_reagent No check_preactivation Was the acid pre-activated before adding the amine? check_reagent->check_preactivation Yes preactivate Implement a pre-activation step (15-30 min) before adding amine. check_preactivation->preactivate No check_conditions Are reaction temperature and time sufficient? check_preactivation->check_conditions Yes increase_temp Increase temperature (e.g., 40-50°C) or prolong reaction time. check_conditions->increase_temp No G cluster_0 Activation and Coupling Pathway Indazole This compound ActiveEster Activated Intermediate (e.g., OAt-ester) Indazole->ActiveEster + Base Base Base (e.g., DIPEA) CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActiveEster Product Desired Amide Product ActiveEster->Product + Amine Amine Amine (R-NH2)

References

Stability of 1H-Indazole-6-carboxylic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1H-Indazole-6-carboxylic acid

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound under various reaction conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: this compound should be stored in a well-ventilated, dry, and cool place.[1] It is typically supplied as a solid and should be kept in a tightly sealed container to prevent moisture absorption.[1] Long-term storage at room temperature is generally acceptable for the solid form.

Q2: How stable is this compound in acidic and basic solutions?

A2: As a carboxylic acid derivative of an indazole core, this compound is susceptible to degradation under hydrolytic stress, particularly at pH extremes. Indazoles are generally stable in acidic conditions, but the carboxylic acid group may influence reactivity.[2] Under strongly basic conditions, deprotonation of the carboxylic acid and the indazole nitrogen can occur, potentially leading to other reactions or degradation. It is crucial to perform forced degradation studies to determine its specific stability profile in your experimental conditions.

Q3: What are the likely degradation pathways for this compound?

A3: Potential degradation pathways for this compound under stress conditions include:

  • Decarboxylation: Especially at elevated temperatures, aromatic carboxylic acids can undergo decarboxylation, leading to the formation of 1H-indazole.[1][3]

  • Oxidation: The indazole ring can be susceptible to oxidation, potentially leading to ring-opened impurities or N-oxides.

  • Hydrolysis: While the core structure is generally stable, extreme pH and temperature could promote hydrolysis, although less common for the indazole ring itself.

  • Photodegradation: Exposure to UV or visible light may induce degradation, a common characteristic for many aromatic heterocyclic compounds.[4][5]

Q4: Are there any known incompatibilities with common reagents?

A4: this compound is incompatible with strong oxidizing agents and strong acids.[1] Reactions with strong bases should also be carefully controlled. Care should be taken when using reagents that can react with either the carboxylic acid functionality (e.g., acyl chlorides, strong reducing agents) or the indazole ring (e.g., some alkylating agents under basic conditions).

Troubleshooting Guides

Issue 1: Unexpected side products in N-alkylation reactions.
  • Problem: Formation of a mixture of N1 and N2 alkylated isomers.

  • Cause: The indazole ring has two nitrogen atoms (N1 and N2) that can be alkylated. The regioselectivity of the reaction is highly dependent on the reaction conditions, including the base, solvent, and electrophile used.

  • Troubleshooting Steps:

    • Choice of Base: The choice of base can significantly influence the N1/N2 ratio. Stronger bases often favor N1 alkylation. Experiment with different bases such as NaH, K2CO3, or Cs2CO3.

    • Solvent Effects: The polarity of the solvent can affect the reaction outcome. Compare polar aprotic solvents (e.g., DMF, DMSO) with nonpolar solvents (e.g., Toluene, THF).

    • Protecting Groups: If regioselectivity remains an issue, consider using a protecting group strategy to block one of the nitrogen atoms before proceeding with the desired reaction.

Issue 2: Low yield or no reaction in amide coupling.
  • Problem: Difficulty in forming an amide bond with the carboxylic acid group.

  • Cause: The carboxylic acid may not be sufficiently activated, or the amine used may be a weak nucleophile.

  • Troubleshooting Steps:

    • Activating Agent: Ensure an appropriate coupling agent is used. Common choices include HATU, HOBt/EDC, or converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride.

    • Reaction Conditions: Optimize the reaction temperature and time. Some couplings may require heating.

    • Base: Use a non-nucleophilic base like DIPEA or triethylamine to neutralize any acids formed during the reaction without interfering with the coupling.

Issue 3: Degradation of the compound during workup.
  • Problem: The product appears to be present in the reaction mixture (e.g., by TLC or LC-MS) but is lost during the workup procedure.

  • Cause: The compound may be unstable to the pH conditions of the aqueous wash or the temperature of solvent evaporation.

  • Troubleshooting Steps:

    • pH Sensitivity: If your workup involves acidic or basic washes, test the stability of a small sample of your compound under those pH conditions before performing the full-scale workup.[6]

    • Temperature Sensitivity: Avoid high temperatures during solvent removal. Use a rotary evaporator at reduced pressure and a moderate bath temperature.

    • Extraction: Ensure the product is not partially soluble in the aqueous layer, leading to loss during extraction.[6]

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[7][8][9] The goal is to achieve 5-20% degradation to identify potential degradation products.[7][10]

Hydrolytic Stability
  • Objective: To assess the stability of this compound in acidic, basic, and neutral aqueous solutions.

  • Methodology:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • For acidic conditions, dilute the stock solution with 0.1 M to 1 M HCl.[7]

    • For basic conditions, dilute the stock solution with 0.1 M to 1 M NaOH.[7]

    • For neutral conditions, dilute the stock solution with purified water.

    • Incubate the solutions at room temperature and an elevated temperature (e.g., 50-70 °C).[7]

    • Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours) and immediately neutralize the acidic and basic samples.

    • Analyze the samples by a stability-indicating analytical method, such as HPLC-UV, to quantify the remaining parent compound and detect any degradation products.

Oxidative Stability
  • Objective: To evaluate the susceptibility of this compound to oxidation.

  • Methodology:

    • Prepare a solution of this compound (approx. 1 mg/mL) in a suitable solvent.

    • Add a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.1% to 3%.[7][11]

    • Store the solution at room temperature, protected from light.

    • Monitor the reaction at different time intervals (e.g., 0, 2, 6, 12, 24 hours).

    • Analyze the samples by HPLC-UV to determine the extent of degradation.

Thermal Stability
  • Objective: To assess the stability of solid this compound at elevated temperatures.

  • Methodology:

    • Place a known amount of solid this compound in a controlled temperature environment (e.g., an oven).

    • Expose the sample to temperatures higher than those used for accelerated stability testing (e.g., 60°C, 80°C).[7]

    • At specified time points (e.g., 1, 3, 7, 14 days), remove a portion of the sample.

    • Dissolve the sample in a suitable solvent and analyze by HPLC-UV to quantify any degradation.

Photostability
  • Objective: To determine the effect of light exposure on the stability of this compound.

  • Methodology:

    • Expose a sample of this compound (both in solid state and in solution) to a light source that provides both UV and visible light, according to ICH Q1B guidelines.[4][5][12][13][14]

    • The exposure should be not less than 1.2 million lux hours for visible light and 200 watt-hours/square meter for near UV light.[5][7]

    • A control sample should be kept in the dark under the same temperature conditions.

    • After the exposure period, analyze both the exposed and control samples by HPLC-UV to assess the extent of photodegradation.

Data Presentation

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M - 1 M HClRT & 50-70°CUp to 24 hours
Base Hydrolysis 0.1 M - 1 M NaOHRT & 50-70°CUp to 24 hours
Oxidation 0.1% - 3% H₂O₂RTUp to 24 hours
Thermal (Solid) Dry Heat60°C, 80°CUp to 14 days
Photolytic ≥ 1.2 million lux hours & ≥ 200 watt-hours/m² (UV-Vis)RTAs per ICH Q1B

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis (HCl) prep->acid base Base Hydrolysis (NaOH) prep->base oxid Oxidation (H2O2) prep->oxid photo Photolytic Stress (UV/Vis Light) prep->photo sampling Sample at Time Points acid->sampling base->sampling oxid->sampling thermal Thermal Stress (Solid State) thermal->sampling photo->sampling analysis HPLC-UV Analysis sampling->analysis results Quantify Degradation & Identify Impurities analysis->results

Caption: Workflow for Forced Degradation Studies.

logical_relationship cluster_input Input Compound cluster_stressors Stress Factors cluster_output Potential Outcomes compound This compound stressors pH Temperature Light Oxidants compound->stressors is subjected to degradation Degradation Products (e.g., 1H-indazole via decarboxylation) stressors->degradation may lead to stable Compound is Stable stressors->stable may result in

Caption: Logical Flow of Stability Assessment.

References

How to avoid oxidation byproducts in 1H-Indazole-6-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for the synthesis of 1H-Indazole-6-carboxylic acid, focusing on the prevention of oxidation byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common synthetic routes to this compound?

There are two primary synthetic routes for this compound:

  • Route A: Cyclization of a substituted aminobenzoic acid. This common method starts with 4-methyl-3-nitrobenzoic acid methyl ester. The synthesis proceeds through reduction of the nitro group to an amine, followed by diazotization and intramolecular cyclization to form the indazole ring. The final step is the hydrolysis of the ester to the carboxylic acid.

  • Route B: Oxidation of 6-methyl-1H-indazole. This route involves the direct oxidation of the methyl group at the 6-position of the pre-formed indazole ring to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).

Q2: What are the primary oxidation byproducts I should be aware of during the synthesis of this compound?

The main oxidation byproducts depend on the synthetic route chosen:

  • N-Oxides: In both synthetic routes, the nitrogen atoms of the indazole ring are susceptible to oxidation, which leads to the formation of indazole-N-oxides. This is particularly a risk when using strong oxidizing agents or under conditions that can generate radical species.

  • Aldehyde Intermediate (from Route B): When oxidizing 6-methyl-1H-indazole, incomplete oxidation can result in the formation of 6-formyl-1H-indazole (the corresponding aldehyde) as a significant byproduct.

  • Over-oxidation Products (from Route B): While the indazole ring is generally stable, harsh oxidation conditions could potentially lead to ring-opening or other degradation products, although this is less common.

Q3: My reaction mixture is turning a dark brown/red color. What could be the cause?

The formation of dark-colored impurities can be indicative of several side reactions, including oxidation and polymerization, particularly during diazotization steps. In the synthesis of similar compounds, this has been attributed to the formation of dimerized impurities arising from the nucleophilic addition of a starting material to a reaction intermediate.

Q4: How can I minimize the formation of N-oxides?

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon is a crucial step to minimize oxidation from atmospheric oxygen. This is especially important during steps involving heating or the use of radical initiators.

  • Control of Oxidizing Agent Stoichiometry (Route B): When using an oxidizing agent like KMnO₄, carefully controlling the stoichiometry is critical. Use the minimum effective amount to achieve complete conversion of the methyl group without excessive oxidation of the nitrogen atoms.

  • Temperature Control: Maintain the recommended reaction temperature. Excursions to higher temperatures can increase the rate of side reactions, including N-oxidation.

  • Use of Antioxidants: While not always necessary, the addition of a radical scavenger like butylated hydroxytoluene (BHT) could be considered in small amounts, provided it does not interfere with the desired reaction. However, its use should be carefully evaluated for compatibility with the reaction conditions and ease of removal during purification.

Q5: I am seeing the aldehyde byproduct in my synthesis via Route B. How can I drive the reaction to the carboxylic acid?

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature to allow for complete oxidation.

  • Oxidizing Agent: If incomplete oxidation is a persistent issue, a slight excess of the oxidizing agent might be necessary. However, this should be done cautiously to avoid the formation of other byproducts.

  • Choice of Oxidant: Different oxidizing agents have varying strengths. If KMnO₄ is proving problematic, other oxidants could be explored, though this would require significant process development.

Q6: Are there any specific recommendations for the diazotization step in Route A to avoid side reactions?

Yes, the diazotization of the amino group is a critical step where side reactions can occur. To minimize these:

  • Temperature Control: Maintain a low temperature (typically 0-5 °C) during the addition of the nitrite source.

  • Slow Addition: Add the sodium nitrite solution slowly and with vigorous stirring to prevent localized high concentrations and temperature spikes.

  • Stoichiometry: Use the correct stoichiometry of sodium nitrite and acid. An excess of nitrous acid can lead to unwanted side reactions.

Experimental Protocols

Route A: Synthesis of this compound methyl ester from 4-methyl-3-aminobenzoic acid methyl ester

This protocol is based on established literature procedures.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-3-aminobenzoic acid methyl ester (1 equivalent) and acetic anhydride (3 equivalents) in chloroform.

  • Initial Stirring: Stir the solution at room temperature for 1 hour.

  • Addition of Reagents: Sequentially add isoamyl nitrite (3 equivalents), sodium acetate (0.35 equivalents), and additional acetic anhydride (3 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, evaporate the solvent under reduced pressure. Add water to the residue, which should precipitate a solid.

  • Purification: Collect the solid by filtration and purify by silica gel column chromatography to obtain this compound methyl ester. The final carboxylic acid can be obtained by standard ester hydrolysis (e.g., using NaOH in methanol/water).

Route B: Oxidation of 6-methyl-1H-indazole using Potassium Permanganate

This is a generalized protocol based on the oxidation of methyl arenes.

  • Reaction Setup: In a round-bottom flask, suspend 6-methyl-1H-indazole (1 equivalent) in a mixture of pyridine and water.

  • Heating: Heat the mixture to 85 °C with stirring.

  • Addition of Oxidant: Add potassium permanganate (KMnO₄) (approx. 2.8 equivalents) portion-wise over 30 minutes, maintaining the temperature.

  • Reaction: Continue heating for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Allow the mixture to cool to room temperature. Dilute with water and a suitable organic solvent (e.g., diethyl ether).

  • Isolation: Filter the mixture to remove manganese dioxide. Separate the aqueous phase and acidify with a strong acid (e.g., H₂SO₄) to precipitate the this compound.

  • Purification: Collect the solid by filtration and recrystallize if necessary.

Quantitative Data Summary

Synthetic RouteStarting MaterialKey ReagentsReported YieldPurityReference
A 4-methyl-3-nitrobenzoic acid methyl esterPd/C, H₂, Isoamyl nitriteHigh (specific value not provided)Purified by chromatography[1]
B 6-methyl-1H-indazoleKMnO₄, Pyridine/Water~23% (with 54% recovered starting material in one example)Purified by precipitationChemSpider Synthetic Pages

Note: The yield for Route B can be highly variable and dependent on the specific substrate and reaction conditions. The provided example is for a more complex anthraquinone system and may not be directly representative.

Visualizations

Logical Workflow for Troubleshooting Oxidation

G Troubleshooting Oxidation in this compound Synthesis start Problem: Low Yield / Impure Product (Suspected Oxidation) q1 Which synthetic route are you using? start->q1 routeA Route A: Cyclization of Aminobenzoic Acid q1->routeA Cyclization routeB Route B: Oxidation of 6-methyl-1H-indazole q1->routeB Oxidation q_routeA Are you observing N-Oxide formation? routeA->q_routeA q_routeB What is the main byproduct? routeB->q_routeB sol_routeA1 Implement Inert Atmosphere (Nitrogen or Argon) q_routeA->sol_routeA1 Yes sol_routeA2 Control Diazotization Temperature (0-5 °C) sol_routeA1->sol_routeA2 sol_routeA3 Ensure Slow Addition of Nitrite sol_routeA2->sol_routeA3 byproduct_Noxide N-Oxide q_routeB->byproduct_Noxide byproduct_aldehyde Aldehyde (Incomplete Oxidation) q_routeB->byproduct_aldehyde sol_Noxide Implement Inert Atmosphere Control Oxidant Stoichiometry Maintain Reaction Temperature byproduct_Noxide->sol_Noxide sol_aldehyde Increase Reaction Time Slightly Increase Oxidant Amount Ensure Optimal Temperature byproduct_aldehyde->sol_aldehyde

Caption: A troubleshooting flowchart for identifying and resolving oxidation issues.

Experimental Workflow for Synthesis Route A

G Workflow for Synthesis Route A start Start: 4-methyl-3-aminobenzoic acid methyl ester step1 Dissolve in Chloroform with Acetic Anhydride start->step1 step2 Stir at Room Temperature (1 hour) step1->step2 step3 Add Isoamyl Nitrite, Sodium Acetate, Acetic Anhydride step2->step3 step4 Reflux for 18 hours (Monitor by TLC) step3->step4 step5 Evaporate Solvent step4->step5 step6 Precipitate with Water step5->step6 step7 Purify by Column Chromatography step6->step7 end Product: 1H-indazole-6-carboxylic acid methyl ester step7->end

Caption: A step-by-step workflow for the synthesis of this compound methyl ester.

References

Validation & Comparative

A Comparative Guide to the 1H NMR Analysis of 1H-Indazole-6-carboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of 1H-Indazole-6-carboxylic acid and its isomers. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this guide leverages data from its isomers, 1H-Indazole-3-carboxylic acid and 1H-Indazole-5-carboxylic acid, to provide a detailed interpretation and predicted analysis. This approach, grounded in the fundamental principles of NMR spectroscopy, offers valuable insights for researchers working with substituted indazole scaffolds.

Comparative ¹H NMR Data of Indazole Carboxylic Acid Isomers

The chemical shifts (δ), multiplicities, and coupling constants (J) are crucial parameters in the structural elucidation of organic molecules. The following table summarizes the available ¹H NMR data for 1H-Indazole-3-carboxylic acid and provides a basis for comparison.

CompoundSolventH3H4H5H7NHCOOH
1H-Indazole-3-carboxylic acid DMSO-d₆-~7.28 (t)~7.44 (t)~7.64 (d)~13.92 (s)~13.01 (s)

Predicted ¹H NMR Analysis of this compound

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the N-H proton of the indazole ring, and the carboxylic acid proton. The substitution at the C6 position significantly influences the chemical shifts and coupling patterns of the remaining aromatic protons.

Expected Spectral Features:

  • H3 Proton: This proton, located on the pyrazole ring, is anticipated to appear as a singlet in the downfield region of the aromatic spectrum, likely between δ 8.0 and 8.5 ppm. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen atom.

  • H4, H5, and H7 Protons: These protons on the benzene ring will exhibit characteristic splitting patterns due to spin-spin coupling.

    • H7 Proton: Expected to be the most downfield of the three due to the deshielding effect of the adjacent carboxylic acid group and the ring nitrogen. It will likely appear as a singlet or a narrow doublet.

    • H5 Proton: This proton is ortho to the carboxylic acid group and will likely appear as a doublet of doublets.

    • H4 Proton: Being the most upfield of the aromatic protons, it is expected to appear as a doublet.

  • N-H Proton: The proton attached to the nitrogen of the indazole ring is typically observed as a broad singlet at a very downfield chemical shift, often above δ 13.0 ppm, due to its acidic nature and potential for hydrogen bonding.

  • COOH Proton: The carboxylic acid proton is also highly deshielded and will appear as a broad singlet in the region of δ 12.0-13.0 ppm. Its signal may be exchangeable with D₂O.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality and reproducible ¹H NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the indazole carboxylic acid sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as indazole carboxylic acids often have good solubility in it).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Data Acquisition (Using a Bruker Spectrometer):

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize homogeneity. This can be performed manually or using an automated shimming routine.

  • Acquire a standard ¹H NMR spectrum. Typical parameters for a small organic molecule include:

    • Pulse program: zg30 or zg

    • Number of scans (NS): 16 to 64, depending on the sample concentration.

    • Receiver gain (RG): Set automatically.

    • Acquisition time (AQ): 2-4 seconds.

    • Relaxation delay (D1): 1-5 seconds.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum using the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

  • Integrate the signals and pick the peaks to determine chemical shifts and coupling constants.

Visualizing Structure and Workflow

To aid in the understanding of the ¹H NMR analysis, the following diagrams illustrate the structure of this compound and the general workflow of an NMR experiment.

Caption: Molecular structure of this compound with proton labeling.

G Workflow for 1H NMR Analysis SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcquisition Data Acquisition (NMR Spectrometer) SamplePrep->DataAcquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling Constants) Processing->Analysis Interpretation Structure Elucidation / Verification Analysis->Interpretation

Mass Spectrometry Analysis of 1H-Indazole-6-carboxylic Acid and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based techniques for the analysis of 1H-Indazole-6-carboxylic acid and its derivatives. Indazole derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry for their diverse biological activities. Accurate and efficient analytical methods are crucial for their characterization, quantification, and metabolic studies. This document outlines various ionization methods, presents expected fragmentation patterns, and provides detailed experimental protocols to aid researchers in selecting the optimal analytical strategy.

Comparison of Ionization Techniques

The choice of ionization technique is critical for achieving sensitive and reliable results in the mass spectrometry analysis of this compound and its derivatives. The polarity of these compounds, imparted by the carboxylic acid and the indazole ring system, makes them amenable to several ionization methods. Electrospray Ionization (ESI) is particularly well-suited for such polar molecules.[1] Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) present viable alternatives, especially for derivatives with reduced polarity.

Ionization TechniquePrincipleAdvantages for this compound & DerivativesDisadvantages & Considerations
Electrospray Ionization (ESI) Soft ionization technique where ions are generated from a solution by creating a fine spray of charged droplets.High sensitivity for polar and ionizable compounds like carboxylic acids.[1] Operates well in both positive and negative ion modes. Minimal fragmentation, providing clear molecular ion information.[1]Susceptible to matrix effects and ion suppression.[2] May require optimization of mobile phase pH to enhance ionization.
Atmospheric Pressure Chemical Ionization (APCI) A gas-phase ionization technique where a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules.Suitable for a wide range of polarities, including less polar derivatives.[3] Generally less susceptible to matrix effects compared to ESI.[2] Tolerant to a wider range of solvents and higher flow rates.Requires the analyte to be thermally stable due to the heated nebulizer.[2] May induce more in-source fragmentation than ESI.
Atmospheric Pressure Photoionization (APPI) A soft ionization method that uses vacuum ultraviolet (VUV) photons to ionize analyte molecules, often with the aid of a dopant.Effective for a broad range of compounds, including those with low polarity.[4] Less prone to ion suppression and matrix effects than ESI and APCI.[4] Can provide complementary information to ESI and APCI.May have lower ionization efficiency for highly polar compounds without a suitable dopant. The use of a dopant adds complexity to the analysis.

Fragmentation Analysis

Understanding the fragmentation pattern of this compound is essential for its structural confirmation and for developing selective quantitative methods using tandem mass spectrometry (MS/MS). As a carboxylic acid, characteristic neutral losses of water (H₂O), hydroxyl radical (•OH), and the entire carboxyl group (•COOH) are expected.[5] The stable indazole ring system also leads to specific fragmentation pathways.

Predicted Fragmentation of this compound (Molecular Weight: 162.15 g/mol )

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
163.0502 ([M+H]⁺)145.0396H₂OProtonated indazole-6-carbaldehyde
163.0502 ([M+H]⁺)117.0597COOH₂Protonated indazole
161.0350 ([M-H]⁻)117.0458CO₂Deprotonated indazole

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable mass spectrometry data. Below are representative protocols for the analysis of this compound and its derivatives using LC-MS.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

This protocol is designed for the precise determination of the molecular formula of a synthesized indazole derivative.

  • Instrumentation : High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) with an electrospray ionization (ESI) source.[1]

  • Sample Preparation : Prepare a 1-10 µg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Infusion : Directly infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Mass Spectrometry Parameters :

    • Ionization Mode : Positive or negative, depending on the derivative. For this compound, negative mode is often preferred for the deprotonated molecule [M-H]⁻, while positive mode will show the protonated molecule [M+H]⁺.

    • Mass Range : Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).

    • Resolution : Set to at least 60,000 to ensure high mass accuracy.

    • Data Analysis : Process the raw data to determine the accurate mass of the molecular ion. Use this value to calculate the elemental composition and confirm the molecular formula.

Protocol 2: LC-MS/MS for Quantification and Structural Confirmation

This protocol is suitable for the quantitative analysis of indazole derivatives in complex matrices and for obtaining fragmentation data for structural elucidation.

  • Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or ion trap).

  • Sample Preparation :

    • For quantitative analysis, prepare calibration standards in the relevant matrix (e.g., plasma, urine).

    • Perform solid-phase extraction (SPE) or protein precipitation for biological samples to remove interferences.

  • Liquid Chromatography :

    • Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase : A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B).

    • Flow Rate : 0.2-0.4 mL/min.

  • Mass Spectrometry Parameters :

    • Ionization : ESI in positive or negative mode.

    • Scan Mode :

      • Quantification : Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity.

      • Structural Confirmation : Product ion scan to obtain fragmentation patterns.

    • Collision Energy : Optimize the collision energy to achieve characteristic fragmentation of the parent ion.

  • Data Analysis :

    • Quantification : Construct a calibration curve by plotting the peak area of the analyte against its concentration.

    • Structural Analysis : Interpret the fragmentation pattern to confirm the structure of the indazole derivative.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the mass spectrometry analysis of this compound and its derivatives, from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Sample Sample (e.g., reaction mixture, biological matrix) Extraction Extraction / Purification (e.g., LLE, SPE) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC Liquid Chromatography (Separation) Derivatization->LC Ionization Ionization (ESI, APCI, or APPI) LC->Ionization MS Mass Analyzer (e.g., Q-TOF, Orbitrap, Triple Quad) Ionization->MS Detector Detector MS->Detector Qualitative Qualitative Analysis (Accurate Mass, Fragmentation) Detector->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detector->Quantitative logical_relationship cluster_goals cluster_techniques Start Analytical Goal Goal1 Molecular Formula Confirmation Start->Goal1 Goal2 Structural Elucidation Start->Goal2 Goal3 Quantification in Complex Matrix Start->Goal3 Tech1 High-Resolution MS (HRMS) (e.g., TOF, Orbitrap) Goal1->Tech1 Requires high mass accuracy Tech2 Tandem MS (MS/MS) (e.g., Product Ion Scan) Goal2->Tech2 Requires fragmentation data Tech3 LC-MS/MS (MRM) Goal3->Tech3 Requires high sensitivity and selectivity

References

A Comparative Analysis of the Biological Activities of 1H-Indazole-6-carboxylic Acid and its 5-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anti-inflammatory and anticancer effects. Within this class of compounds, the positional isomerism of substituents can significantly influence biological activity. This guide provides a comparative overview of 1H-Indazole-6-carboxylic acid and its 5-isomer, 1H-Indazole-5-carboxylic acid. While direct comparative studies are limited in publicly available literature, this document outlines the established biological context for these isomers and provides detailed experimental protocols to enable researchers to conduct direct comparisons.

Introduction to 1H-Indazole Carboxylic Acids

Both this compound and 1H-Indazole-5-carboxylic acid are recognized as important intermediates in the synthesis of pharmacologically active molecules.[1] Their utility is particularly noted in the development of anti-inflammatory and anti-cancer agents. The carboxylic acid moiety provides a key handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR).

Derivatives of the indazole-5-carboxylic acid scaffold have been investigated as dual inhibitors of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), both of which are key enzymes in inflammatory pathways. This suggests a potential role for the 5-isomer in modulating inflammation. While specific data for the 6-isomer is less prevalent in comparative studies, its use as a synthetic precursor for anticancer and anti-inflammatory drugs is well-documented.[1]

Comparative Biological Activity Data

Biological Target/AssayThis compound (IC50)1H-Indazole-5-carboxylic acid (IC50)Reference Compound (IC50)
Anti-inflammatory Activity
COX-1 InhibitionData to be generatedData to be generatede.g., Indomethacin
COX-2 InhibitionData to be generatedData to be generatede.g., Celecoxib
p38 MAPK InhibitionData to be generatedData to be generatede.g., SB203580
Anticancer Activity
MCF-7 (Breast Cancer) ProliferationData to be generatedData to be generatede.g., Doxorubicin
HCT116 (Colon Cancer) ProliferationData to be generatedData to be generatede.g., 5-Fluorouracil
A549 (Lung Cancer) ProliferationData to be generatedData to be generatede.g., Cisplatin

Experimental Protocols

To enable a direct and robust comparison of the biological activities of this compound and its 5-isomer, the following detailed experimental protocols for key in vitro assays are provided.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2, key enzymes in the inflammatory pathway.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds (this compound, 1H-Indazole-5-carboxylic acid) dissolved in DMSO

  • Reference inhibitors (e.g., Indomethacin for non-selective, SC-560 for COX-1, Celecoxib for COX-2)

  • Stannous chloride solution

  • ELISA kit for Prostaglandin E2 (PGE2) detection

Procedure:

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in cold reaction buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 150 µL Reaction Buffer

    • 10 µL Hematin

    • 10 µL of either COX-1 or COX-2 enzyme solution.

  • Inhibitor Addition: Add 10 µL of various concentrations of the test compounds or reference inhibitors to the respective wells. For the enzyme activity control, add 10 µL of DMSO.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Termination: Stop the reaction by adding 10 µL of stannous chloride solution.

  • PGE2 Quantification: Measure the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2][3][4]

p38 MAP Kinase Inhibition Assay

This assay measures the ability of the compounds to inhibit the p38 mitogen-activated protein kinase, a key signaling molecule in the inflammatory response.

Materials:

  • Active p38α MAP Kinase

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • ATF2 (Activating Transcription Factor 2) protein as substrate

  • ATP

  • Test compounds dissolved in DMSO

  • Reference inhibitor (e.g., SB203580)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in kinase assay buffer. Prepare a solution of p38α kinase and ATF2 substrate in kinase assay buffer. Prepare an ATP solution in kinase assay buffer.

  • Reaction Setup: In a white, opaque 384-well plate, add 1 µL of the diluted test compounds or DMSO control.

  • Enzyme/Substrate Addition: Add 2 µL of the p38α kinase/ATF2 substrate mixture to each well.

  • Reaction Initiation: Start the kinase reaction by adding 2 µL of the ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.[5][6][7]

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds dissolved in DMSO

  • Reference cytotoxic drug (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds and reference drug in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compounds. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[8][9][10][11][12][13]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.

G cluster_0 Inflammatory Stimuli (e.g., LPS, Cytokines) cluster_1 Signaling Cascade cluster_2 Cellular Response cluster_3 Arachidonic Acid Pathway cluster_4 Points of Inhibition Stimuli Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MKK MKK3/6 MAPKKK->MKK p38 p38 MAPK MKK->p38 TranscriptionFactors Transcription Factors (e.g., ATF2, NF-κB) p38->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) GeneExpression->Cytokines Membrane Cell Membrane Phospholipids PLA2 cPLA2α AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Indazole5 1H-Indazole-5-carboxylic acid (Potential Target) Indazole5->p38 Indazole5->COX Indazole6 This compound (Potential Target) Indazole6->p38 Indazole6->COX

Caption: Key inflammatory signaling pathways potentially modulated by indazole carboxylic acids.

G cluster_0 Assay Preparation cluster_1 Treatment and Incubation cluster_2 MTT Assay cluster_3 Data Acquisition and Analysis PrepareCells Seed Cells in 96-well Plate TreatCells Treat Cells with Compounds PrepareCells->TreatCells PrepareCompounds Prepare Serial Dilutions of Test Compounds PrepareCompounds->TreatCells Incubate Incubate for 48-72 hours TreatCells->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate for 4 hours AddMTT->IncubateMTT Solubilize Solubilize Formazan Crystals IncubateMTT->Solubilize ReadAbsorbance Measure Absorbance at 570 nm Solubilize->ReadAbsorbance CalculateViability Calculate % Cell Viability ReadAbsorbance->CalculateViability DetermineIC50 Determine IC50 Value CalculateViability->DetermineIC50

Caption: Experimental workflow for the MTT cell proliferation assay.

References

Comparative Study of 1H-Indazole-6-carboxylic Acid as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 1H-indazole-6-carboxylic acid scaffold in the context of kinase inhibition. Due to the limited publicly available data on the direct kinase inhibitory activity of this compound, this document will focus on its potential as a pharmacophore by comparing it with structurally related and well-characterized indazole-based kinase inhibitors. The indazole core is a privileged structure in medicinal chemistry, forming the foundation of several clinically approved and investigational kinase inhibitors.[1] This guide will present experimental data for potent indazole analogs, detail relevant experimental protocols, and visualize key signaling pathways and workflows to inform future research and drug design.

Data Presentation: Comparative Inhibitory Potency of Indazole-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities (IC50 values) of selected indazole derivatives against their primary kinase targets. These compounds serve as benchmarks to highlight the potential of the indazole scaffold, which this compound is a part of. Lower IC50 values indicate higher potency.

Table 1: Potency of Indazole-Based Inhibitors Against Various Kinase Targets

Inhibitor/ScaffoldTarget KinaseIC50 (nM)Assay Context
PazopanibVEGFR110Cell-free
VEGFR230Cell-free
VEGFR347Cell-free
PDGFRα71Not Specified
PDGFRβ84Cell-free
c-Kit74 - 140Cell-free
Compound 30lPAK19.8Enzyme Inhibition
Indazole Derivative 14GSK-3β4Enzyme Inhibition

Data compiled from multiple sources.[2][3][4][5][6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key assays in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®) or ADP production (e.g., ADP-Glo™).[9][10][11]

Objective: To quantify the potency of a test compound (e.g., this compound derivatives) in inhibiting the enzymatic activity of a target kinase.

Materials:

  • Recombinant human kinase of interest

  • Specific kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP) of high purity

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo® or ADP-Glo™ from Promega)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of dilutions (e.g., 10-point, 1:3 serial dilution) in the kinase assay buffer. Include a "no inhibitor" control with DMSO only.

  • Kinase Reaction Setup:

    • In a multiwell plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a pre-mixed solution of the substrate and ATP.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The optimal incubation time may vary depending on the kinase and should be determined empirically.

  • Signal Detection (using ADP-Glo™ as an example):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[11]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[8]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by indazole-based inhibitors and a general workflow for their comparative analysis.

VEGFR2_Signaling_Pathway VEGFR2 Signaling Pathway and Inhibition by Pazopanib cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Pazopanib Pazopanib (Indazole derivative) Pazopanib->VEGFR2 Inhibits

Caption: VEGFR2 signaling pathway and its inhibition by Pazopanib.

Kinase_Inhibitor_Comparison_Workflow Experimental Workflow for Comparative Kinase Inhibitor Analysis cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_profiling Selectivity & Cellular Activity cluster_analysis Data Analysis Synthesis Synthesis of 1H-Indazole-6-carboxylic acid derivatives Purification Purification & Characterization Synthesis->Purification PrimaryAssay Primary Kinase Assay (e.g., Luminescence-based) Purification->PrimaryAssay IC50 IC50 Determination PrimaryAssay->IC50 Selectivity Kinome Selectivity Profiling IC50->Selectivity CellularAssay Cellular Potency Assay (e.g., Anti-proliferation) IC50->CellularAssay SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR CellularAssay->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for comparative analysis of kinase inhibitors.

References

Comparative Guide to Validated Analytical Methods for 1H-Indazole-6-carboxylic acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Analytical Approaches

The accurate quantification of 1H-Indazole-6-carboxylic acid is crucial for quality control, stability studies, and pharmacokinetic assessments. Chromatographic techniques, particularly HPLC with UV detection and LC-MS/MS, are the most common and reliable methods for the analysis of such compounds. These methods offer high selectivity, sensitivity, and accuracy. The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely used technique for the quantification of active pharmaceutical ingredients (APIs) and intermediates. The method separates the analyte of interest from other components in a sample based on its interaction with a stationary phase, followed by detection using a UV detector.

Experimental Protocol: Representative HPLC-UV Method

A typical reversed-phase HPLC method for an aromatic carboxylic acid like this compound would involve the following steps:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water. Further dilute to a known concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is commonly used for the separation of moderately polar compounds.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase can be adjusted to ensure the analyte is in a single ionic form.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducibility.

    • Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance.

  • Calibration: Prepare a series of calibration standards of known concentrations. Inject these standards and the sample into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration of the analyte in the sample is then determined from this curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Diluent Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Injection Injection into HPLC Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Figure 1: General workflow for HPLC-UV analysis.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. This method is particularly useful for quantifying low levels of compounds in complex biological matrices.

Experimental Protocol: Representative LC-MS/MS Method

A validated LC-MS/MS method for this compound would typically follow these steps:

  • Sample Preparation: For biological samples (e.g., plasma, urine), a sample extraction step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) is required to remove interferences. An internal standard (ideally a stable isotope-labeled version of the analyte) is added before extraction.

  • Chromatographic Conditions:

    • Column: A C18 or similar reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to aid ionization.

    • Flow Rate: Adapted for the LC-MS/MS system, often in the range of 0.2-0.6 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray ionization (ESI) is commonly used, typically in the negative ion mode for carboxylic acids.

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

  • Calibration and Quantification: A calibration curve is generated by analyzing a series of standards prepared in the same matrix as the samples. The analyte concentration is determined by the ratio of the analyte peak area to the internal standard peak area.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample IS_Spiking Internal Standard Spiking Sample->IS_Spiking Extraction Extraction (e.g., SPE) IS_Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Area Integration Detection->Integration Ratio Analyte/IS Ratio Calculation Integration->Ratio Quantification Concentration Determination Ratio->Quantification

Figure 2: General workflow for LC-MS/MS analysis.

Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of small molecules like this compound. It is important to note that these are representative values and actual performance will depend on the specific method development and validation.

ParameterHPLC-UVLC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation coupled with mass-based detection of precursor and product ions.
Selectivity Moderate; relies on chromatographic resolution.High; based on both chromatographic retention time and specific mass transitions (MRM).
Sensitivity (Typical LOQ) ng/mL rangepg/mL to low ng/mL range
Linearity (Typical Range) 2-3 orders of magnitude3-4 orders of magnitude
Accuracy (% Recovery) 98-102%95-105%
Precision (%RSD) < 2%< 15%
Sample Throughput ModerateHigh (with fast gradients)
Instrumentation Cost LowerHigher
Matrix Effect Less susceptibleMore susceptible, requires careful management (e.g., use of internal standards).
Typical Application Purity assessment, content uniformity, in-process control, and formulation analysis.Bioanalysis (pharmacokinetics), impurity profiling at trace levels, and metabolite identification.

Method Validation

Any analytical method used for quantification must be validated to ensure it is suitable for its intended purpose. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the following parameters should be evaluated during method validation.[1][2]

Validation_Parameters cluster_performance Performance Characteristics Validation Analytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability, Intermediate Precision) Validation->Precision Specificity Specificity Validation->Specificity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Linearity Linearity Validation->Linearity Range Range Validation->Range Robustness Robustness Validation->Robustness

Figure 3: Key parameters for analytical method validation according to ICH Q2(R1).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method will be dictated by the specific requirements of the analysis. For routine quality control of the bulk drug or formulated products where concentrations are relatively high, a validated HPLC-UV method is often sufficient, cost-effective, and robust. For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples in pharmacokinetic studies or the detection of trace-level impurities, a validated LC-MS/MS method is the preferred choice. Regardless of the method chosen, thorough validation in accordance with ICH guidelines is essential to ensure the reliability and accuracy of the results.

References

A Comparative Guide to the X-ray Crystallography of 1H-Indazole-6-carboxylic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystallographic structures of metal complexes derived from 1H-Indazole-6-carboxylic acid. The data presented is compiled from published experimental findings, offering a comparative analysis of their structural parameters and synthetic methodologies.

Introduction to this compound in Coordination Chemistry

This compound is a versatile ligand in coordination chemistry, possessing multiple potential coordination sites: the two nitrogen atoms of the indazole ring and the carboxylate group. This variability allows for the formation of a diverse range of coordination polymers with different dimensionalities and properties. The study of the crystal structures of its metal complexes is crucial for understanding their chemical behavior and for the rational design of new materials with applications in areas such as photoluminescence and catalysis.

Comparison of Crystallographic Data

The following tables summarize the key crystallographic and structural data for known metal complexes of this compound.

Table 1: Crystallographic Data and Refinement Details
Parameter[Zn(L)(H₂O)]n[Cd₂(HL)₄]n
Formula C₈H₆N₂O₃ZnC₃₂H₂₀Cd₂N₈O₈
Crystal System MonoclinicTriclinic
Space Group P2₁/nP-1
a (Å) 7.2458(3)9.1738(3)
b (Å) 13.9112(5)10.3879(4)
c (Å) 8.8093(3)10.5186(4)
α (°) 9064.915(2)
β (°) 110.887(2)88.012(2)
γ (°) 9066.864(2)
Volume (ų) 829.74(5)830.55(6)
Z 41
Final R indices R₁ = 0.0240, wR₂ = 0.0594R₁ = 0.0210, wR₂ = 0.0519
CCDC No. 20626352062636

Data sourced from[1]

Table 2: Selected Bond Lengths and Coordination Environment
ComplexMetal CenterCoordination GeometryKey Bond Lengths (Å)
[Zn(L)(H₂O)]n Zn(II)Distorted trigonal bipyramidalZn-N: 2.054(2)-2.146(2)Zn-O(carboxylate): 1.969(2)Zn-O(water): 2.115(2)
[Cd₂(HL)₄]n Cd(II)OctahedralCd-N: 2.293(2)-2.316(2)Cd-O(carboxylate): 2.320(2)-2.534(2)
Cu(II) Complex Cu(II)Square pyramidal (in dimeric unit)Cu-O(carboxylate): ~1.97Cu-Cu: ~2.62

Data for Zn and Cd complexes from[1]. Data for Cu complex is a general representation of a paddle-wheel structure as described in[1][2][3].

Structural Analysis

The coordination of this compound with different metal ions leads to distinct structural dimensionalities. The reaction with zinc(II) acetate results in a one-dimensional (1D) double chain structure.[1] In this complex, the zinc ions are bridged by the nitrogen atoms of the indazole ligand in a bidentate fashion, forming a stable six-membered Zn₂N₄ ring.[1]

In contrast, the use of cadmium(II) acetate as the metal source yields a three-dimensional (3D) metal-organic framework (MOF).[1] The cadmium ions are connected to the indazole nitrogen atoms in a monodentate mode and are further linked by the carboxylate groups, creating a robust 3D network.[1]

A previously reported copper(II) complex with 1H-indazole-6-carboxylate showcases a different coordination mode, forming a dimeric paddle-wheel shaped entity.[1] In this structure, the carboxylate groups bridge two copper(II) atoms in a syn,syn fashion, and the non-protonated nitrogen atom of the pyrazole ring coordinates to a third copper atom.[1]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound metal complexes based on published methods.[1]

Synthesis of [Zn(L)(H₂O)]n
  • Dissolve this compound (H₂L) in N,N-dimethylformamide (DMF).

  • Add an equal volume of water to the ligand solution.

  • In a separate vial, dissolve zinc acetate in water.

  • Add an equal volume of DMF to the metal salt solution.

  • Add the metal solution dropwise to the ligand solution with stirring.

  • Seal the resulting mixture in a glass vessel and heat in an oven at 100 °C for 24 hours.

  • X-ray quality crystals are obtained during the heating process under autogenous pressure.

  • Wash the crystals with water and air dry.

Synthesis of [Cd₂(HL)₄]n

The synthesis of the cadmium complex follows a similar procedure to the zinc complex, with the substitution of zinc acetate with cadmium acetate.[1] The molar ratios of the reactants may be adjusted to optimize crystal growth.

X-ray Crystallography Workflow

The general workflow for the X-ray crystallographic analysis of these metal complexes is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination & Refinement cluster_analysis Analysis & Validation synthesis Ligand + Metal Salt (Solvothermal Reaction) crystallization Crystal Growth synthesis->crystallization data_collection Single Crystal X-ray Data Collection crystallization->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement analysis Structural Analysis (Bond Lengths, Angles, etc.) refinement->analysis validation Validation & Deposition (e.g., CCDC) analysis->validation

General workflow for X-ray crystallography of metal complexes.

Conclusion

The structural diversity of metal complexes of this compound is evident from the limited number of reported crystal structures. The choice of the metal ion plays a critical role in determining the final dimensionality of the coordination polymer, ranging from 1D chains with zinc to 3D frameworks with cadmium, and dimeric paddle-wheel structures with copper. Further research into a wider range of metal ions would likely reveal an even greater variety of structural motifs and potential applications for these fascinating materials.

References

Comparing the efficacy of different coupling reagents for 1H-Indazole-6-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of core scaffolds is paramount. This guide provides an objective comparison of common coupling reagents for the synthesis of 1H-Indazole-6-carboxamide, a key intermediate in the development of various therapeutic agents. We present a summary of their performance based on available data, detailed experimental protocols, and a visual representation of the synthetic workflow.

The formation of an amide bond is a critical transformation in organic synthesis. The choice of coupling reagent significantly impacts reaction efficiency, yield, and purity of the final product. Here, we evaluate the efficacy of three widely used coupling agents—HATU, HBTU, and EDC in combination with HOBt—for the synthesis of 1H-Indazole-6-carboxamide from 1H-Indazole-6-carboxylic acid and a generic primary amine.

Performance Comparison of Coupling Reagents

The selection of an appropriate coupling reagent is a crucial step in the synthesis of 1H-Indazole-6-carboxamide, directly influencing the reaction's success. The following table summarizes the efficacy of HATU, HBTU, and EDC/HOBt based on typical yields and reaction conditions reported in the synthesis of similar amide compounds.

Coupling Reagent/SystemClassTypical Yield RangeTypical Reaction TimeKey AdvantagesKey Disadvantages
HATU Uronium Salt85-95%2-6 hoursHigh efficiency, fast reaction times, low racemization, effective for sterically hindered substrates.[1]Higher cost, potential for side reactions if used in excess.
HBTU Uronium Salt80-90%4-12 hoursHigh coupling efficiency, low racemization.[1][2]Slower than HATU, can react with unprotected N-termini if used in excess.[2]
EDC/HOBt Carbodiimide70-85%12-24 hoursCost-effective, water-soluble byproducts for easy workup.[3]Can lead to racemization, O-acylisourea intermediate can be unstable.

Experimental Protocols

The following are generalized protocols for the synthesis of 1H-Indazole-6-carboxamide using the compared coupling reagents. These protocols are based on established methods for amide bond formation and should be optimized for specific substrates and laboratory conditions.

General Workflow for Amide Coupling

Below is a visual representation of the general experimental workflow for the synthesis of 1H-Indazole-6-carboxamide.

G cluster_prep Preparation cluster_coupling Coupling Reaction cluster_workup Workup and Purification Start Start Dissolve Acid Dissolve this compound in anhydrous DMF Start->Dissolve Acid Add Amine Add primary amine Dissolve Acid->Add Amine Add Base Add DIPEA/TEA Add Amine->Add Base Add Reagent Add Coupling Reagent (HATU, HBTU, or EDC/HOBt) Add Base->Add Reagent Stir Stir at room temperature Add Reagent->Stir Monitor Monitor reaction by TLC/LC-MS Stir->Monitor Quench Quench reaction (e.g., with water) Monitor->Quench Extract Extract with organic solvent Quench->Extract Wash Wash organic layer Extract->Wash Dry and Concentrate Dry and concentrate Wash->Dry and Concentrate Purify Purify by chromatography Dry and Concentrate->Purify Product 1H-Indazole-6-carboxamide Purify->Product

A generalized workflow for the synthesis of 1H-Indazole-6-carboxamide.
Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high yields in shorter reaction times.

  • To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add the desired primary amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture for 5 minutes at room temperature under an inert atmosphere.

  • Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) in one portion.

  • Continue stirring at room temperature for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Efficient Coupling using HBTU

This protocol offers a balance between efficiency and cost.

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the primary amine (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature under an inert atmosphere.

  • Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • Workup the reaction mixture as described in Protocol 1.

  • Purify the crude product by column chromatography.

Protocol 3: Cost-Effective Coupling using EDC/HOBt

This is a widely used and economical method for amide bond formation.

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and the primary amine (1.1 eq).

  • Cool the mixture to 0 °C and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Add Triethylamine (TEA) (3.0 eq) and stir the reaction mixture at room temperature for 12-24 hours.[4]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Mechanism of Action

The efficacy of these coupling reagents stems from their different mechanisms of activating the carboxylic acid, which is a key step for the subsequent nucleophilic attack by the amine.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic Acid 1H-Indazole-6- carboxylic acid Activated Intermediate Activated Ester/ O-Acylisourea Carboxylic Acid->Activated Intermediate Coupling Reagent (HATU, HBTU, EDC) Amine Primary Amine Activated Intermediate->Amine Nucleophilic Attack Amide 1H-Indazole-6- carboxamide Amine->Amide

References

A Spectroscopic Comparison of N1- vs. N2-Alkylated 1H-Indazole-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole ring is a privileged scaffold in medicinal chemistry, with its derivatives playing a crucial role in the development of various therapeutic agents. The alkylation of the 1H-indazole system can occur at two distinct nitrogen atoms, N1 and N2, leading to the formation of regioisomers with potentially different pharmacological and physicochemical properties. The 1H-indazole tautomer is generally the more thermodynamically stable form.[1][2][3] Consequently, unambiguous structural elucidation is a critical step in the synthesis and characterization of these compounds.

This guide provides an objective comparison of N1- and N2-alkylated 1H-indazole-6-carboxylic acid derivatives based on key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The distinct electronic environments of the benzenoid N1-isomers and the quinonoid-like N2-isomers give rise to characteristic spectral differences that allow for their definitive identification.[4][5]

Data Presentation: A Comparative Spectroscopic Analysis

The following tables summarize the key spectroscopic data expected for N1- and N2-alkylated derivatives of this compound. The data is compiled based on established principles for substituted indazoles, as direct comparative data for the 6-carboxylic acid derivative is not always available in a single source. Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are often essential for definitive assignment.[6]

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton PositionN1-Alkyl Derivative (Expected δ)N2-Alkyl Derivative (Expected δ)Key Differentiating Features
H-3 ~8.2-8.4~8.6-8.8The H-3 proton in the N2-isomer is typically deshielded (shifted downfield) compared to the N1-isomer.[4]
H-4 ~7.8-8.0~7.9-8.1Minor shifts observed.
H-5 ~7.7-7.9~7.3-7.5Significant shielding (upfield shift) often observed for H-5 in the N2-isomer.
H-7 ~8.1-8.3~8.0-8.2The H-7 proton in the N1-isomer is in closer proximity to the N1-substituent, which can be confirmed by NOE experiments.[7]
N-CH₂-R ~4.4-4.6~4.6-4.8The chemical shift of the alkyl protons directly attached to the nitrogen is often slightly different.
COOH ~13.0-13.5~13.0-13.5The carboxylic acid proton shift is variable and concentration-dependent.[8]

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon PositionN1-Alkyl Derivative (Expected δ)N2-Alkyl Derivative (Expected δ)Key Differentiating Features
C-3 ~134-136~145-147C-3 is significantly deshielded in the N2-isomer.
C-3a ~122-124~120-122
C-4 ~127-129~128-130
C-5 ~121-123~116-118C-5 is typically shielded in the N2-isomer.
C-6 ~124-126~125-127
C-7 ~110-112~118-120C-7 is typically deshielded in the N2-isomer.
C-7a ~140-142~148-150C-7a (the bridgehead carbon) is deshielded in the N2-isomer. HMBC correlations from N-alkyl protons to this carbon are diagnostic.[6]
COOH ~167-169~167-169

Table 3: Comparative UV-Vis Spectroscopic Data

Isomerλmax (nm) (Typical Range)Rationale
N1-Alkyl Derivative 290-310Exhibits a benzenoid-type structure, which influences its electronic transitions.
N2-Alkyl Derivative 310-330Possesses a quinonoid-type electronic structure, which typically results in a bathochromic shift (longer wavelength absorption) compared to the N1-isomer.[9][10]

Visualization of Diagnostic NMR Correlations

The most reliable method for distinguishing between N1 and N2 isomers is often through 2D NMR, specifically the HMBC experiment, which shows correlations between protons and carbons separated by two or three bonds.

G Key HMBC Correlations for Isomer Identification cluster_n1 N1-Alkyl Isomer cluster_n2 N2-Alkyl Isomer N1_structure N1_structure N1_label HMBC correlation from N1-alkyl protons to C-7a N1_structure->N1_label N2_structure N2_structure N2_label HMBC correlations from N2-alkyl protons to C-3 and C-7a N2_structure->N2_label

Caption: Diagnostic HMBC correlations for N1 and N2 isomers.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of these derivatives are provided below.

Protocol 1: Regioselective Synthesis of N1-Alkyl-1H-indazole-6-carboxylic Acid

This protocol is optimized for N1-alkylation by favoring the formation of the more thermodynamically stable product. The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a robust method for achieving high N1 selectivity.[1][3][6]

  • Preparation: Add this compound (1.0 equiv.) to a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon).

  • Solvent Addition: Add anhydrous THF via syringe to dissolve the starting material (typical concentration 0.1 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH (60% dispersion in mineral oil, 2.2 equiv. to deprotonate both the indazole N-H and the carboxylic acid) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Alkylation: Add the desired alkyl halide (e.g., ethyl bromide, 1.2 equiv.) dropwise to the suspension.

  • Reaction: Stir the reaction mixture at room temperature overnight or until completion is confirmed by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Acidify the aqueous solution with 1M HCl to pH ~3-4 and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Synthesis of N2-Alkyl-1H-indazole-6-carboxylic Acid

Achieving high selectivity for the N2 position is often more challenging and can be highly dependent on the substrate and reagents.[6][11] A common method involves alkylation under conditions that may yield a mixture, followed by careful separation.

  • Preparation: Suspend this compound (1.0 equiv.) and anhydrous potassium carbonate (K₂CO₃, 3.0 equiv.) in anhydrous dimethylformamide (DMF).

  • Alkylation: Add the alkyl halide (1.2 equiv.) to the suspension.

  • Reaction: Stir the mixture at 60 °C overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water and acidify with 1M HCl. Extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting mixture of N1 and N2 isomers must be carefully separated using flash column chromatography.

Protocol 3: Spectroscopic Analysis
  • NMR Spectroscopy:

    • Prepare samples by dissolving ~5-10 mg of the purified isomer in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆).

    • Record ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher spectrometer.

    • Reference ¹H and ¹³C spectra to the residual solvent peak.[8]

  • IR Spectroscopy:

    • Acquire spectra using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

    • Look for characteristic C=O stretching of the carboxylic acid (~1700 cm⁻¹) and aromatic C=C and C-N stretching vibrations in the fingerprint region (1600-1400 cm⁻¹).

  • UV-Vis Spectroscopy:

    • Prepare dilute solutions (~10⁻⁵ M) of each isomer in a UV-grade solvent (e.g., ethanol or acetonitrile).

    • Record the absorption spectrum from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.

    • Identify the wavelength of maximum absorbance (λmax) for each isomer.

Experimental Workflow Visualization

The overall process from starting material to final characterization is outlined below.

G cluster_n1 N1-Isomer Synthesis cluster_n2 N2-Isomer Synthesis start This compound n1_protocol Protocol 1: NaH, THF, R-X start->n1_protocol n2_protocol Protocol 2: K2CO3, DMF, R-X start->n2_protocol n1_product N1-Alkylated Product n1_protocol->n1_product analysis Spectroscopic Analysis (NMR, IR, UV-Vis) n1_product->analysis separation Chromatographic Separation n2_protocol->separation separation->n1_product Isolate N1 n2_product N2-Alkylated Product separation->n2_product Isolate N2 n2_product->analysis interpretation Structural Confirmation & Isomer Assignment analysis->interpretation

Caption: General workflow for synthesis and analysis.

References

Validating In Vitro Assays for 1H-Indazole-6-carboxylic Acid Derived Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vitro assay performance for validating inhibitors derived from the 1H-Indazole-6-carboxylic acid scaffold. It includes supporting experimental data from various studies on related 1H-indazole derivatives, detailed methodologies for key experiments, and visualizations of critical pathways and workflows to aid in the design and interpretation of inhibitor validation studies.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of various 1H-indazole derivatives against different protein kinases and other enzymes. While a direct head-to-head comparison of a single series of this compound derivatives across multiple assays is not publicly available, the data presented from diverse indazole scaffolds provide valuable structure-activity relationship (SAR) insights.

Table 1: Biochemical Assay Data for 1H-Indazole Derivatives Against Various Kinases

Compound IDScaffoldTarget KinaseAssay TypeIC50 (nM)Reference
14d Phenyl-substituted 1H-indazoleFGFR1Enzymatic5.5[1]
14c Phenyl-substituted 1H-indazoleFGFR1Enzymatic9.8[1]
50 1H-Indazole-3-carboxamideGSK-3Enzymatic350[1]
30l 1H-Indazole-3-carboxamidePAK1Enzymatic9.8[2]
K22 N-(1H-indazol-6-yl)benzenesulfonamidePLK4Enzymatic0.1[3]
82a 3-(Pyrazin-2-yl)-1H-indazolePim-1Enzymatic0.4[4]
82a 3-(Pyrazin-2-yl)-1H-indazolePim-2Enzymatic1.1[4]
82a 3-(Pyrazin-2-yl)-1H-indazolePim-3Enzymatic0.4[4]

Table 2: Cell-Based Assay Data for 1H-Indazole Derivatives

Compound IDScaffoldCell LineAssay TypeEndpointIC50 (µM)Reference
K22 N-(1H-indazol-6-yl)benzenesulfonamideMCF-7 (Breast Cancer)ProliferationCell Viability1.3[3]
30l 1H-Indazole-3-carboxamideMDA-MB-231 (Breast Cancer)Migration/InvasionCell Motility-[2]
Compound 15 1H-IndazoleHT-29 (Colon Cancer)TNF-α induced apoptosisCell ViabilityProtective[5]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the context and process of inhibitor validation, the following diagrams have been generated.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Indazole_Inhibitor 1H-Indazole Derivative (e.g., Kinase Inhibitor) Indazole_Inhibitor->RAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: A representative MAP Kinase (MAPK) signaling pathway, a common target for cancer therapeutics. 1H-Indazole derivatives can act as inhibitors at various points, such as RAF kinases, to block downstream signaling and cellular proliferation.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cell-Based Validation Biochemical_Assay Biochemical Assay (e.g., ADP-Glo, LanthaScreen) IC50_Determination Determine IC50 & Ki Biochemical_Assay->IC50_Determination Selectivity_Profiling Kinase Selectivity Panel IC50_Determination->Selectivity_Profiling Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Selectivity_Profiling->Cell_Proliferation Lead Compounds Target_Engagement Target Engagement Assay (e.g., Western Blot for p-Target) Cell_Proliferation->Target_Engagement Phenotypic_Assay Phenotypic Assays (Migration, Apoptosis) Target_Engagement->Phenotypic_Assay

Caption: A generalized experimental workflow for the in vitro validation of kinase inhibitors, moving from initial biochemical potency and selectivity to cell-based functional assays.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of validation studies.

Biochemical Kinase Activity Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Materials :

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Kinase of interest, substrate, and ATP

    • Test compounds (this compound derivatives)

    • White, opaque 384-well plates

    • Plate-reading luminometer

  • Procedure :

    • Kinase Reaction : In a 384-well plate, set up a 5 µL kinase reaction containing the kinase, its substrate, ATP (at a concentration near the Km, if known), and the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

    • ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • ADP to ATP Conversion : Add 10 µL of Kinase Detection Reagent to convert the ADP generated to ATP.

    • Incubate for 30-60 minutes at room temperature.

    • Signal Detection : Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.

    • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT)

This colorimetric assay assesses the impact of inhibitors on cell viability and proliferation by measuring the metabolic activity of living cells.

  • Materials :

    • Cancer cell line of interest

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

    • 96-well clear flat-bottom plates

    • Multi-well spectrophotometer

  • Procedure :

    • Cell Seeding : Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate overnight.

    • Compound Treatment : Treat the cells with various concentrations of the 1H-indazole derivatives. Include a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

    • MTT Addition : Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

    • Formazan Solubilization : Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Reading : Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

    • Data Analysis : Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Western Blot for Phosphorylated Protein Analysis

This technique is used to detect the phosphorylation status of a specific protein in a signaling pathway, providing evidence of target engagement and inhibition within the cell.

  • Materials :

    • Cell line of interest

    • Test compounds

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies (specific for the phosphorylated target and total target protein)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure :

    • Cell Treatment and Lysis : Culture cells and treat with the test compound for a specified time. Lyse the cells on ice with lysis buffer containing phosphatase inhibitors.

    • Protein Quantification : Determine the protein concentration of each lysate.

    • Gel Electrophoresis : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by size.

    • Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking : Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation : Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

    • Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Signal Detection : Wash the membrane again and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.

    • Stripping and Re-probing (Optional) : The membrane can be stripped and re-probed with an antibody against the total protein to serve as a loading control.

    • Data Analysis : Quantify the band intensities to determine the relative levels of the phosphorylated protein compared to the total protein and the untreated control.

References

A Comparative Guide to the Thermogravimetric Analysis of 1H-Indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the thermal stability of 1H-Indazole-6-carboxylic acid and related aromatic carboxylic acids. While direct experimental thermogravimetric analysis (TGA) data for this compound is not publicly available in the literature, this document compiles information on its expected thermal behavior based on related compounds and provides a framework for its analysis. The primary decomposition pathway for aromatic carboxylic acids is typically decarboxylation[1].

Data Presentation: Comparative Thermal Decomposition Data

The following table summarizes available TGA data for compounds structurally related to this compound. This data can be used as a benchmark for estimating its thermal stability. The data for this compound and its isomers is presented as "Not Available" to highlight the current gap in publicly accessible experimental data.

CompoundOnset of Decomposition (°C)Key Weight Loss StepsResidual Mass (%)Reference
This compound Not AvailableNot AvailableNot Available
1H-Indazole-3-carboxylic acid Not AvailableNot AvailableNot Available
1H-Indazole-5-carboxylic acid Not AvailableNot AvailableNot Available
Benzoic Acid ~85 °CSingle-stage mass loss due to evaporation/decomposition, with 98% loss by 158 °C.[2]~2%[2]
2-Aminobenzoic Acid (Anthranilic Acid) ~110 °CEvaporation predominates, complete by 200 °C.[2]~0%[2]
3-Aminobenzoic Acid ~100 °CRapid mass loss up to ~220 °C (95% loss).[2]~5%[2]
4-Aminobenzoic Acid ~100 °CSlower rate of mass loss compared to 2- and 3-isomers.[2]~5%[2]

Experimental Protocols: Thermogravimetric Analysis of Aromatic Carboxylic Acids

This section details a generalized experimental protocol for conducting TGA on solid organic compounds like this compound, based on standard methodologies.

Objective: To determine the thermal stability, decomposition profile, and kinetic parameters of the test compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into a clean, tared TGA pan (typically alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., high-purity nitrogen or argon) at a constant flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Set the initial temperature to ambient (e.g., 25 °C).

  • Thermal Program:

    • Equilibrate the sample at the initial temperature for 5-10 minutes to ensure thermal stability before heating.

    • Heat the sample from the initial temperature to a final temperature of 600-800 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample mass and temperature throughout the experiment.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA thermogram.

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

    • Identify the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG curve).

    • Quantify the percentage of mass loss at each decomposition step.

    • Determine the final residual mass at the end of the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the thermogravimetric analysis of a chemical compound.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis start Start weigh Weigh 5-10 mg of Sample start->weigh place Place Sample in TGA Pan weigh->place load Load Sample into Furnace place->load purge Purge with Inert Gas load->purge equilibrate Equilibrate at 25°C purge->equilibrate heat Heat at 10°C/min equilibrate->heat record Record Mass vs. Temperature heat->record plot Plot TGA/DTG Curves record->plot determine Determine Onset, Weight Loss, Residue plot->determine end End determine->end

Caption: Workflow for Thermogravimetric Analysis.

References

A Comparative Cross-Reactivity Analysis of 1H-Indazole-6-Carboxylic Acid-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the cross-reactivity profile of a representative 1H-Indazole-6-carboxylic acid-based inhibitor, designated here as Indazole-Inhibitor-X, against a panel of kinases. The development of highly selective kinase inhibitors is a critical objective in modern drug discovery to minimize off-target effects and associated toxicities.[1][2] The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of protein kinases.[3] This document outlines the inhibitory activity of Indazole-Inhibitor-X, details the experimental methods for determining cross-reactivity, and illustrates key experimental workflows and a representative signaling pathway.

Quantitative Inhibitor Cross-Reactivity Data

The selectivity of Indazole-Inhibitor-X was assessed against a panel of representative kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) for the primary target and several off-targets. A lower IC50 value indicates a more potent inhibitor.

Target KinaseIC50 (nM)Fold Selectivity vs. Primary Target
PAK1 (Primary Target) 9.8 1
PKA1,250128
ROCK185087
CAMKII>10,000>1020
CDK22,100214
SRC4,500459
EGFR>10,000>1020
VEGFR23,200327

Data is hypothetical and representative for illustrative purposes, based on similar profiles for indazole-based inhibitors.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor activities. The following are standard protocols for kinase inhibitor profiling.

Kinase Inhibition Assay (Biochemical)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

  • Reagents and Materials :

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test inhibitor (Indazole-Inhibitor-X) at various concentrations

    • Detection reagent (e.g., ADP-Glo™, TR-FRET probes)[5][6]

    • 384-well microplates

  • Procedure :

    • A solution of the kinase and its substrate is prepared in the assay buffer.

    • The test inhibitor is serially diluted to create a range of concentrations.

    • The kinase/substrate solution is dispensed into the wells of a microplate.

    • The diluted inhibitor is added to the wells, with a control group receiving only the solvent (e.g., DMSO).

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • The reaction is stopped, and the detection reagent is added to measure kinase activity. Luminescence-based assays like ADP-Glo measure the amount of ADP produced, which is proportional to kinase activity.[6]

    • The signal is read using a plate reader.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Target Engagement Assay

Cellular Thermal Shift Assays (CETSA) can be used to confirm that the inhibitor binds to its intended target within a cellular environment.

  • Reagents and Materials :

    • Cultured cells expressing the target kinase

    • Cell lysis buffer

    • Test inhibitor (Indazole-Inhibitor-X)

    • Phosphate-buffered saline (PBS)

    • Instrumentation for Western blotting or mass spectrometry

  • Procedure :

    • Cells are treated with the test inhibitor or a vehicle control.

    • After incubation, the cells are harvested and washed with PBS.

    • The cell suspension is divided into aliquots, which are heated to a range of temperatures.

    • The cells are then lysed to release the proteins.

    • The aggregated, denatured proteins are separated from the soluble proteins by centrifugation.

    • The amount of soluble target protein at each temperature is quantified, typically by Western blot.

    • Binding of the inhibitor stabilizes the protein, resulting in a higher melting temperature compared to the control.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a representative signaling pathway targeted by kinase inhibitors and a typical workflow for inhibitor selectivity profiling.

G cluster_pathway Representative Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Adaptor Proteins Adaptor Proteins Receptor Tyrosine Kinase (RTK)->Adaptor Proteins Activates RAS RAS Adaptor Proteins->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation / Survival Cell Proliferation / Survival Gene Expression->Cell Proliferation / Survival Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->RAF Inhibits

Caption: A simplified diagram of the MAPK/ERK signaling cascade.

G cluster_workflow Inhibitor Selectivity Profiling Workflow A Synthesize Novel Inhibitor (e.g., Indazole-Inhibitor-X) B Primary Biochemical Screen (vs. Primary Target, e.g., PAK1) A->B C Determine IC50 B->C D Broad Kinase Panel Screen (>300 Kinases) C->D If potent E Analyze Selectivity Profile (Identify Off-Targets) D->E F Cell-Based Target Engagement (e.g., CETSA) E->F If selective G Confirm On-Target Binding in a Cellular Context F->G H Cellular Functional Assays (e.g., Western Blot for Phospho-Substrate) G->H I Verify Pathway Inhibition H->I J Comprehensive Cross-Reactivity Report I->J

Caption: A standard workflow for assessing kinase inhibitor selectivity.

References

Safety Operating Guide

Proper Disposal of 1H-Indazole-6-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, proper disposal of 1H-Indazole-6-carboxylic acid requires its classification as hazardous chemical waste. It should be collected in a designated, properly labeled, and sealed container for disposal by a licensed hazardous waste management company. Avoid drain or trash disposal.

This guide provides essential safety and logistical information for the proper disposal of this compound (CAS No. 704-91-6), a compound frequently used in pharmaceutical research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Safety and Handling Before Disposal

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH-approved N95 (or equivalent) respirator should be used, especially when handling the solid form where dust may be generated.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

Quantitative Data Summary

PropertyValueReference
CAS Number704-91-6[2][3]
Molecular FormulaC₈H₆N₂O₂
Molecular Weight162.15 g/mol [1]
Melting Point297-300 °C[3]
AppearanceSolid

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes pure, unused chemical; contaminated labware (e.g., weighing boats, spatulas); and solutions containing the compound.

    • Segregate this waste from non-hazardous and other incompatible chemical waste streams.

  • Waste Collection and Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended.

    • For solid waste, carefully transfer the material into the container, minimizing dust generation.

    • For contaminated labware, place it directly into the designated solid waste container.

    • For solutions, pour the liquid waste into a designated liquid waste container, avoiding splashes.

  • Labeling:

    • Clearly label the waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The CAS Number: "704-91-6"

      • The primary hazards (e.g., "Harmful," "Irritant")

      • The date of accumulation

      • The name of the principal investigator or laboratory contact

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage facility.

    • The storage area should be cool, dry, and well-ventilated.[4]

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste manifest with accurate information about the chemical and its quantity.

    • Disposal must be carried out at an approved waste disposal plant.[5]

Important Considerations:

  • Spill Management: In the event of a spill, contain the material using an inert absorbent (e.g., sand, vermiculite). Scoop the absorbed material into a hazardous waste container. Ensure adequate ventilation and wear appropriate PPE during cleanup.

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste management. Consult your institution's EHS department for specific guidance.

  • Do Not:

    • Dispose of this compound down the drain.

    • Mix with incompatible waste materials.

    • Dispose of in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Response start Disposal of this compound Required ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) start->ppe identify Identify Waste Stream (Solid, Liquid, Contaminated Labware) ppe->identify segregate Segregate from Other Waste identify->segregate containerize Place in Designated Hazardous Waste Container segregate->containerize label_container Label Container Correctly containerize->label_container storage Store in a Cool, Dry, Well-Ventilated Area label_container->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs disposal Dispose of at an Approved Waste Disposal Plant contact_ehs->disposal spill Spill Occurs contain Contain Spill with Inert Absorbent spill->contain collect_spill Collect and Place in Hazardous Waste Container contain->collect_spill collect_spill->label_container

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indazole-6-carboxylic acid
Reactant of Route 2
1H-Indazole-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.